Technical Documentation Center

For-ala-ome Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: For-ala-ome
  • CAS: 32221-83-3

Core Science & Biosynthesis

Foundational

A Guide to N-Formyl-L-alanine methyl ester (For-ala-ome): From Synthetic Building Block to Biological Probe

Prepared by: Gemini, Senior Application Scientist Executive Summary N-formyl-L-alanine methyl ester, commonly abbreviated as For-ala-ome, is a chemically modified derivative of the amino acid L-alanine. A review of curre...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-formyl-L-alanine methyl ester, commonly abbreviated as For-ala-ome, is a chemically modified derivative of the amino acid L-alanine. A review of current scientific literature indicates that For-ala-ome does not possess a direct, characterized mechanism of biological action as an independent bioactive molecule or therapeutic agent. Instead, its primary significance lies in its utility as a synthetic building block in chemical biology and medicinal chemistry.[1][2]

However, the defining chemical feature of For-ala-ome—the N-formyl group—is of profound importance in the field of innate immunity. N-formylated peptides, released by bacteria and damaged mitochondria, are potent signaling molecules that activate a specific class of pattern recognition receptors known as Formyl Peptide Receptors (FPRs).[3][4] This guide provides an in-depth analysis of this critical signaling pathway, which represents the biological context for molecules like For-ala-ome. We will elucidate the mechanism by which FPRs recognize N-formyl peptides to initiate an immune response and detail the established role of For-ala-ome as a tool in synthetic chemistry. This dual perspective provides researchers and drug development professionals with a comprehensive understanding of both the potential biological relevance and the practical application of this compound.

Part 1: The Formyl Peptide Receptor (FPR) Signaling Axis: A Key Mediator of Innate Immunity

The primary biological context for N-formylated compounds is their role as agonists for the Formyl Peptide Receptor family. These receptors are central to the body's ability to detect invading pathogens and endogenous danger signals.

Overview of Formyl Peptide Receptors (FPRs)

In humans, the FPR family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3.[3] These receptors are expressed predominantly on the surface of phagocytic leukocytes, such as neutrophils and macrophages, and are tasked with recognizing molecular patterns associated with cellular damage or microbial invasion.[4][5]

  • PAMPs and DAMPs: N-formylated peptides function as Pathogen-Associated Molecular Patterns (PAMPs) because protein synthesis in bacteria is initiated with N-formylmethionine.[6] They also act as Damage-Associated Molecular Patterns (DAMPs) when released from mitochondria, which, due to their evolutionary origin, also use N-formylmethionine to initiate protein synthesis.[7]

  • Prototypical Ligand: The most extensively studied and potent FPR1 agonist is N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF).[5][6] Its discovery and characterization were foundational to understanding how immune cells are recruited to sites of infection.[8]

Mechanism of Action: FPR1 Signaling

Upon binding an N-formylated peptide, FPR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi family. This event initiates a cascade of downstream signaling events crucial for orchestrating the innate immune response.[4]

  • G-Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ dimer. Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the Gβγ dimer activates other key effectors.

  • Phospholipase C (PLC) Activation: The Gβγ dimer activates Phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for many cellular activation processes.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, including components of the NADPH oxidase complex.

  • PI3K/Akt Pathway: FPR1 activation also stimulates the Phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (Protein Kinase B), a central regulator of cell survival, proliferation, and motility.

  • MAPK Pathways: The signaling cascade also engages Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK, p38, and JNK, which regulate gene expression and other inflammatory responses.

These signaling events culminate in hallmark cellular functions of neutrophils:

  • Chemotaxis: Directed cell migration towards the source of the N-formyl peptides.

  • Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.

  • Superoxide Production: Assembly and activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) in a process known as the "respiratory burst."

FPR1_Signaling cluster_membrane Plasma Membrane Ligand N-Formyl Peptide (e.g., fMLP) FPR1 FPR1 Ligand->FPR1 Binds G_protein Gi/o Protein FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLCβ G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP ↓ AC->cAMP PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Ca2 Ca²⁺ ↑ ER->Ca2 Releases Ca2->PKC Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca2->Response PKC->Response Akt Akt PI3K->Akt Akt->Response

Caption: Simplified FPR1 signaling pathway upon ligand binding.

Part 2: For-ala-ome as a Chemical Tool

While not a known biological effector, For-ala-ome is a valuable reagent in synthetic chemistry, primarily used in the construction of custom peptides.

Physicochemical Properties
PropertyValueSource
Chemical Name N-formyl-L-alanine methyl ester[1][9]
Synonyms For-L-Ala-OMe, Methyl (2S)-2-formamidopropanoate[1][2]
CAS Number 32221-83-3[1][9]
Molecular Formula C₅H₉NO₃[9]
Molecular Weight 131.13 g/mol [6]
Appearance White to off-white solid or viscous liquid[9]
Role in Peptide Synthesis

In peptide synthesis, the amine and carboxylic acid groups of amino acids must be selectively protected and deprotected to ensure the correct sequence is assembled. The formyl group on the amine and the methyl ester on the carboxylate of For-ala-ome serve as protecting groups.

  • N-terminal Protection: The formyl group protects the α-amine from unwanted side reactions. It is a simple and stable protecting group.

  • C-terminal Protection: The methyl ester protects the carboxylic acid, allowing for the activation of the carboxyl group of a different amino acid to form a peptide bond with the N-terminal amine of another.

This dual-protected structure makes For-ala-ome a useful starting material or intermediate for creating specific dipeptides or for introducing a formylated alanine residue into a larger peptide chain.

Peptide_Synthesis_Workflow start Start with Resin Support step1 Couple first protected amino acid (e.g., Fmoc-AA) start->step1 step2 Deprotect amine (remove Fmoc group) step1->step2 step3 Couple For-ala-ome (Carboxyl group is activated) step2->step3 Forms peptide bond step4 Repeat coupling/deprotection cycles for desired length step3->step4 step5 Cleave peptide from resin and remove side-chain protecting groups step4->step5 final Purify final peptide (e.g., HPLC) step5->final

Caption: General workflow for using For-ala-ome in solid-phase peptide synthesis.
Structure-Activity Relationship and Hypothetical Biological Interaction

Although no direct biological activity is reported for For-ala-ome, we can infer its likely interaction with FPRs based on the known structure-activity relationships of FPR ligands:

  • The N-Formyl Group: This is the essential pharmacophore for FPR1 recognition. The presence of this group in For-ala-ome means it has the potential to bind to the receptor.[4]

  • The Amino Acid Side Chain: FPR1 has a hydrophobic binding pocket that accommodates the side chains of the peptide. The prototypical ligand fMLP contains methionine and phenylalanine. The small, non-polar methyl group of alanine in For-ala-ome would fit into this pocket, but would likely result in significantly lower binding affinity compared to bulkier, more hydrophobic residues.

  • The C-Terminus: The state of the C-terminus is critical. Studies on other formylated peptides have shown that a free carboxylate (e.g., -OH) is often important for activity. A methyl ester (-OMe), as found in For-ala-ome, can reduce or completely abolish receptor activation. For instance, the tripeptide f-Met-Pro-Phe-OMe was found to be inactive, whereas its corresponding acid (f-Met-Pro-Phe-OH) retained partial activity.[10] The ester group may introduce steric hindrance or eliminate a key hydrogen bonding interaction within the receptor's binding site.

Therefore, it is plausible that For-ala-ome is a very weak agonist or potentially an antagonist of FPR1, but experimental validation is required.

Part 3: Experimental Protocol: Measuring FPR1 Activation via Calcium Flux

To experimentally determine if For-ala-ome or other novel compounds can activate FPR1, a calcium flux assay is a standard, robust method. This protocol outlines the general steps for such an experiment using a cell line stably expressing human FPR1 (e.g., HEK293-FPR1) and a calcium-sensitive fluorescent dye.

Objective: To measure changes in intracellular calcium concentration in FPR1-expressing cells upon stimulation with a test compound.

Materials:

  • HEK293 cells stably transfected with human FPR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound: For-ala-ome, dissolved in an appropriate solvent (e.g., DMSO), then diluted in Assay Buffer.

  • Positive Control: fMLP (N-formylmethionyl-leucyl-phenylalanine).

  • Negative Control: Vehicle (Assay Buffer with equivalent DMSO concentration).

  • 96-well black, clear-bottom microplate.

  • Fluorescent plate reader with kinetic reading capabilities and injectors (e.g., FlexStation or similar).

Methodology:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293-FPR1 cells into the 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells per well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. For example, mix 2 µL of 1 mM Fluo-4 AM with 2 µL of 20% Pluronic F-127 in 1 mL of Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂.

  • Cell Washing:

    • Gently remove the dye loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer to each well.

    • Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (For-ala-ome) and the positive control (fMLP) in Assay Buffer at 2X the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • Using the instrument's injectors, add 100 µL of the 2X compound solution to the corresponding wells.

    • Continue to record the fluorescence kinetically for at least 120-180 seconds to capture the full calcium response profile (peak and return to baseline).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max).

    • Normalize the response by expressing it as ΔF/F₀.

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Conclusion

N-formyl-L-alanine methyl ester (For-ala-ome) is a compound with a dual identity. In the realm of chemistry, it is a practical building block for synthesizing peptides, where its formyl and methyl ester groups serve as valuable protecting groups. In the context of biology, while it is not a known native signaling molecule, its core structure—the N-formyl group—is a powerful trigger for the Formyl Peptide Receptors of the innate immune system. Understanding the intricate signaling mechanism of FPRs provides the essential framework for appreciating the potential biological activities of synthetic N-formylated compounds. Future research could leverage derivatives like For-ala-ome to create novel chemical probes or potential modulators of the FPR signaling axis, thereby bridging its utility from the chemistry bench to biological discovery.

References

  • Chemsrc. n-formyl-dl-alanine | CAS#:5893-10-7. [Link]

  • MDPI. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

  • Wikipedia. Formyl peptide receptor. [Link]

  • PubMed. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH. [Link]

  • Wikipedia. N-Formylmethionine. [Link]

  • ACS Publications. The Use of N-Formylamino Acids in Peptide Synthesis. [Link]

  • BMB Reports. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. [Link]

  • MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]

  • MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]

  • Frontiers. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]

  • PubMed Central. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. [Link]

Sources

Exploratory

N-Formyl-L-alanine Methyl Ester (For-ala-ome): A Technical Guide to its Synthesis and Strategic Application in Drug Discovery

Authored by: A Senior Application Scientist Abstract N-formyl-L-alanine methyl ester, denoted here as For-ala-ome, represents a foundational building block in the landscape of medicinal chemistry and peptide science. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

N-formyl-L-alanine methyl ester, denoted here as For-ala-ome, represents a foundational building block in the landscape of medicinal chemistry and peptide science. While not distinguished by a singular "discovery" as a bioactive entity, its significance is firmly rooted in its synthetic utility. This technical guide provides an in-depth exploration of For-ala-ome, moving beyond a simple recitation of facts to an analysis of its strategic importance. We will dissect the causality behind its synthesis, explore the functional implications of its constituent N-formyl and methyl ester moieties, and provide field-proven protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage fundamental chemical tools for advanced therapeutic design.

Introduction: Deconstructing For-ala-ome

N-formyl-L-alanine methyl ester (For-ala-ome) is a derivative of the amino acid L-alanine, characterized by the presence of a formyl group on the alpha-amino nitrogen and a methyl ester at the C-terminus.[1] Its value is not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of more complex molecules, particularly peptides and peptidomimetics.[2] The strategic placement of the formyl and methyl ester groups provides a scaffold that is both protected and readily modifiable, making it an essential component in the synthetic chemist's toolkit.

Identifier Value Source
IUPAC Namemethyl (2S)-2-formamidopropanoatePubChem
Molecular FormulaC₅H₉NO₃[1]
Molecular Weight131.13 g/mol PubChem
CAS Number32221-83-3[1]

The Genesis of Utility: A "Discovery" Rooted in Synthetic Need

The story of For-ala-ome is not one of serendipitous discovery in a natural source, but rather a tale of rational design born from the challenges of chemical synthesis. The advent of peptide synthesis, pioneered by chemists like Bruce Merrifield, highlighted the critical need for protecting groups.[3] To construct a peptide with a defined sequence, such as Ala-Leu, one must prevent the undesirable side reactions of Ala-Ala, Leu-Leu, and Leu-Ala from occurring.[3]

This necessitates the selective blocking, or "protecting," of the reactive termini of the amino acids. The amine of one amino acid and the carboxylic acid of the other must be temporarily masked to direct the formation of the desired peptide bond.[3] It is in this context that the "discovery" of simple, yet effective, molecules like For-ala-ome can be understood. The N-formyl group serves as a straightforward and economical protecting group for the amine, while the methyl ester effectively protects the carboxylic acid. This dual protection in a single, simple molecule makes For-ala-ome a highly efficient starting material for more complex synthetic endeavors.

Synthesis of For-ala-ome: A Methodological Deep Dive

The synthesis of For-ala-ome can be approached via two primary, logical pathways: (A) esterification of L-alanine followed by N-formylation, or (B) N-formylation of L-alanine followed by esterification. The choice of route often depends on the starting materials available and the desired scale of the reaction.

Experimental Protocol: A Two-Step Synthesis from L-Alanine

The following protocol details a reliable and scalable synthesis of For-ala-ome.

G cluster_0 Route A: Esterification then Formylation cluster_1 Route B: Formylation then Esterification L-Alanine L-Alanine L-Alanine_Methyl_Ester_HCl L-Alanine Methyl Ester Hydrochloride L-Alanine->L-Alanine_Methyl_Ester_HCl  SOCl₂ / MeOH (Esterification) For_ala_ome_A For-ala-ome L-Alanine_Methyl_Ester_HCl->For_ala_ome_A  HCOOH / Toluene (N-Formylation) L-Alanine_B L-Alanine N_Formyl_L_Alanine N-Formyl-L-Alanine L-Alanine_B->N_Formyl_L_Alanine  Formic Acid (N-Formylation) For_ala_ome_B For-ala-ome N_Formyl_L_Alanine->For_ala_ome_B  SOCl₂ / MeOH (Esterification) G fMLP N-Formylated Peptide (e.g., fMLP) FPR Formyl Peptide Receptor (FPR) (GPCR) fMLP->FPR Binding G_Protein G-Protein (αβγ) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Cellular_Response Cellular Response (Chemotaxis, Phagocytosis) PKC->Cellular_Response Ca_Release->Cellular_Response

Sources

Foundational

An In-Depth Technical Guide to the Biophysical Properties of N-Formyl-L-Alanine Methyl Ester (For-Ala-OMe)

Introduction: The Significance of For-Ala-OMe in Biophysical Research N-Formyl-L-alanine methyl ester (For-Ala-OMe) is a derivative of the amino acid L-alanine, featuring a formyl group attached to the amino group and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of For-Ala-OMe in Biophysical Research

N-Formyl-L-alanine methyl ester (For-Ala-OMe) is a derivative of the amino acid L-alanine, featuring a formyl group attached to the amino group and a methyl ester at the carboxyl terminus.[1][2] This seemingly simple molecule serves as a valuable model system in biophysical chemistry and drug development. Its N-formyl group mimics the initiation of protein synthesis in prokaryotes, making it relevant for studies in antibiotic research. Furthermore, its esterification provides a neutral C-terminus, allowing for the focused investigation of backbone conformation without the influence of a charged carboxylate group.

This technical guide provides a comprehensive overview of the key biophysical properties of For-Ala-OMe, detailing the experimental and computational methodologies employed to elucidate its structural and dynamic characteristics. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these techniques to similar small molecules and peptide fragments.

I. Conformational Landscape of For-Ala-OMe: A Theoretical and Experimental Approach

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For-Ala-OMe, despite its small size, can adopt a range of conformations in solution. Understanding this conformational landscape is paramount for predicting its interactions with biological targets.

Theoretical Conformational Analysis

Quantum Mechanics (QM) Calculations: At the most fundamental level, quantum mechanics calculations can be employed to determine the relative energies of different For-Ala-OMe conformers.[3][4][5] Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide accurate insights into the preferred geometries and the energy barriers between them.[3][4] These calculations are crucial for understanding the intrinsic conformational preferences of the molecule, independent of solvent effects.

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of For-Ala-OMe in a more biologically relevant environment, molecular dynamics simulations are invaluable.[6][7][8][9][10] By simulating the molecule's movement over time in a solvent box, MD can reveal the accessible conformational states and the timescales of transitions between them. This approach provides a dynamic picture of the molecule's flexibility and its interactions with solvent molecules.

Ramachandran Plot Analysis: The conformational freedom of the peptide backbone is often visualized using a Ramachandran plot, which maps the distribution of the phi (φ) and psi (ψ) dihedral angles.[11][12][13][14][15] For For-Ala-OMe, the φ angle is defined by the C'-N-Cα-C' atoms of the preceding residue (in this case, the formyl group) and the ψ angle by the N-Cα-C'-O atoms. Analyzing the preferred regions on the Ramachandran plot provides a clear indication of the likely secondary structure elements, even for a single amino acid derivative.[11][12]

A diagram illustrating the key dihedral angles in For-Ala-OMe is presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve For-Ala-OMe in Buffer filter Filter Sample dissolve->filter baseline Record Buffer Baseline filter->baseline sample_scan Scan Sample Spectrum baseline->sample_scan subtract Subtract Baseline sample_scan->subtract convert Convert to Mean Residue Ellipticity subtract->convert

Caption: Workflow for CD Spectroscopy Analysis.

Protocol: Aggregation Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a series of For-Ala-OMe solutions at different concentrations in a buffer of interest.

    • Filter the samples through a 0.02 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the translational diffusion coefficient.

    • Use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI with concentration can indicate aggregation. [16]

G cluster_prep Sample Preparation cluster_acq_dls Data Acquisition cluster_analysis_dls Data Analysis prepare_sol Prepare For-Ala-OMe Solutions filter_dls Filter into Cuvette prepare_sol->filter_dls equilibrate Equilibrate Sample filter_dls->equilibrate acquire_data Acquire Correlation Function equilibrate->acquire_data calc_rh Calculate Hydrodynamic Radius (Rh) acquire_data->calc_rh analyze_pdi Analyze Polydispersity Index (PDI) calc_rh->analyze_pdi

Caption: Workflow for DLS Aggregation Analysis.

VI. Conclusion

The biophysical characterization of N-Formyl-L-alanine methyl ester provides fundamental insights into the behavior of a key structural motif in chemistry and biology. By employing a combination of theoretical and experimental techniques as outlined in this guide, researchers can gain a comprehensive understanding of its conformational landscape, spectroscopic signatures, aggregation propensity, and interaction thermodynamics. These methodologies are not only applicable to For-Ala-OMe but also serve as a robust framework for the biophysical analysis of other small molecules, peptide fragments, and drug candidates, thereby accelerating the pace of discovery in the life sciences.

References

  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC - NIH.
  • Circular dichroism of peptides - PubMed.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed.
  • Circular Dichroism of Peptides - Moodle@Units.
  • A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins.
  • Dynamic Light Scattering (DLS) - Center for Macromolecular Interactions.
  • CD-Based Peptide Secondary Structure Analysis - Creative Proteomics.
  • Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models - ACS Publications.
  • Differential scanning calorimetry to quantify protein-ligand binding - EurekAlert!.
  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Molecular dynamics simulations of peptide-surface interactions - PubMed.
  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - NIH.
  • Dynamic Light Scattering (DLS) - Unchained Labs.
  • NMR-Based Peptide Structure Analysis - Creative Proteomics.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • peptide nmr.
  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... - ResearchGate.
  • (PDF) Molecular Dynamics Simulations of Peptides - ResearchGate.
  • Differential Scanning Calorimetry to Quantify Protein-Ligand Binding | Lab Manager.
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy.
  • Ramachandran Plot - Proteopedia, life in 3D.
  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation - AZoNano.
  • Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets - AIP Publishing.
  • NMR Peptide Structure Analysis - Mtoz Biolabs.
  • Monitoring Protein Aggregation with DLS - AZoM.
  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts.
  • Ramachandran plot analysis. The plot calculations were computed by... - ResearchGate.
  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium.
  • What does Ramachandran Plot tell us? - GeeksforGeeks.
  • Ramachandran plot | PPTX - Slideshare.
  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC - PubMed Central.
  • Molecular Dynamics Simulation of the p53 N-terminal peptide - Bonvin Lab.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega.
  • Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC - PubMed Central.
  • CAS 32221-83-3: L-Alanine, N-formyl-, methyl ester - CymitQuimica.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH.
  • Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester - Benchchem.
  • Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calculations - IISER Pune.
  • Formyl-L-alanine methyl ester | 32221-83-3 - J&K Scientific LLC.
  • Peptide conformational sampling using the Quantum Approximate Optimization Algorithm.
  • [2204.01821] Peptide conformational sampling using the Quantum Approximate Optimization Algorithm - arXiv.
  • N-formyl-D,L-alanine methyl ester | CAS#:44804-83-3 | Chemsrc.
  • L-Alanine, N-formyl-, methyl ester (9CI) | 32221-83-3 - ChemicalBook.
  • L-Alanine, N-formyl-, methyl ester | C5H9NO3 | CID 7021436 - PubChem - NIH.
  • Ala-Ala-OMe | C7H14N2O3 | CID 7019948 - PubChem - NIH.
  • N-Formyl-L-alanine | C4H7NO3 | CID 1810758 - PubChem - NIH.
  • L -Alanine methyl ester 99 2491-20-5 - Sigma-Aldrich.
  • N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Characterization of For-ala-ome (N-Formyl-L-alanine methyl ester)

Introduction: Rationale and Strategic Importance In the landscape of contemporary drug discovery, particularly within immunology and inflammation, the modulation of innate immune responses presents a significant therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Importance

In the landscape of contemporary drug discovery, particularly within immunology and inflammation, the modulation of innate immune responses presents a significant therapeutic opportunity. Small molecules capable of interacting with pattern recognition receptors (PRRs) are of paramount interest. N-Formyl-L-alanine methyl ester, hereafter referred to as For-ala-ome, is a synthetic amino acid derivative.[1][2][3] Its structure, featuring an N-terminal formyl group, bears a resemblance to N-formylated peptides derived from bacteria and mitochondria.[4] These endogenous and pathogen-associated molecular patterns (PAMPs and DAMPs) are potent activators of the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) critical in orchestrating chemotaxis and inflammatory responses.[4][5][6]

This guide provides a comprehensive framework for the in vitro characterization of For-ala-ome. The central hypothesis guiding this workflow is that For-ala-ome acts as a ligand for formyl peptide receptors. The ensuing protocols are designed not merely to test this hypothesis but to build a robust pharmacological profile of the molecule. We will dissect its physicochemical properties, confirm its engagement with the target receptor, and quantify its functional consequences in cellular systems. This document is structured to provide not just the "how" but the "why," explaining the causality behind experimental choices to ensure the generation of reliable, reproducible, and insightful data for researchers in drug development.

Part 1: Foundational Physicochemical & Metabolic Characterization

Before delving into complex biological assays, it is imperative to establish the fundamental properties and stability of For-ala-ome. These initial steps are critical for data integrity, ensuring that observed biological effects are attributable to the compound itself and not to impurities, degradation products, or poor solubility.

Purity and Identity Confirmation

Rationale: The purity of a test compound is the bedrock of any pharmacological study. Contaminants can lead to off-target effects or inaccurate potency measurements. Mass spectrometry confirms that the compound has the correct molecular weight, validating its chemical identity.

Protocol: HPLC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of For-ala-ome in an appropriate solvent (e.g., DMSO). Dilute to a final concentration of 10 µM in a 50:50 acetonitrile/water mixture.

  • Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV detector at 214 nm and 254 nm.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) of For-ala-ome [M+H]⁺.

  • Data Analysis: Assess the purity by calculating the area under the curve (AUC) of the main peak relative to the total AUC of all peaks detected by UV. Confirm the identity by matching the observed m/z to the theoretical mass.

Metabolic Stability Assessment

Rationale: A compound's therapeutic potential is heavily influenced by its metabolic stability.[7][8] Rapid degradation by liver enzymes can lead to a short in vivo half-life and low bioavailability.[7] Using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a robust in vitro system to predict in vivo hepatic clearance.[9][10]

Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a mixture of HLM (0.5 mg/mL final concentration) and For-ala-ome (1 µM final concentration) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of For-ala-ome at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of For-ala-ome remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[9]

ParameterDescriptionTypical Units
Purity (HPLC) Percentage of the main compound peak area relative to total peak area.%
Identity (MS) Observed vs. Theoretical Mass-to-Charge Ratio (m/z).Da
In Vitro t½ Time required for 50% of the compound to be metabolized.minutes
Intrinsic Clearance (CLint) The rate of metabolism by a given amount of liver microsomes.µL/min/mg protein

Part 2: Target Engagement & Receptor Binding Affinity

With the foundational characteristics established, the next logical step is to determine if For-ala-ome directly interacts with its hypothesized target, the formyl peptide receptors (FPRs). Competitive radioligand binding assays are a gold-standard method for quantifying the affinity of an unlabeled compound (For-ala-ome) for a receptor.[11][12][13]

Rationale: This assay measures the ability of For-ala-ome to displace a known high-affinity radiolabeled ligand from the FPR1 receptor. The concentration at which For-ala-ome displaces 50% of the radioligand (IC50) is determined, which can then be used to calculate its binding affinity (Ki). This provides direct evidence of target engagement and quantifies the potency of the interaction.

Protocol: FPR1 Competitive Radioligand Binding Assay

  • Materials:

    • Cell Membranes: Prepare membranes from a cell line overexpressing human FPR1 (e.g., HEK293-FPR1 or U937 cells).

    • Radioligand: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein ([³H]-fMLP or a fluorescent equivalent).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

    • Non-specific Competitor: A high concentration (e.g., 10 µM) of unlabeled fMLP.

  • Assay Setup (96-well plate):

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific Competitor.

    • Competition: Cell membranes + Radioligand + serial dilutions of For-ala-ome.

  • Procedure:

    • Add cell membranes (10-20 µg protein/well) to all wells.[14]

    • Add the radioligand at a concentration near its dissociation constant (Kd).

    • Add the appropriate concentrations of For-ala-ome or the non-specific competitor.

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of For-ala-ome.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Competitive Binding Assay Setup cluster_1 Binding Outcome Receptor FPR1 Receptor (on membrane) BoundComplex Radioligand-Receptor Complex (Measured) Receptor->BoundComplex Binds Radio Radioligand ([³H]-fMLP) Radio->Receptor TestCmpd Test Compound (For-ala-ome) TestCmpd->Receptor Competes Displaced Displaced Radioligand BoundComplex->Displaced Displacement

Caption: Principle of the competitive radioligand binding assay.

Part 3: Cellular Functional Activity Assessment

Demonstrating that For-ala-ome binds to FPR1 is a crucial step. However, to be considered a functional modulator, it must elicit a biological response upon binding. FPRs are classic GPCRs that primarily couple to Gαi and Gαq proteins.[15] Activation of the Gαq pathway leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3), ultimately causing a rapid and transient release of calcium (Ca²⁺) from intracellular stores.[6] Measuring this calcium flux is a direct and robust readout of receptor activation.[16]

Calcium Mobilization Assay

Rationale: This assay provides a quantitative measure of the functional potency (EC50) and efficacy of For-ala-ome as an agonist. By measuring the increase in intracellular calcium, we can directly assess the activation of the FPR1 signaling cascade.

Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Preparation:

    • Use a cell line expressing FPR1 (e.g., HL-60 cells, or HEK293-FPR1).

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[17][18]

    • Incubate for 45-60 minutes at 37°C, protected from light. The AM ester group allows the dye to cross the cell membrane.[16]

    • Wash the cells gently with the buffer to remove excess extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Use the instrument's integrated liquid handler to add serial dilutions of For-ala-ome (and a positive control like fMLP) to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of For-ala-ome.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

G ForAlaOme For-ala-ome (Agonist) FPR1 FPR1 Receptor ForAlaOme->FPR1 Binds Gq Gαq Protein FPR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ Release ER->Ca Induces

Caption: FPR1 Gq-mediated calcium signaling pathway.

Chemotaxis Assay

Rationale: A hallmark physiological function of FPR1 activation in immune cells like neutrophils is chemotaxis—the directed migration towards a chemical gradient.[4] The Boyden chamber assay is a classic and widely accepted method to quantify this migratory response in vitro.[19][20][21] This assay provides critical evidence that For-ala-ome can induce a key, physiologically relevant cellular behavior.

Protocol: Boyden Chamber Chemotaxis Assay

  • Chamber Setup:

    • Use a multi-well Boyden chamber apparatus. The chamber consists of an upper and a lower compartment separated by a microporous membrane (e.g., 3-5 µm pore size for neutrophils or HL-60 cells).[22]

  • Procedure:

    • Fill the lower wells with assay medium containing different concentrations of For-ala-ome (the chemoattractant). Include a positive control (fMLP) and a negative control (medium alone).

    • Prepare a suspension of the target cells (e.g., differentiated HL-60 cells or primary human neutrophils) in the assay medium.

    • Place the cell suspension into the upper chamber inserts.

    • Incubate the chamber at 37°C in a CO₂ incubator for 1-3 hours, allowing cells to migrate through the pores towards the chemoattractant in the lower chamber.

  • Quantification:

    • After incubation, remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be quantified using fluorescent dyes.[19]

  • Data Analysis:

    • Plot the number of migrated cells versus the log concentration of For-ala-ome.

    • The resulting bell-shaped curve is characteristic of chemotaxis. Determine the optimal chemotactic concentration.

cluster_0 Boyden Chamber Setup cluster_1 Post-Migration Processing start Start: Prepare Cells & Reagents setup_lower Lower Chamber Add Chemoattractant (For-ala-ome) start->setup_lower setup_upper Upper Chamber (Insert) Add Cell Suspension start->setup_upper incubation Incubate at 37°C (1-3 hours) Cell Migration Occurs setup_lower->incubation membrane Porous Membrane (3-5µm) scrape Scrape non-migrated cells from top incubation->scrape fix_stain Fix and stain migrated cells on bottom scrape->fix_stain quantify Quantify: Count Migrated Cells (Microscopy) fix_stain->quantify

Caption: Workflow for the Boyden chamber chemotaxis assay.

Summary of In Vitro Characterization Data

The comprehensive in vitro characterization of For-ala-ome can be summarized by the following key parameters. Obtaining these values will provide a robust initial profile of the compound's potential as a pharmacological tool or therapeutic lead.

AssayParameterDescription
Metabolic Stability t½ (min) Half-life in human liver microsomes.
Receptor Binding Ki (nM) Inhibitory constant for binding to FPR1.
Calcium Mobilization EC50 (nM) Potency for inducing calcium flux.
Calcium Mobilization Emax (%) Efficacy relative to a standard agonist (e.g., fMLP).
Chemotaxis Optimal Conc. (nM) Concentration inducing maximal cell migration.

Conclusion

This technical guide outlines a logical, multi-step process for the in vitro characterization of For-ala-ome, a potential formyl peptide receptor ligand. By systematically evaluating its physicochemical stability, target binding affinity, and functional cellular activity, researchers can build a comprehensive pharmacological profile. Each protocol is designed to be self-validating, with clear endpoints and rationales rooted in the established principles of GPCR biology and drug discovery. The data generated through this workflow will be crucial for making informed decisions about the future development of For-ala-ome and similar compounds.

References

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC - NIH. [Link]

  • Formyl peptide receptor - Wikipedia. Wikipedia. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Drug Metabolism Assays. BioIVT. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC - PubMed Central. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PMC - PubMed Central. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Boyden Chamber Assay | Springer Nature Experiments. Springer Nature. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH. [Link]

  • Chemotaxis assay - Wikipedia. Wikipedia. [Link]

  • Formyl-L-alanine methyl ester | 32221-83-3. J&K Scientific LLC. [Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. ScienceDirect. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Inhibition of Ca 2+ mobilization by selected FPR1 antagonists. Panel A: Human. ResearchGate. [Link]

  • N-Formyl-L-alanine | C4H7NO3 | CID 1810758. PubChem - NIH. [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PMC - NIH. [Link]

  • N-formyl-D,L-alanine methyl ester | CAS#:44804-83-3. Chemsrc. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of For-Ala-Ome

A Senior Application Scientist's Perspective on Navigating the Nuances of N-Formyl-L-alanine Methyl Ester Bioactivity Abstract N-formyl-L-alanine methyl ester (For-Ala-Ome) is a structurally simple N-formylated amino aci...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of N-Formyl-L-alanine Methyl Ester Bioactivity

Abstract

N-formyl-L-alanine methyl ester (For-Ala-Ome) is a structurally simple N-formylated amino acid ester that holds significant potential as a modulator of inflammatory and immune responses through its interaction with formyl peptide receptors (FPRs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to undertake structure-activity relationship (SAR) studies of For-Ala-Ome. By systematically dissecting the molecule and exploring the consequences of targeted modifications, we can unlock the potential to develop novel therapeutics with tailored activities. This document moves beyond a generic recitation of protocols to offer a strategic, field-proven approach to SAR, emphasizing the causal logic behind experimental choices and the establishment of self-validating systems for robust and reproducible data generation.

Introduction: The Scientific Imperative for For-Ala-Ome SAR

N-formylated peptides are potent chemoattractants for phagocytic leukocytes and are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs).[1][2] These receptors, particularly FPR1, are key players in the innate immune response, mediating cellular responses to bacterial-derived peptides and molecules released from damaged tissues.[2][3] The prototypical FPR1 agonist is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[3] For-Ala-Ome, or N-formyl-L-alanine methyl ester, represents a minimalist N-formylated peptide structure.[4][5] Its simplicity makes it an ideal starting point for systematic SAR studies aimed at understanding the fundamental interactions between N-formylated ligands and their receptors. The alanine methyl ester side chain is a critical component of the biological activity profile of various compounds, suggesting its importance in molecular interactions.[6]

The central hypothesis guiding this work is that targeted chemical modifications to the core For-Ala-Ome scaffold will systematically alter its affinity and efficacy at FPRs. This exploration will not only elucidate the key molecular determinants of binding and activation but also pave the way for the rational design of novel agonists or antagonists with therapeutic potential in inflammatory diseases, autoimmune disorders, and cancer.[1][7]

The Core Molecule: Understanding For-Ala-Ome

For-Ala-Ome is characterized by three key functional moieties, each a potential point of modification in an SAR campaign:

  • The N-formyl group: This is the defining feature of this class of FPR ligands. The formyl group is believed to be crucial for receptor activation.

  • The L-alanine residue: The small, neutral side chain of alanine provides a starting point for exploring the impact of steric bulk, hydrophobicity, and charge at this position.

  • The methyl ester: Esterification of the C-terminus can significantly impact the chemotactic activity of N-formylated peptides.[6] This moiety offers opportunities to investigate the role of hydrophobicity, charge, and steric hindrance at the C-terminus.

PropertyValueSource
IUPAC Name methyl (2S)-2-formamidopropanoatePubChem
Molecular Formula C5H9NO3PubChem
Molecular Weight 131.13 g/mol PubChem
CAS Number 32221-83-3PubChem

Strategic Framework for For-Ala-Ome SAR Studies

A successful SAR campaign is not a random walk through chemical space but a structured investigation guided by hypothesis and iterative learning. The following logical flow provides a robust framework for exploring the SAR of For-Ala-Ome.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Iteration A Core Scaffold (For-Ala-Ome) B Modification of N-formyl Group A->B Design Analogs C Modification of Alanine Side Chain A->C Design Analogs D Modification of Methyl Ester A->D Design Analogs E Primary Screen: Calcium Flux Assay B->E Test Analogs C->E Test Analogs D->E Test Analogs F Secondary Screen: Chemotaxis Assay E->F Confirm Hits G Tertiary Screen: Receptor Binding Assay F->G Characterize Affinity H SAR Analysis G->H Generate Data I Lead Optimization H->I Identify Leads I->A Iterative Design

Caption: A logical workflow for For-Ala-Ome SAR studies.

Synthesis of For-Ala-Ome Analogs

The synthesis of a focused library of analogs is the cornerstone of any SAR study. The following modifications to the For-Ala-Ome scaffold are proposed, with the rationale for each explained.

The N-formyl group is a critical pharmacophore. Its replacement or modification will probe its necessity and potential for replacement with other functionalities.

  • N-acetyl and N-propionyl analogs: To investigate the effect of increasing the steric bulk and hydrophobicity of the acyl group.

  • N-methyl analog: To explore the importance of the carbonyl oxygen for hydrogen bonding.

  • Urea and carbamate analogs: To introduce different hydrogen bonding patterns and electronic properties.

Varying the amino acid residue will provide insights into the steric and electronic requirements of the binding pocket.

  • Homologous series (Glycine, Valine, Leucine, Isoleucine): To systematically probe the effect of increasing side-chain size and hydrophobicity.

  • Analogs with charged side chains (Aspartic acid, Glutamic acid, Lysine, Arginine): To investigate the presence of charged interactions in the binding pocket.

  • Analogs with aromatic side chains (Phenylalanine, Tyrosine, Tryptophan): To explore potential π-π stacking or other aromatic interactions.

  • Cyclic amino acid analogs (Proline): To introduce conformational constraints.

Alterations to the C-terminal ester will elucidate the role of this moiety in receptor interaction and can be used to modulate pharmacokinetic properties.

  • Homologous ester series (Ethyl, Propyl, Butyl): To systematically increase hydrophobicity and steric bulk.

  • Amide and N-substituted amide analogs: To introduce hydrogen bond donors and explore the impact of different substituents on activity.

  • Free acid analog (For-Ala-OH): To assess the importance of the ester for activity and to introduce a negative charge.

Experimental Protocols for Biological Evaluation

The following protocols describe the key assays for evaluating the biological activity of For-Ala-Ome and its analogs.

Primary Screening: Calcium Flux Assay

FPR activation leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be monitored using fluorescent calcium indicators. This assay provides a robust and high-throughput method for initial screening of agonist and antagonist activity.[8][9][10]

Principle: Cells expressing the target FPR are loaded with a calcium-sensitive dye. Upon receptor activation by an agonist, G-protein coupling leads to the release of calcium from intracellular stores, causing a detectable change in the fluorescence of the dye. Antagonists will block the agonist-induced calcium flux.

Step-by-Step Protocol:

  • Cell Culture: Culture human neutrophils or a cell line stably expressing FPR1 (e.g., HL-60 cells differentiated to a neutrophil-like phenotype) in appropriate media.

  • Cell Preparation: Harvest cells and resuspend in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Plate Preparation: Dispense the dye-loaded cells into a 96- or 384-well microplate.

  • Compound Addition: Add the For-Ala-Ome analogs at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the analogs before adding a known FPR1 agonist (e.g., fMLP).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of compounds using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis: Calculate the change in fluorescence intensity over time. For agonists, determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Calcium_Flux_Workflow A Culture FPR1-expressing cells B Load cells with calcium-sensitive dye A->B C Dispense cells into microplate B->C D Add For-Ala-Ome analogs C->D E Measure fluorescence D->E F Calculate EC50/IC50 E->F

Caption: Workflow for the calcium flux assay.

Secondary Screening: Chemotaxis Assay

Chemotaxis, or directed cell migration, is a hallmark of the physiological response to FPR activation.[6] This assay provides a functional readout of the ability of For-Ala-Ome analogs to act as chemoattractants.

Principle: The migration of cells through a porous membrane towards a concentration gradient of a chemoattractant is quantified.

Step-by-Step Protocol:

  • Cell Preparation: Isolate human neutrophils from fresh blood or use an appropriate cell line. Resuspend the cells in a suitable assay medium.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert).

  • Loading: Add the For-Ala-Ome analogs at various concentrations to the lower chamber.

  • Cell Seeding: Add the cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

  • Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescently labeled cell population and measuring the fluorescence in the lower chamber.

  • Data Analysis: Plot the number of migrated cells against the concentration of the analog to generate a dose-response curve and determine the EC50 for chemotaxis.

Chemotaxis_Workflow A Isolate/prepare neutrophils B Set up chemotaxis chamber A->B C Add analogs to lower chamber B->C D Add cells to upper chamber C->D E Incubate to allow migration D->E F Quantify migrated cells E->F G Determine chemotactic EC50 F->G

Caption: Workflow for the chemotaxis assay.

Tertiary Screening: Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of the For-Ala-Ome analogs for FPR1. This provides a direct measure of the interaction between the compound and the receptor.

Principle: The ability of an unlabeled ligand (the For-Ala-Ome analog) to compete with a radiolabeled ligand for binding to the receptor is measured.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing FPR1.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled FPR1 ligand (e.g., [3H]fMLP), and varying concentrations of the unlabeled For-Ala-Ome analog.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the analog. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Data Interpretation and SAR Analysis

The data generated from the biological assays will be used to establish the structure-activity relationships for For-Ala-Ome.

Key Questions to Address:

  • N-formyl group: Is the formyl group essential for activity? Can it be replaced with other acyl groups or bioisosteres?

  • Alanine side chain: How does the size, hydrophobicity, and charge of the side chain affect activity? Is there a preferred substitution pattern?

  • Methyl ester: Is the ester necessary? How does modifying the ester group impact potency and efficacy?

The results should be tabulated to allow for easy comparison of the activity of the different analogs.

AnalogModificationCalcium Flux EC50 (nM)Chemotaxis EC50 (nM)FPR1 Binding Ki (nM)
For-Ala-Ome Parent[Experimental Data][Experimental Data][Experimental Data]
Analog 1N-acetyl[Experimental Data][Experimental Data][Experimental Data]
Analog 2Valine side chain[Experimental Data][Experimental Data][Experimental Data]
Analog 3Ethyl ester[Experimental Data][Experimental Data][Experimental Data]
...............

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for conducting SAR studies on For-Ala-Ome. By following the proposed workflow of analog synthesis, tiered biological screening, and systematic data analysis, researchers can gain a deep understanding of the molecular determinants of For-Ala-Ome's interaction with formyl peptide receptors. The insights gained from these studies will be invaluable for the design and development of novel and selective FPR modulators with therapeutic potential for a range of inflammatory and immune-related diseases. The iterative nature of the described process, where insights from one round of SAR inform the design of the next generation of analogs, is crucial for successful lead optimization.

References

  • Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Retrieved January 13, 2026, from [Link]

  • Ho, P. P., Young, A. L., & Southard, G. L. (1978). Methyl ester of N-formylmethionyl-leucyl-phenylalanine: chemotactic responses of human blood monocytes and inhibition of gold compounds. Arthritis and rheumatism, 21(1), 133–136. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2017). ScienceOpen. [Link]

  • The Effect of Antagonists Specific to FPR (Boc-FLFLF) and to FPRL1... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 13, 2026, from [Link]

  • Formyl peptide receptor 1. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. (n.d.). Bentham Science. Retrieved January 13, 2026, from [Link]

  • Formyl-L-alanine methyl ester. (n.d.). J&K Scientific. Retrieved January 13, 2026, from [Link]

  • N-formyl-D,L-alanine methyl ester. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • FPR1. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 13, 2026, from [Link]

  • The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. (n.d.). ResearchGate. Retrieved January 13, 2026, from [https://www.researchgate.net/publication/375787948_The_formyl_peptide_receptors_FPR1_and_FPR2_as_a_target_for_inflammatory_disorders_Recent_advances_in_the_development_of_small-molecule_agonists]([Link]_ agonists)

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

  • Calcium Flux Assay Kit for FlexStation R8041. (n.d.). Biocompare. Retrieved January 13, 2026, from [Link]

  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • FPR1 protein expression summary. (n.d.). The Human Protein Atlas. Retrieved January 13, 2026, from [Link]

  • Representative workflows for calcium flux assays based on synthetic... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of For-ala-ome

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary toxicity screening of the novel chemical entity, For-ala-ome (N-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary toxicity screening of the novel chemical entity, For-ala-ome (N-formyl-L-alanine methyl ester). Given its potential applications in peptide synthesis and biochemical research, a thorough and early assessment of its toxicological profile is paramount.[1][2] This guide emphasizes a tiered, integrated approach, beginning with in silico predictions and progressing through a battery of in vitro assays to build a foundational safety profile. The methodologies detailed herein are grounded in established regulatory guidelines and scientific best practices, ensuring a robust and reliable preliminary evaluation.

Introduction to For-ala-ome and the Rationale for Toxicity Screening

For-ala-ome, or N-formyl-L-alanine methyl ester, is a derivative of the amino acid L-alanine, with a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol .[3] Its structure, featuring a formyl group and a methyl ester, makes it a potentially versatile building block in peptide synthesis and a compound of interest for various biochemical and pharmaceutical applications.[1][2]

As with any novel chemical entity intended for potential therapeutic or industrial use, early assessment of its safety profile is a critical step in the development pipeline.[4][5] Preliminary toxicity screening aims to identify potential hazards, such as cytotoxicity or genotoxicity, at an early stage. This allows for informed decision-making, helping to de-risk projects by identifying and eliminating compounds with unfavorable safety profiles before significant resources are invested.[6][7][8]

This guide outlines a strategic workflow for the initial toxicological assessment of For-ala-ome, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing computational and in vitro methodologies.

A Tiered Approach to Preliminary Toxicity Screening

A tiered or stepwise approach is the most efficient and ethical strategy for preliminary toxicity screening. This involves progressing from broad, high-throughput in silico and in vitro screens to more complex assays for compounds that show promise.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Assays cluster_2 Tier 3: Early In Vivo Assessment in_silico In Silico Toxicity Prediction (e.g., QSAR models) cytotoxicity High-Throughput Cytotoxicity Assay (e.g., MTT on multiple cell lines) in_silico->cytotoxicity Prioritize for testing decision1 Acceptable Cytotoxicity? cytotoxicity->decision1 genotoxicity Genotoxicity Assessment (Ames Test & In Vitro Micronucleus) decision2 No Genotoxic Concern? genotoxicity->decision2 organ_specific Organ-Specific Toxicity (e.g., HepG2, AC16 cells) organ_specific->decision2 acute_oral Acute Oral Toxicity (Rodent) (OECD 423/425) go_nogo Proceed to Further Development acute_oral->go_nogo decision1->genotoxicity Yes decision1->organ_specific Yes stop STOP Development decision1->stop No (High Cytotoxicity) decision2->acute_oral Yes decision2->stop No (Positive Finding)

Caption: Tiered workflow for preliminary toxicity screening of For-ala-ome.

Tier 1: In Silico and High-Throughput In Vitro Screening

In Silico Toxicity Prediction

Before any wet lab experiments are conducted, computational (in silico) models can predict potential toxicities based on the chemical structure of For-ala-ome.[9] These methods are cost-effective and rapid, providing an initial hazard assessment.[8]

  • Endpoints to Assess :

    • Mutagenicity (e.g., Ames test outcome prediction)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity

  • Rationale : This step helps in identifying potential red flags early and can guide the design of subsequent in vitro assays. For instance, a prediction of mutagenicity would place higher importance on the Ames test.

In Vitro Cytotoxicity Assessment

The evaluation of cytotoxic potential is a critical first experimental step.[4][5] These assays measure the concentration-dependent toxicity of a compound in cultured cells.[4]

Featured Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is often an indicator of cell viability.[4]

Step-by-Step Protocol:

  • Cell Seeding : Seed cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of For-ala-ome in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of For-ala-ome. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest test concentration) and a positive control (e.g., Doxorubicin).[4] The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[4]

  • Incubation : Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[4]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[4][5]

Data Presentation: Hypothetical Cytotoxicity of For-ala-ome

Cell LineTissue of OriginIC50 (µM) ± SD
HepG2Human Liver> 100
HEK293Human Kidney> 100
MCF-7Human Breast85.3 ± 5.2
A549Human Lung> 100

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for evaluating a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer.[12]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of bacteria.[13][14] This test is conducted in compliance with OECD Guideline 471.[13]

  • Principle : The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of For-ala-ome to cause mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium.

  • Methodology : The test is performed both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[14][15] Bacteria are exposed to various concentrations of For-ala-ome and then plated on a minimal agar medium.[14] After incubation, the number of revertant colonies is counted.

  • Interpretation : A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is also statistically significant.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a compound to induce chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[16][17][18]

  • Principle : Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.[19] Their presence indicates that chromosomal damage or a disruption of the mitotic apparatus has occurred.

  • Methodology : Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with For-ala-ome for a specified period.[12] To ensure that only cells that have undergone division are scored, a cytokinesis blocker like cytochalasin B is often added, resulting in binucleated cells.[16][17][18] The cells are then harvested, fixed, and stained.[12]

  • Analysis : At least 2000 binucleated cells are scored for the presence of micronuclei.[16][18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]

Tier 3: Preliminary In Vivo Assessment

Should For-ala-ome demonstrate a clean profile in the in vitro assays, a limited, ethically-justified acute in vivo study may be considered to understand its systemic toxicity.

Acute Oral Toxicity Study

This study provides information on the adverse effects that may arise from a single oral administration of the substance.[20] The procedure is typically conducted following OECD Guidelines 420, 423, or 425, which are designed to use a minimal number of animals.[21][22]

  • Methodology (Following OECD 423 - Acute Toxic Class Method) :

    • This is a stepwise procedure using three animals (typically female rodents) per step.[20]

    • Dosing starts at a defined level (e.g., 300 mg/kg).

    • The outcome (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level.[20]

    • Animals are observed for 14 days for signs of toxicity and mortality.[23]

  • Rationale : This study helps to determine the intrinsic toxicity of the compound and allows for its classification according to the Globally Harmonised System (GHS).[20] The results are crucial for setting dose levels in subsequent, more extensive toxicity studies.

Data Integration and Decision Making

The data from all tiers must be integrated to make an informed go/no-go decision. A compound is typically flagged for termination if it shows strong positive signals in multiple, mechanistically different assays.

Caption: Decision-making workflow based on integrated toxicity data.

Conclusion

The preliminary toxicity screening of For-ala-ome, as outlined in this guide, provides a systematic and scientifically rigorous framework for early safety assessment. By employing a tiered approach that begins with in silico and in vitro methods, researchers can efficiently gather critical data while adhering to ethical principles. This integrated strategy ensures that only compounds with a promising safety profile advance in the development pipeline, ultimately saving time and resources and contributing to the development of safer chemical products.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). BenchChem.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River.
  • Acute Toxicity by OECD Guidelines. (n.d.). SlideShare.
  • In Silico Toxicity Prediction. (n.d.). PozeSCAF.
  • The Ames Test or Bacterial Reverse Mut
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). Journal of Visualized Experiments.
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). (n.d.). Tox Lab.
  • A review on machine learning methods for in silico toxicity prediction. (2018). Journal of Environmental Science and Health, Part C.
  • What are the advantages of in silico toxicology in drug development? (n.d.). PreScouter.
  • L-Alanine, N-formyl-, methyl ester. (n.d.). PubChem.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
  • Acute Toxicity. (n.d.). The Joint Research Centre - EU Science Hub.
  • What is In Silico Toxicology? (2020). News-Medical.Net.
  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017). Umwelt-online.de.
  • L-Alanine, N-formyl-, methyl ester. (n.d.). CymitQuimica.
  • OECD 471 Ames Test. (n.d.). Gentronix.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025).
  • GLP OECD 471 Ames Test. (n.d.). Scantox.
  • N-formyl-D,L-alanine methyl ester. (n.d.). Chemsrc.
  • Formyl-L-alanine methyl ester. (n.d.). Chem-Impex.

Sources

Foundational

understanding the pharmacokinetics of For-ala-ome

An In-Depth Technical Guide to the Pharmacokinetics of N-formyl-L-alanine methyl ester (For-ala-ome) Introduction N-formyl-L-alanine methyl ester, which we will refer to by the shorthand "For-ala-ome," is a derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-formyl-L-alanine methyl ester (For-ala-ome)

Introduction

N-formyl-L-alanine methyl ester, which we will refer to by the shorthand "For-ala-ome," is a derivative of the proteinogenic amino acid L-alanine.[1][2] While not a widely studied compound in isolation, its constituent parts—the N-formyl group, the alanine backbone, and the methyl ester—each confer properties that suggest a significant, predictable, and potentially exploitable pharmacokinetic profile. This guide synthesizes information from related fields to construct a comprehensive understanding of the probable absorption, distribution, metabolism, and excretion (ADME) of For-ala-ome, intended for researchers in drug development and the life sciences.

The N-formyl group is of particular biological significance. In bacteria and in eukaryotic organelles like mitochondria, protein synthesis is initiated with N-formylmethionine (fMet).[3] The presence of N-formylated peptides in the human body can act as a signal of bacterial invasion or cellular damage, triggering an immune response.[3][4] Furthermore, the N-formyl group can act as a degradation signal, targeting the molecule for proteolysis.[3][5][6] The methyl ester modification, a common strategy in drug design, can enhance properties such as membrane permeability.[7]

Understanding the pharmacokinetics of a molecule like For-ala-ome is therefore critical for any potential therapeutic application, whether as an active agent itself or as a prodrug. This guide will provide a predictive ADME profile, detail robust analytical methodologies for its study, and discuss the potential pharmacodynamic implications of its metabolic fate.

Predicted Pharmacokinetic Profile: A Mechanistic Overview

The journey of For-ala-ome through a biological system can be predicted by examining its structural components and drawing parallels with well-understood classes of molecules like small peptides and amino acid derivatives.[8][9]

Absorption

Given its small molecular weight and the presence of a lipophilic methyl ester group, For-ala-ome is likely to exhibit reasonable passive diffusion across biological membranes. However, oral bioavailability may be limited due to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[8] Administration via intravenous, subcutaneous, or intramuscular routes would likely result in more predictable systemic exposure.[8][10]

Distribution

Following absorption, For-ala-ome is expected to distribute primarily in the extracellular fluid. Its small size would allow for extravasation from the bloodstream into tissues. The volume of distribution is not expected to be large, as significant partitioning into fatty tissues is unlikely for such a polar molecule.

Metabolism: The Core of the Profile

The metabolic fate of For-ala-ome is central to its pharmacokinetic profile and any potential biological activity. Two primary enzymatic pathways are predicted to be responsible for its rapid degradation:

  • Esterase-mediated hydrolysis: The methyl ester group is a prime target for ubiquitous esterase enzymes found in the plasma, liver, and other tissues. This reaction would hydrolyze the ester to yield N-formyl-L-alanine and methanol.

  • Deformylation: Peptide deformylases (PDFs) are enzymes that specifically remove the N-terminal formyl group from peptides.[3] It is highly probable that For-ala-ome or its hydrolyzed metabolite, N-formyl-L-alanine, would be a substrate for these enzymes, yielding L-alanine methyl ester or L-alanine, respectively.

These metabolic pathways suggest that For-ala-ome would have a short plasma half-life.[8] This rapid conversion could be leveraged in a prodrug strategy, where For-ala-ome is designed to release a more active metabolite in a controlled manner.[11][12]

Metabolic Pathway of For-ala-ome ForAlaOme For-ala-ome (N-formyl-L-alanine methyl ester) NFormylAla N-formyl-L-alanine ForAlaOme->NFormylAla Esterases AlaOme L-alanine methyl ester ForAlaOme->AlaOme Deformylases Alanine L-alanine NFormylAla->Alanine Deformylases AlaOme->Alanine Esterases

Caption: Predicted metabolic pathways of For-ala-ome.

Excretion

Small, polar molecules and metabolites like L-alanine are typically eliminated via the kidneys.[10] Therefore, it is expected that the metabolic products of For-ala-ome would be excreted in the urine following glomerular filtration.

Quantitative Analysis of For-ala-ome in Biological Matrices

To experimentally determine the pharmacokinetic parameters of For-ala-ome, a robust and validated analytical method is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for such analyses.[13][14]

Experimental Protocol: LC-MS/MS Quantification of For-ala-ome in Plasma

This protocol describes a self-validating system for the accurate measurement of For-ala-ome concentrations in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of For-ala-ome).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. This should be optimized to ensure separation from endogenous plasma components and metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition for For-ala-ome: The precursor ion (M+H)+ would be selected, and a specific product ion resulting from its fragmentation would be monitored.

    • MRM Transition for Internal Standard: A similar transition would be monitored for the internal standard.

4. Validation:

  • The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS/MS, MRM) HPLC->MS Data Data Acquisition (Concentration vs. Time) MS->Data

Caption: Workflow for LC-MS/MS analysis of For-ala-ome.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The rapid metabolism of For-ala-ome is a key factor in its potential pharmacodynamic effects. The generation of N-formylated alanine could stimulate formyl peptide receptors (FPRs), which are involved in chemotaxis and inflammatory responses.[4] This suggests that For-ala-ome could have immunomodulatory activity. Conversely, if the desired activity resides in the L-alanine methyl ester or L-alanine metabolite, For-ala-ome would function as a prodrug.[12] Understanding the relationship between the concentration of For-ala-ome and its metabolites over time and the resulting biological response is crucial for its development.

Summary of Predicted Physicochemical and Pharmacokinetic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C5H9NO3[2]Based on chemical structure.
Molecular Weight 131.13 g/mol [2]Small molecule.
Absorption Moderate, route-dependentSmall size, but susceptible to enzymatic degradation.[8]
Distribution Primarily extracellular fluidPolar nature.
Metabolism Rapid and extensiveSubstrate for esterases and deformylases.[3]
Primary Metabolites N-formyl-L-alanine, L-alanine methyl ester, L-alanineResulting from hydrolysis and deformylation.
Half-life (t½) ShortRapid metabolism.[8][10]
Excretion RenalSmall, polar metabolites cleared by the kidneys.[10]

Conclusion

References

  • In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. (n.d.). PMC. Retrieved from [Link]

  • Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. (2018, November 30). PubMed. Retrieved from [Link]

  • Metabolic Change and N-formylmethionine Circulation in Critical Illness. (2022, December 18). PhysiciansWeekly.com. Retrieved from [Link]

  • Pathway Description - SMPDB. (2023, August 24). SMPDB. Retrieved from [Link]

  • N-Formylmethionine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). PubMed. Retrieved from [Link]

  • Formyl-L-alanine methyl ester | 32221-83-3. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • N-formyl-D,L-alanine methyl ester | CAS#:44804-83-3. (n.d.). Chemsrc. Retrieved from [Link]

  • N-formylphenylalanine methyl ester | C11H13NO3 | CID 7016392. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024, November 21). PMC - NIH. Retrieved from [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (n.d.). (Not available).
  • L-Alanine, N-formyl-, methyl ester | C5H9NO3 | CID 7021436. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. (n.d.). NIH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

5-ALA-OMe for Cell-Based Assays: A Detailed Application Note and Protocol

Introduction: Unveiling Cellular Dynamics with 5-ALA-OMe In the dynamic world of cellular biology and drug development, the ability to selectively visualize and target specific cell populations is paramount. 5-Aminolevul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Dynamics with 5-ALA-OMe

In the dynamic world of cellular biology and drug development, the ability to selectively visualize and target specific cell populations is paramount. 5-Aminolevulinic acid methyl ester (5-ALA-OMe) has emerged as a powerful tool in this arena, serving as a prodrug that leads to the accumulation of a highly fluorescent molecule, Protoporphyrin IX (PpIX), within metabolically active cells.[1][2][3] This accumulation provides a robust method for fluorescently labeling cells for a variety of applications, including fluorescence-guided surgery, photodynamic therapy (PDT), and in vitro cell-based assays for drug screening and cytotoxicity.[4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 5-ALA-OMe in cell-based assays. We will delve into the underlying biochemical pathways, provide detailed, validated protocols for cellular labeling and analysis, and offer insights into experimental design and data interpretation.

The Scientific Principle: From Prodrug to Potent Fluorophore

The utility of 5-ALA-OMe lies in its ability to hijack the cell's own heme biosynthesis pathway.[3][9] Unlike its parent compound, 5-aminolevulinic acid (5-ALA), the esterified form, 5-ALA-OMe, exhibits enhanced lipophilicity. This characteristic facilitates its passive diffusion across the cell membrane, bypassing the need for specific transporters that can be a rate-limiting step for 5-ALA uptake in some cell types.[10][11][12]

Once inside the cell, intracellular esterases rapidly cleave the methyl ester group, converting 5-ALA-OMe back into 5-ALA.[4] This intracellularly generated 5-ALA then enters the heme synthesis pathway, a series of enzymatic reactions occurring in both the cytoplasm and mitochondria. The key steps are as follows:

  • Conversion to Porphobilinogen: Two molecules of 5-ALA are condensed by ALA dehydratase to form porphobilinogen.[2]

  • Formation of Protoporphyrin IX (PpIX): Through a cascade of enzymatic steps, porphobilinogen is converted into the highly fluorescent molecule, Protoporphyrin IX (PpIX).[1][9]

  • Heme Synthesis: The final step in the pathway is the insertion of ferrous iron into the PpIX ring by the enzyme ferrochelatase to form heme.[9][13]

In many cancer cells and other highly metabolic cells, the activity of ferrochelatase is relatively low compared to the upstream enzymes.[2][14] The administration of exogenous 5-ALA-OMe leads to a bottleneck at the ferrochelatase step, resulting in the significant accumulation of fluorescent PpIX.[2][14] This selective accumulation is the cornerstone of 5-ALA-OMe-based applications.

PpIX is a potent photosensitizer with a strong absorbance in the blue-violet region of the spectrum (around 405 nm) and a characteristic red fluorescence emission (peaking around 635 nm).[13][15][16][17] This significant Stokes shift allows for clear differentiation between the excitation and emission signals, making it an ideal fluorophore for various detection platforms.

Signaling Pathway of 5-ALA-OMe to PpIX

HEMESYNTHESIS 5ALAOMe_ext 5-ALA-OMe 5ALAOMe_int 5-ALA-OMe 5ALAOMe_ext->5ALAOMe_int 5ALA 5-ALA 5ALAOMe_int->5ALA Esterases PBG Porphobilinogen 5ALA->PBG ALA Dehydratase Uroporphyrinogen_III Uroporphyrinogen III PBG->Uroporphyrinogen_III PBG Deaminase Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Uroporphyrinogen Decarboxylase Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase PpIX Protoporphyrin IX (Fluorescent) Protoporphyrinogen_IX->PpIX Protoporphyrinogen Oxidase Heme Heme PpIX->Heme Ferrochelatase (Rate-limiting in some cancer cells)

Caption: Metabolic pathway of 5-ALA-OMe to PpIX.

Detailed Application Protocols

This section provides step-by-step protocols for utilizing 5-ALA-OMe in common cell-based assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Qualitative and Quantitative Analysis of PpIX Accumulation by Fluorescence Microscopy

This protocol is designed for visualizing and quantifying PpIX fluorescence in adherent cell cultures.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 5-ALA-OMe hydrochloride (prepare fresh stock solution)

  • Dimethyl sulfoxide (DMSO) or sterile water for dissolving 5-ALA-OMe

  • Multi-well plates suitable for microscopy (e.g., 24- or 96-well glass-bottom plates)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~635 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Experimental Workflow:

Experimental Workflow for PpIX Fluorescence Microscopy

WORKFLOW A 1. Cell Seeding Plate cells in a glass-bottom plate and allow them to adhere overnight. B 2. Preparation of 5-ALA-OMe Working Solution Prepare a fresh working solution of 5-ALA-OMe in cell culture medium. A->B C 3. Cell Treatment Replace the medium with the 5-ALA-OMe working solution and incubate. B->C D 4. Washing Wash the cells with PBS to remove excess 5-ALA-OMe. C->D E 5. Imaging Image the cells using a fluorescence microscope with appropriate filters. D->E F 6. Data Analysis Quantify the fluorescence intensity using image analysis software. E->F

Caption: Workflow for PpIX fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed your cells of interest into a multi-well plate suitable for fluorescence microscopy at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of 5-ALA-OMe Working Solution:

    • Prepare a stock solution of 5-ALA-OMe (e.g., 100 mM) in sterile DMSO or water. Store aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range is 0.1-1 mM.[18] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add the 5-ALA-OMe working solution to the cells.

    • Incubate the plate for a specific duration (e.g., 2-6 hours) in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time should be determined experimentally by performing a time-course study.[19]

  • Washing:

    • After incubation, gently aspirate the 5-ALA-OMe containing medium.

    • Wash the cells twice with 1X PBS to remove any extracellular 5-ALA-OMe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed PBS or phenol red-free medium to the wells.

    • Immediately image the cells using a fluorescence microscope.

    • Use a filter set appropriate for PpIX detection (Excitation: ~405 nm, Emission: ~635 nm).[13][16]

    • Acquire both fluorescence and brightfield/phase-contrast images for each field of view.

  • Data Analysis:

    • For qualitative analysis, visually inspect the fluorescence images for the localization and intensity of the PpIX signal.

    • For quantitative analysis, use image analysis software to measure the mean fluorescence intensity per cell or per field of view. Normalize the fluorescence intensity to the cell number (e.g., by counting nuclei using DAPI or Hoechst stain).

Protocol 2: High-Throughput Analysis of PpIX Accumulation using a Plate Reader

This protocol is suitable for screening applications and for quantifying the effects of different treatments on PpIX accumulation in a 96- or 384-well format.

Materials:

  • All materials from Protocol 1

  • Opaque-walled, clear-bottom 96- or 384-well plates

  • Microplate reader with fluorescence detection capabilities (top or bottom reading)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1, seeding and treating the cells in an opaque-walled, clear-bottom multi-well plate.

  • Washing:

    • Follow step 4 from Protocol 1.

  • Fluorescence Measurement:

    • Add a fixed volume of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for PpIX (Excitation: ~405 nm, Emission: ~635 nm).[13]

    • It is important to include control wells (cells without 5-ALA-OMe treatment) to determine the background fluorescence.

  • Data Analysis and Normalization:

    • Subtract the average background fluorescence from all experimental wells.

    • To account for variations in cell number, a separate cell viability/proliferation assay can be performed on a parallel plate (e.g., using resazurin-based assays or Crystal Violet staining).[20] Normalize the PpIX fluorescence readings to the cell viability data.

Experimental Considerations and Troubleshooting

Optimization of 5-ALA-OMe Concentration and Incubation Time: The optimal concentration and incubation time for 5-ALA-OMe can vary significantly between cell lines due to differences in metabolic activity and esterase expression.[21] It is crucial to perform a matrix titration of both parameters to identify the conditions that yield the highest signal-to-noise ratio without inducing cytotoxicity.

ParameterRecommended RangeRationale
5-ALA-OMe Concentration 0.1 - 2 mMLower concentrations may not produce a detectable signal, while higher concentrations can lead to cytotoxicity.
Incubation Time 1 - 8 hoursShorter times may not allow for sufficient PpIX accumulation, while longer times can lead to PpIX export or phototoxicity.
Cell Density 50 - 80% confluencyOverly confluent cells may exhibit altered metabolism, while sparse cultures can yield a weak signal.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No PpIX Fluorescence - Inactive 5-ALA-OMe- Low metabolic activity of cells- Inefficient esterase activity- Incorrect filter set- Use freshly prepared 5-ALA-OMe solutions.- Ensure cells are healthy and actively proliferating.- Increase 5-ALA-OMe concentration or incubation time.- Verify the excitation and emission wavelengths of your filters.
High Background Fluorescence - Incomplete washing- Autofluorescence from medium or cells- Increase the number of PBS washes.- Use phenol red-free medium for imaging.- Acquire images of control cells (no 5-ALA-OMe) to establish a baseline.[22]
Phototoxicity/Cell Death - High 5-ALA-OMe concentration- Prolonged incubation time- Excessive light exposure during imaging- Reduce 5-ALA-OMe concentration and/or incubation time.- Minimize light exposure by using neutral density filters and reducing exposure times.

Conclusion: A Versatile Tool for Cellular Investigation

The 5-ALA-OMe protocol offers a robust and versatile method for fluorescently labeling metabolically active cells. Its enhanced cellular uptake compared to 5-ALA makes it a valuable tool for a wide range of cell-based assays.[10][11] By understanding the underlying scientific principles and carefully optimizing the experimental parameters, researchers can effectively harness the power of 5-ALA-OMe to gain deeper insights into cellular function, screen for novel therapeutics, and advance our understanding of complex biological processes.

References

  • Lu, S., Chen, J. Y., Zhang, Y., Ma, J., Wang, P. N., & Peng, Q. (2008).
  • Casas, A., Perotti, C., & Batlle, A. M. del C. (2005). Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells. Photochemical & Photobiological Sciences, 4(10), 829–834.
  • Rud, E., Gederaas, O., Høgset, A., & Berg, K. (2000). 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters. Photochemistry and Photobiology, 71(5), 640–647. [Link]

  • Di Venosa, G., Hermida, L., Fukuda, H., & Batlle, A. (2011). Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. Current Organic Chemistry, 15(24), 4288-4301. [Link]

  • Tekle, S. A., Dehghani, H., & Ghandi, K. (2015). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. MedChemComm, 6(8), 1417-1422. [Link]

  • Kim, Y., Kim, H., Kim, J. T., & Jeong, S. (2017). Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics, 7(3), 544–555. [Link]

  • Lu, S., Chen, J. Y., Zhang, Y., Ma, J., Wang, P. N., & Peng, Q. (2008). Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation. Journal of Biomedical Optics, 13(2), 024003. [Link]

  • Bogaards, A., Varma, A., Zhang, K., Zachar, Z., & Wilson, B. C. (2005). Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. Journal of Biomedical Optics, 10(4), 041205. [Link]

  • Kondo, M., et al. (2013). Synthesis and in vitro cellular uptake of 11C-labeled 5-aminolevulinic acid derivative to estimate the induced cellular accumulation of protoporphyrin IX. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4949. [Link]

  • Rud, E., Gederaas, O., Høgset, A., & Berg, K. (2000). 5-Aminolevulinic Acid, but not 5-Aminolevulinic Acid Esters, is Transported into Adenocarcinoma Cells by System BETA Transporters. Photochemistry and Photobiology, 71(5), 640-647. [Link]

  • Novak, B., et al. (2012). Comparison of the uptake of 5-Aminolevulinic acid and its methyl ester in keratinocytes and skin. Journal of Cancer Research and Clinical Oncology, 138(12), 2039-2047. [Link]

  • Bano, S., et al. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Biophysical Journal, 117(1), 126-136. [Link]

  • Brown, T. J., et al. (2021). Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas. International Journal of Molecular Sciences, 22(4), 1634. [Link]

  • Lu, S., et al. (2008). Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation. Journal of Biomedical Optics, 13(2), 024003. [Link]

  • Fukuhara, H., et al. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. International Journal of Molecular Sciences, 23(12), 6478. [Link]

  • Ali, S. M. (2006). Fluorescence Spectroscopy Study of Protoporphyrin IX Metabolism Level in Cells. Photochemistry and Photobiology, 82(5), 1344-1347. [Link]

  • Tanaka, T., et al. (2010). Efficacy of a Methyl Ester of 5-aminolevulinic Acid in Photodynamic Therapy for Ovarian Cancers. Journal of Cancer Research and Clinical Oncology, 136(11), 1731-1738. [Link]

  • Jermyn, M., et al. (2025). Quantification of dual-state 5-ALA-induced PpIX fluorescence: Methodology and validation in tissue-mimicking phantoms. arXiv preprint arXiv:2510.18387. [Link]

  • Donnelly, R. F., et al. (2005). In vitro phototoxicity of 5-aminolevulinic acid and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch. Journal of Photochemistry and Photobiology B: Biology, 81(2), 113-122. [Link]

  • Wang, Y., et al. (2023). 5-ALA mediated photodynamic therapy with combined treatment improves anti-tumor efficacy of immunotherapy through boosting immunogenic cell death. Journal for ImmunoTherapy of Cancer, 11(2), e005886. [Link]

  • Babilas, P., et al. (2009). Photodynamic therapy using topical 5-aminolaevulinic acid vs. surgery for basal cell carcinoma. British Journal of Dermatology, 161(6), 1365-1371. [Link]

  • van den Boogert, J., et al. (2003). Topical application of 5-aminolevulinic acid and its methylester, hexylester and octylester derivatives: considerations for dosimetry in mouse skin model. Photochemistry and Photobiology, 78(1), 58-64. [Link]

  • Tsurubuchi, T., et al. (2019). Efficacy of 5-Aminolevulinic Acid in Photodynamic Detection and Photodynamic Therapy in Veterinary Medicine. Cancers, 11(4), 514. [Link]

  • Alfonso-García, A., et al. (2022). 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. Frontiers in Oncology, 12, 968453. [Link]

  • Chen, H. M., et al. (2014). 5-Aminolevulinic acid (ALA)-induced protoporphyrin IX (PpIX) fluorescence spectra after topical ALA gel application onto precancerous lesions. ResearchGate. [Link]

  • Wajda, A., et al. (2022). Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review. International Journal of Molecular Sciences, 23(21), 13411. [Link]

  • Lee, J. H., et al. (2023). Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma. Neuro-Oncology, 25(9), 1616–1627. [Link]

  • Valdés, P. A., et al. (2014). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo. Neurosurgery, 74(3), 279-288. [Link]

  • Alfonso-García, A., et al. (2022). 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. Frontiers in Oncology, 12, 968453. [Link]

  • Akimoto, J., et al. (2024). The Safety of Intraoperative Photodynamic Diagnosis Using 5-Aminolevulinic Acid Combined with Talaporfin Sodium Photodynamic Therapy in Recurrent High-Grade Glioma. Journal of Clinical Medicine, 13(16), 4683. [Link]

  • Klose, A. D., et al. (2022). 5-Aminolevulinic Acid-Mediated Photodynamic Therapy Potentiates the Effectiveness of Doxorubicin in Ewing Sarcomas. International Journal of Molecular Sciences, 23(22), 13998. [Link]

  • Celli, J. P., et al. (2022). Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities. Journal of Biomedical Optics, 27(10), 100901. [Link]

  • Rampersad, S. N., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Scientific Reports, 11(1), 1-10. [Link]

  • Namikawa, T., et al. (2018). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastrointestinal Endoscopy, 10(7), 134-141. [Link]

  • Adan, A., et al. (2022). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 5(2), 21. [Link]

  • Lange, N., et al. (1999). In vitro fluorescence, toxicity and phototoxicity induced by delta-aminolevulinic acid (ALA) or ALA-esters. Journal of Photochemistry and Photobiology B: Biology, 52(1-3), 43-49. [Link]

  • Ghorbani, M., et al. (2020). In vitro evaluation of cytotoxic properties of 5-Aminolevulinic acid (5-ALA) on bladder cancer cells. Photodiagnosis and Photodynamic Therapy, 29, 101659. [Link]

  • Rampersad, S. N., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Scientific Reports, 11(1), 1-10. [Link]

  • Lee, J. H., et al. (2022). Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. bioRxiv. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of For-ala-ome in Preclinical Animal Models of Cancer

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the preclinical evaluation of N-formyl-L-alanine methyl ester (For-ala-ome), a novel small molec...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-formyl-L-alanine methyl ester (For-ala-ome), a novel small molecule inhibitor, in animal models of cancer. While direct in vivo efficacy data for For-ala-ome is currently emerging, this guide is constructed based on established principles of preclinical oncology research and the known metabolic dependencies of certain cancers on amino acids such as alanine.[1][2][3][4][5] This application note outlines a hypothetical mechanism of action for For-ala-ome as a modulator of cancer cell metabolism and a potential protease inhibitor, and provides detailed protocols for its formulation, administration, and the subsequent evaluation of its pharmacokinetic profile, anti-tumor efficacy, and toxicity in a murine xenograft model.

Introduction and Scientific Rationale

Recent advancements in oncology have highlighted the metabolic vulnerabilities of cancer cells as a promising therapeutic avenue.[1][3] Many aggressive tumors exhibit a reprogrammed metabolism characterized by an increased demand for specific amino acids to fuel their rapid proliferation and survival. Alanine, in particular, has been identified as a critical nutrient for certain cancer types, including pancreatic and liver cancer, where its catabolism supports the tricarboxylic acid (TCA) cycle and various biosynthetic pathways.[1][2][4] Furthermore, the dysregulation of proteases is a well-established hallmark of cancer, contributing to tumor invasion, metastasis, and angiogenesis.[6][7][8][9]

For-ala-ome, as an N-formylated methyl ester derivative of L-alanine, presents a unique chemical scaffold that warrants investigation as a potential anti-cancer agent. We hypothesize a dual mechanism of action for For-ala-ome:

  • Metabolic Modulation: For-ala-ome may act as a competitive inhibitor of alanine uptake or metabolism, thereby depriving cancer cells of a key nutrient and impeding their growth.[2][4]

  • Protease Inhibition: The structural characteristics of For-ala-ome suggest it may function as a protease inhibitor, targeting enzymes crucial for cancer progression.[6][7][8]

These application notes will guide researchers in designing and executing robust preclinical studies to test these hypotheses and evaluate the therapeutic potential of For-ala-ome.

Postulated Signaling Pathway and Mechanism of Action

Based on our working hypothesis, For-ala-ome exerts its anti-tumor effects by interfering with two critical pathways in cancer cells. The following diagram illustrates this postulated dual mechanism of action.

For-ala-ome_Mechanism_of_Action For-ala-ome For-ala-ome Alanine Transporters Alanine Transporters For-ala-ome->Alanine Transporters Competitive Inhibition Proteases (e.g., MMPs, Serine Proteases) Proteases (e.g., MMPs, Serine Proteases) For-ala-ome->Proteases (e.g., MMPs, Serine Proteases) Direct Inhibition Intracellular Alanine Pool Intracellular Alanine Pool Alanine Transporters->Intracellular Alanine Pool Blocked Tumor Cell Metabolism Tumor Cell Metabolism Intracellular Alanine Pool->Tumor Cell Metabolism Deprived Reduced Tumor Growth & Proliferation Reduced Tumor Growth & Proliferation Tumor Cell Metabolism->Reduced Tumor Growth & Proliferation Extracellular Matrix Degradation Extracellular Matrix Degradation Proteases (e.g., MMPs, Serine Proteases)->Extracellular Matrix Degradation Inhibited Tumor Invasion & Metastasis Tumor Invasion & Metastasis Extracellular Matrix Degradation->Tumor Invasion & Metastasis Prevented Tumor Invasion & Metastasis->Reduced Tumor Growth & Proliferation

Caption: Postulated dual mechanism of action of For-ala-ome in cancer cells.

Experimental Design and Workflow

A well-structured experimental plan is crucial for the successful preclinical evaluation of For-ala-ome. The following workflow outlines the key stages of the investigation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Interpretation Cell-based Assays Cell-based Assays Animal Model Selection Animal Model Selection Cell-based Assays->Animal Model Selection For-ala-ome Formulation For-ala-ome Formulation Animal Model Selection->For-ala-ome Formulation Pharmacokinetic Study Pharmacokinetic Study For-ala-ome Formulation->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Data Analysis Data Analysis Toxicity Assessment->Data Analysis

Caption: A streamlined workflow for the preclinical evaluation of For-ala-ome.

Detailed Protocols

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for obtaining clinically relevant data. For initial efficacy studies of For-ala-ome, a subcutaneous xenograft model using a human cancer cell line with a known dependency on alanine is recommended.[10][11][12]

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are suitable for hosting human tumor xenografts.[10]

  • Cell Line: A human pancreatic cancer cell line (e.g., PANC-1) or a liver cancer cell line (e.g., HepG2) would be appropriate choices given their documented reliance on alanine metabolism.[1][2]

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration of For-ala-ome

The proper formulation of For-ala-ome is essential for ensuring its solubility, stability, and bioavailability in vivo.

Protocol 4.2.1: Formulation of For-ala-ome for In Vivo Administration

  • Solubility Testing: Determine the solubility of For-ala-ome in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400).

  • Vehicle Selection: Based on solubility and preliminary toxicity data, select a suitable vehicle for in vivo administration. A common formulation for small molecule inhibitors is a solution or suspension in a mixture of DMSO, Tween 80, and saline.[13]

  • Preparation of Dosing Solution:

    • On the day of dosing, weigh the required amount of For-ala-ome.

    • Dissolve For-ala-ome in a minimal amount of DMSO.

    • Add Tween 80 to the solution and vortex to mix.

    • Slowly add saline to the desired final volume while vortexing to ensure a homogenous solution or fine suspension.

  • Sterilization: Filter-sterilize the final formulation through a 0.22 µm syringe filter if it is a clear solution.

Protocol 4.2.2: Administration of For-ala-ome to Mice

The route of administration should be chosen based on the desired pharmacokinetic profile and the intended clinical application.[14][15] For initial studies, intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.

  • Animal Handling: Acclimatize mice to handling and the chosen administration procedure to minimize stress.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered based on the individual body weight of each mouse.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the calculated volume into the peritoneal cavity.

    • Oral Gavage (p.o.): Use a proper gavage needle to administer the solution directly into the stomach.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of For-ala-ome is crucial for optimizing dosing schedules and interpreting efficacy data.[16][17]

Protocol 4.3.1: Murine Pharmacokinetic Study

  • Animal Groups: Use a sufficient number of mice (e.g., 3-5 per time point) for each route of administration to be tested (e.g., i.v. and p.o.).

  • Dosing: Administer a single dose of For-ala-ome to each mouse.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration via a suitable method like tail vein or saphenous vein bleeding.[17]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of For-ala-ome in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 1: Hypothetical Pharmacokinetic Parameters of For-ala-ome in Mice

ParameterIntravenous (i.v.)Oral (p.o.)
Dose 10 mg/kg50 mg/kg
Cmax (ng/mL) 1500800
Tmax (h) 0.080.5
AUC (ng*h/mL) 32004500
t1/2 (h) 2.53.0
Bioavailability (%) N/A56

Note: These values are hypothetical and for illustrative purposes only.

In Vivo Efficacy Study

The primary objective of the efficacy study is to determine the anti-tumor activity of For-ala-ome in a relevant cancer model.[18][19][20][21]

Protocol 4.4.1: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 PANC-1 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers and calculating the tumor volume.[18][19]

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, For-ala-ome low dose, For-ala-ome high dose, positive control).

  • Dosing: Administer the respective treatments to the mice according to a predetermined schedule (e.g., once daily for 21 days).

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI)

    • Body weight changes

    • Overall survival

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.

Toxicity Assessment

Evaluating the potential toxicity of For-ala-ome is a critical component of its preclinical development.[22][23][24][25]

Protocol 4.5.1: Acute and Sub-chronic Toxicity Evaluation

  • Dose Escalation: In a cohort of non-tumor-bearing mice, administer escalating doses of For-ala-ome to determine the maximum tolerated dose (MTD).[22]

  • Clinical Observations: Monitor the mice daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.[24]

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation. The following table provides an example of how to summarize efficacy data.

Table 2: Hypothetical Efficacy of For-ala-ome in a PANC-1 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1250 ± 150-+5
For-ala-ome 25750 ± 12040+2
For-ala-ome 50400 ± 9068-3
Positive Control -300 ± 8076-8

Note: These values are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of For-ala-ome in animal models of cancer. By following these detailed protocols, researchers can systematically investigate the pharmacokinetic properties, anti-tumor efficacy, and safety profile of this promising compound. The successful execution of these studies will be instrumental in determining the potential of For-ala-ome as a novel therapeutic agent for the treatment of cancer.

References

  • Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. (2012). PMC - NIH. [Link]

  • Monitoring of xenograft tumor growth. (A): Transaxial NMR images of a... - ResearchGate. [Link]

  • From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. (2023). MDPI. [Link]

  • Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence. (2016). NIH. [Link]

  • Alanine Catabolism as a Targetable Vulnerability for MYC-Driven Liver Cancer. (2025). bioRxiv. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. (2023). MDPI. [Link]

  • Surgical procedures and monitoring of tumor growth in xenografted mice... - ResearchGate. [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2020). PubMed. [Link]

  • Preclinical Toxicology Testing and Toxicity Profiles. Pharma Models. [Link]

  • Protease inhibitors: role and potential therapeutic use in human cancer. (1995). PubMed - NIH. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. [Link]

  • Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer. (2020). AACR Journals. [Link]

  • Potential Roles of Protease Inhibitors in Cancer Progression. (2015). Asian Pacific Journal of Cancer Prevention. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). MDPI. [Link]

  • Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy. (2021). NIH. [Link]

  • Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss. (2023). Nature Communications. [Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. ResearchGate. [Link]

  • Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer. (2020). PMC - PubMed Central. [Link]

  • How is drug toxicity assessed in animal models? Patsnap Synapse. [Link]

  • Popular dietary supplement may offer new treatment option for aggressive cancers. (2023). UBC Faculty of Medicine. [Link]

  • The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. (2021). PubMed. [Link]

  • Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. (1998). PubMed. [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. | Semantic Scholar. [Link]

  • Small molecule inhibitors as emerging cancer therapeutics. OAText. [Link]

  • CD1 Mice: "All-rounder" in Drug Development & Toxicity Evaluation. Creative Biolabs. [Link]

  • Murine Pharmacokinetic Studies. (2014). PMC - NIH. [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. (2021). ACS Publications. [Link]

  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. [Link]

  • Mechanism of action-cancer. Hamlet BioPharma. [Link]

  • How to Administer a Substance to a Mouse? (2025). TransCure bioServices. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). PMC - PubMed Central. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Dovepress. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). PMC. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC - NIH. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]

  • L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse. (1992). PubMed. [Link]

  • Formulation, optimization, and in vitro-in vivo evaluation of olmesartan medoxomil nanocrystals. (2017). PubMed. [Link]

  • Molecular mechanisms of the preventable causes of cancer in the United States. (2018). PMC. [Link]

  • Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. (2020). Dove Medical Press. [Link]

  • Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong. ResearchGate. [Link]

  • Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong. (2022). MDPI. [Link]

  • Human Genome Project. Wikipedia. [Link]

Sources

Method

Application Notes and Protocols: Leveraging For-ala-ome in the Development of Chemical Probes for Proteomic Analysis

For: Researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Role of Small Molecules in Unraveling Proteome Function

In the landscape of proteomics, the ability to assess the functional state of proteins within their native cellular environment is paramount. While traditional mass spectrometry-based proteomics excels at identifying and quantifying protein abundance, it often falls short of providing a direct measure of protein activity. To bridge this gap, the field of chemical proteomics has emerged, employing bespoke chemical probes to interrogate protein function directly within complex biological systems.[1][2]

This application note explores the potential of N-formyl-L-alanine methyl ester (For-ala-ome), a readily available amino acid derivative, as a foundational scaffold for the design and synthesis of targeted chemical probes for proteomics, particularly within the framework of Activity-Based Protein Profiling (ABPP).[1][3][4] While For-ala-ome is a building block in peptide synthesis, its simple structure serves as an excellent model for illustrating the principles of developing customized probes to explore enzyme activity.[3][4] We will provide a conceptual framework for its derivatization into a functional probe and a detailed, field-proven protocol for its application in identifying enzyme targets in a cellular context.

II. Conceptual Framework: From a Simple Ester to a Potent Proteomic Probe

The power of Activity-Based Protein Profiling (ABPP) lies in the design of chemical probes that can covalently label the active site of a specific enzyme or enzyme family.[1][2] These probes typically consist of three key modular components: a recognition element, a reactive group (or "warhead"), and a reporter tag.[1]

While For-ala-ome itself is not a reactive probe, its L-alanine methyl ester core can be envisioned as a recognition element for enzymes that process small, neutral amino acids. To transform it into a potent and versatile activity-based probe, we must chemically modify it to incorporate a reactive warhead and a reporter handle.

A common strategy in ABPP is to target serine hydrolases, a large and functionally diverse class of enzymes.[5] For this purpose, a fluorophosphonate (FP) or a similar reactive group can be installed as the warhead. This warhead will form a stable, covalent bond with the active site serine of these enzymes.[5] For the reporter tag, a bioorthogonal handle, such as a terminal alkyne, allows for the subsequent attachment of various reporter molecules (e.g., a fluorophore for imaging or biotin for enrichment) via "click chemistry".[6]

Below is a conceptual design for a For-ala-ome-derived activity-based probe, termed "For-ala-yne Probe (FAP)":

FAP_Structure cluster_Probe Hypothetical For-ala-yne Probe (FAP) cluster_Target Enzyme Target Warhead Reactive Group (e.g., Fluorophosphonate) Recognition Recognition Moiety (L-alanine methyl ester core) Warhead->Recognition Targets Enzyme Active Site Serine Warhead->Enzyme Covalent Bonding Linker Linker Recognition->Linker Tag Reporter Handle (Terminal Alkyne) Linker->Tag Enables ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow cluster_Cellular Cellular Phase cluster_Biochem Biochemical Phase cluster_Analysis Analysis Phase Cells Intact Cells Probe For-ala-yne Probe (FAP) Cells->Probe Incubation LabeledCells Probe-Labeled Cells Probe->LabeledCells Lysis Cell Lysis LabeledCells->Lysis Lysate Labeled Proteome Lysis->Lysate Click Click Chemistry (CuAAC) Lysate->Click TaggedProteome Tagged Proteome Click->TaggedProteome Reporter Reporter Tag (Azide-Fluorophore/Biotin) Reporter->Click SDS_PAGE SDS-PAGE & In-Gel Fluorescence Scanning TaggedProteome->SDS_PAGE Visualization Enrichment Streptavidin Enrichment TaggedProteome->Enrichment For Biotin Tag Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Target Protein Identification LC_MS->Identification

Caption: General workflow for Activity-Based Protein Profiling.

Protocol 3: Analysis of Labeled Proteins

This section provides two alternative methods for analyzing the tagged proteome: in-gel fluorescence scanning for visualization and mass spectrometry for identification.

A. In-Gel Fluorescence Scanning

  • Sample Preparation: To the click-reacted sample with the fluorescent tag, add 4X SDS-PAGE loading buffer and boil for 5 minutes.

  • Electrophoresis: Resolve the proteins on a 12% SDS-PAGE gel.

  • Imaging: Visualize the labeled proteins using a fluorescent gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA).

B. Enrichment and Mass Spectrometry Analysis

  • Enrichment:

    • To the click-reacted sample with the biotin tag, add 30 µL of streptavidin-agarose bead slurry.

    • Incubate for 1 hour at 4°C with rotation.

    • Pellet the beads by centrifugation and wash three times with 1% SDS in PBS, followed by three washes with PBS.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

    • Add trypsin at a 1:50 (w/w) ratio to the estimated protein amount on the beads and incubate overnight at 37°C.

  • Peptide Extraction and LC-MS/MS Analysis:

    • Centrifuge to pellet the beads and collect the supernatant containing the peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by nanoLC-MS/MS on an Orbitrap mass spectrometer or similar high-resolution instrument.

  • Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest. Identify proteins that are significantly enriched in the FAP-treated sample compared to the DMSO control.

IV. Data Presentation and Interpretation

The results from the ABPP experiment can be presented in various ways to facilitate interpretation.

Table 1: Representative Data from In-Gel Fluorescence Analysis

SampleProbe TreatmentFluorescent SignalInterpretation
1DMSO-No non-specific labeling
2FAP+++Successful labeling of target proteins

Table 2: Example Protein Hits from Mass Spectrometry Analysis

Protein IDGene NameFold Enrichment (FAP/DMSO)Function
P12345CES152.4Carboxylesterase 1
Q67890FAAH35.8Fatty Acid Amide Hydrolase
A1B2C3LYPLA121.1Acyl-protein Thioesterase 1

The identification of known serine hydrolases with high fold-enrichment validates the probe's intended target class. Novel proteins identified through this method become high-priority candidates for further functional characterization.

V. Conclusion and Future Directions

This application note has outlined a comprehensive framework for the conceptualization and application of a chemical probe derived from For-ala-ome for activity-based proteomic studies. The detailed protocols provide a robust starting point for researchers aiming to explore enzyme activity in complex biological systems. While the "For-ala-yne Probe" is a hypothetical construct for illustrative purposes, the principles of its design and the workflow for its application are grounded in established and widely practiced chemical proteomics methodologies. The modular nature of probe design allows for the adaptation of this workflow to other small molecule scaffolds and enzyme classes, opening up a vast landscape for the discovery of novel enzyme functions and the development of next-generation therapeutics.

VI. References

  • Verhelst, S. H. L. (2017). Synthesis and Application of Activity-Based Probes for Proteases. Methods in Molecular Biology, 1574, 255–266. [Link]

  • Ross, J. B. A., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Chemical Biology, 2(4), 1147-1155. [Link]

  • Willems, L. I., et al. (2014). Bioorthogonal Reactions in Activity-Based Protein Profiling. Accounts of Chemical Research, 47(12), 3680–3689. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Bioorthogonal reactions in activity-based protein profiling. Molecules, 19(9), 15093-15117. [Link]

  • Nadal, S. (n.d.). Chemical Proteomics. CYU. Retrieved from [Link]

  • Ides, J., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 1076781. [Link]

  • Wikipedia. (2023, December 12). Activity-based proteomics. In Wikipedia. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis and Application of Activity-Based Probes for Proteases. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 238747 Formyl-L-alanine methyl ester 99+% (TLC) CAS: 32221-83-3. Retrieved from [Link]

  • Fang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]

  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

Sources

Application

Introduction: Deciphering For-ala-ome as a Chemical Tool

An Application Guide to For-ala-ome and Related Peptide Aldehydes: Probing Serine Protease Activity in Chemical Biology In the landscape of chemical biology, the development of molecular probes to interrogate protein fun...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to For-ala-ome and Related Peptide Aldehydes: Probing Serine Protease Activity in Chemical Biology

In the landscape of chemical biology, the development of molecular probes to interrogate protein function in native biological systems is paramount.[1][2] The term "For-ala-ome," likely an abbreviation for N-formyl-L-alanine methyl ester , represents a fundamental scaffold for a class of chemical tools known as peptide aldehydes. While simple in structure, this molecule embodies the core principles of a transition-state analogue inhibitor, primarily for one of the most abundant and functionally diverse enzyme families: the serine proteases.[3]

Serine proteases are critical players in countless physiological processes, including digestion, blood coagulation, immunity, and apoptosis.[3][4][5] Their catalytic activity is a key point of regulation, and dysregulation is often linked to disease, making them prime targets for therapeutic intervention. Peptide aldehydes serve as powerful reversible covalent probes that mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6] This allows them to bind with high affinity and specificity to the active site, enabling researchers to profile enzyme activity, screen for inhibitors, and understand the functional state of the proteome.

This guide provides a detailed overview of the mechanism, applications, and protocols for using For-ala-ome analogues as chemical biology tools, aimed at researchers, scientists, and drug development professionals.

Part 1: Mechanism of Action - The Reversible Covalent Engagement of Serine Proteases

The efficacy of peptide aldehydes as probes is rooted in the catalytic mechanism of their target enzymes. Serine proteases employ a highly conserved catalytic triad of amino acids—Serine (Ser), Histidine (His), and Aspartate (Asp)—to hydrolyze peptide bonds.[4][6]

  • Nucleophilic Attack: The His residue acts as a general base, abstracting a proton from the Ser hydroxyl group. This activates the Serine, turning it into a potent nucleophile.[6]

  • Formation of Tetrahedral Intermediate: The activated Serine attacks the carbonyl carbon of the substrate's peptide bond. This forms a short-lived, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds in a region of the active site called the oxyanion hole.[3][6]

  • Acyl-Enzyme Formation & Product Release: The intermediate collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.

  • Deacylation: A water molecule enters the active site, is activated by Histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

A peptide aldehyde probe like For-ala-ome exploits this mechanism. Its electrophilic aldehyde carbonyl carbon is a perfect target for the nucleophilic active site Serine. Upon binding, the Serine attacks the aldehyde, forming a stable hemiacetal adduct . This structure is a mimic of the natural tetrahedral transition state and is therefore bound with high affinity. Unlike the transient natural intermediate, the hemiacetal is significantly more stable, effectively "trapping" the enzyme in an inhibited state. Crucially, this interaction is reversible, allowing for applications in competitive profiling assays.

Hemiacetal_Formation cluster_Enzyme Serine Protease Active Site cluster_Adduct Reversible Hemiacetal Adduct Ser195 Ser-OH His57 His Ser195->His57 H-bond Hemiacetal Enzyme-Ser-O-CH(OH)-R Ser195->Hemiacetal Probe R-CHO (For-ala-ome) Probe->Hemiacetal Nucleophilic Attack ABPP_Workflow cluster_analysis Downstream Analysis start Proteome (Cell Lysate, Tissue) probe Incubate with Alkyne-Probe start->probe click Click Chemistry: + Azide-Fluorophore/Biotin probe->click gel In-Gel Fluorescence Scanning (Profiling) click->gel Visualize enrich Biotin Enrichment (Streptavidin Beads) click->enrich Identify ms On-Bead Digestion & nanoLC-MS/MS (Identification) enrich->ms

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Competitive Profiling for Inhibitor Discovery

Competitive ABPP is a powerful adaptation of the ABPP workflow used to screen for and characterize enzyme inhibitors. [7][8]This method is particularly well-suited for evaluating the potency and selectivity of novel drug candidates in a complex, native environment. [9]The principle is straightforward: a potent inhibitor will compete with the activity-based probe for binding to the enzyme's active site, leading to a decrease in probe labeling. [7][10] In this setup, the proteome is first pre-incubated with a library of potential inhibitors or a single compound at varying concentrations. Subsequently, the tagged For-ala-ome probe is added. The residual enzyme activity is then measured by quantifying the amount of probe labeling. A strong reduction in probe signal indicates that the test compound is an effective inhibitor of that specific enzyme. This allows for the simultaneous assessment of inhibitor potency and selectivity against an entire enzyme family. [8]

Competitive_Profiling cluster_no_inhibitor Control (DMSO) cluster_with_inhibitor Test Condition proteome Proteome probe1 Add ABP Probe proteome->probe1 inhibitor Pre-incubate with Test Inhibitor proteome->inhibitor result1 Strong Fluorescent Signal probe1->result1 probe2 Add ABP Probe inhibitor->probe2 result2 Reduced/No Signal probe2->result2

Caption: Logic of competitive ABPP for inhibitor screening.

Part 3: Experimental Protocols

Here we provide standardized, field-proven protocols for the application of For-ala-ome analogues in a research setting.

Protocol 1: In-Gel Fluorescence Profiling of Serine Protease Activity

This protocol describes the use of a fluorescently tagged For-ala-ome analogue (e.g., For-ala-ome-Rhodamine) to profile active serine proteases in a cell lysate.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail without serine protease inhibitors)

  • For-ala-ome-Rhodamine probe (10 µM stock in DMSO)

  • BCA Protein Assay Kit

  • 4x SDS-PAGE Loading Buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)

Procedure:

  • Cell Lysis: Harvest cells and wash once with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Proteome Labeling: In a microcentrifuge tube, dilute 50 µg of the proteome to a final volume of 50 µL with Lysis Buffer.

  • Add 1 µL of the 10 µM For-ala-ome-Rhodamine probe stock (final concentration: 200 nM). As a negative control, use a sample of proteome that has been heat-inactivated (95°C for 10 minutes) prior to probe addition.

  • Incubate for 30 minutes at 37°C.

  • Sample Preparation: Quench the reaction by adding 17 µL of 4x SDS-PAGE Loading Buffer. Boil the sample at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20 µL of the sample onto an SDS-PAGE gel and run according to standard procedures.

  • Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for Rhodamine (e.g., 532 nm excitation / 580 nm emission). Active serine proteases will appear as distinct fluorescent bands.

Protocol 2: Competitive Profiling for IC₅₀ Determination

This protocol determines the potency (IC₅₀) of a test inhibitor against a target serine protease using competitive ABPP with an alkyne-tagged probe.

Materials:

  • All materials from Protocol 1 (substituting the fluorescent probe)

  • For-ala-ome-Alkyne probe (10 µM stock in DMSO)

  • Test Inhibitor (e.g., 10 mM stock in DMSO)

  • Click Chemistry reagents: Azide-TAMRA (or other fluorophore), CuSO₄, TBTA ligand, TCEP.

  • Methanol, Chloroform

Procedure:

  • Proteome Preparation: Prepare cell lysate and quantify protein concentration as described in Protocol 1 (Steps 1-3).

  • Inhibitor Titration: Set up a series of microcentrifuge tubes. In each, place 49 µg of proteome in 49 µL of Lysis Buffer.

  • Add 1 µL of the test inhibitor at various dilutions to achieve a final concentration range (e.g., 100 µM to 1 nM). Include a DMSO vehicle control.

  • Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.

  • Probe Labeling: Add 1 µL of the 10 µM For-ala-ome-Alkyne probe stock to each tube (final concentration: 200 nM). Incubate for an additional 30 minutes at 37°C.

  • Click Reaction:

    • Prepare a "Click Mix" containing Azide-TAMRA (25 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Add 10 µL of the Click Mix to each 50 µL sample.

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the protein by adding methanol, chloroform, and water. Pellet the protein, wash, and resuspend the pellet in 1x SDS-PAGE Loading Buffer.

  • Analysis: Run the samples on an SDS-PAGE gel and scan for fluorescence as in Protocol 1.

  • Data Quantification: Measure the fluorescence intensity of the band corresponding to the target protease in each lane. Plot the band intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 4: Data Presentation and Interpretation

Quantitative data from competitive profiling experiments should be tabulated for clarity. The results can be used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Table 1: Example Data from a Competitive Profiling Experiment

Inhibitor Conc. (nM)Log [Inhibitor]Fluorescence Intensity (a.u.)% Activity Remaining
0 (DMSO)-10,500100%
1010,25097.6%
1018,40080.0%
501.75,15049.0%
10022,31022.0%
100034204.0%
1000042102.0%
  • Interpretation: The fluorescence intensity of the target band decreases as the concentration of the competitive inhibitor increases. [11]By plotting the '% Activity Remaining' against the Log [Inhibitor], a sigmoidal curve is generated. The IC₅₀ is the concentration of inhibitor required to reduce the probe labeling signal by 50%. In the example data above, the IC₅₀ is approximately 50 nM. This quantitative approach is crucial for ranking inhibitor candidates in drug discovery pipelines. [11]

References

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC. (n.d.). NIH.
  • Activity-based proteomics - Wikipedia. (n.d.).
  • Enzyme Mechanisms: Serine Proteases. (n.d.).
  • Wright, A. T., & Whidbey, C. (2019). Activity-Based Protein Profiling-Enabling Multimodal Functional Studies of Microbial Communities. Current Topics in Microbiology and Immunology, 420, 1–21.
  • Klittich, M. R., & Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology, 633, 49–69.
  • Competitive profiling for enzyme inhibitors using chemical probes - KOPS. (n.d.).
  • Martín-Gago, P., & Tizón, L. (2022). Activity-based protein profiling: A graphical review. Pharmacological Research, 183, 106399.
  • West, M. J., & Johnson, D. S. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules (Basel, Switzerland), 28(8).
  • Lentz, C. S., & Champion, M. M. (2021). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 60, 68–76.
  • Serine protease - Wikipedia. (n.d.).
  • Im, H., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17(1), 123.
  • Di Cera, E. (2009). Serine Proteases. IUBMB life, 61(5), 510–515.
  • d'Espaux, L., et al. (2012). Molecular tools for chemical biotechnology. Metabolic engineering, 14(3), 298–310.
  • 1 Lecture 16: Enzyme Mechanism: Serine Proteases. (2005). Carnegie Mellon University.
  • New chemical tools to modify and study biomolecules. (2019, July 2). ScienceDaily.

Sources

Method

Standard Operating Procedure for N-Formyl-L-alanine methyl ester (For-L-Ala-OMe)

Introduction: The Strategic Role of N-Terminal Protection in Peptide Synthesis In the intricate field of peptide synthesis, the precise assembly of amino acid residues into a defined sequence is paramount. Uncontrolled p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Terminal Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the precise assembly of amino acid residues into a defined sequence is paramount. Uncontrolled polymerization and side reactions are significant hurdles that necessitate a strategic approach to protecting reactive functional groups. N-Formyl-L-alanine methyl ester (For-L-Ala-OMe) is a specialized amino acid derivative designed for this purpose, serving as a critical building block in the synthesis of peptides for pharmaceutical and biochemical research.[1] This document provides a comprehensive guide to the properties, handling, and application of For-L-Ala-OMe for researchers, scientists, and drug development professionals.

The core utility of For-L-Ala-OMe lies in the orthogonal protection of the alpha-amino and carboxyl groups of L-alanine. The N-terminal formyl group (-CHO) and the C-terminal methyl ester (-COOCH3) effectively prevent the alanine residue from reacting indiscriminately, allowing for its controlled incorporation into a growing peptide chain.[2] The formyl group, in particular, is a simple yet effective protecting group for the amino terminus, enabling controlled, stepwise assembly of peptide chains.[2] This strategic protection is fundamental to modern peptide synthesis, ensuring high fidelity and yield of the target peptide.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of For-L-Ala-OMe is essential for its proper storage, handling, and use in experimental protocols.

PropertyValueSource
Molecular Formula C₅H₉NO₃[2][4]
Molecular Weight 131.13 g/mol [1][4]
CAS Number 32221-83-3[1][2][4]
Appearance Clear, yellow liquid or white to off-white solid[1][2]
Purity ≥ 98% (TLC)[1]
Storage Conditions Store at 0-8 °C[1]
Solubility Soluble in polar organic solvents.[2]

Safety Precautions:

  • Handling: Avoid direct contact with the substance. Ensure there is sufficient ventilation, and handle only in a fume hood. Avoid the formation or spread of dust.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate laboratory clothing.[5]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[5]

    • Eye Contact: Bathe the eye with running water for 15 minutes and consult a doctor.[5]

    • Inhalation: Remove the individual from exposure and consult a doctor.[5]

    • Ingestion: Wash out the mouth with water and consult a doctor.[5]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container. The product may be hygroscopic; take precautions to avoid contact with atmospheric moisture and store under an inert gas like Argon.[5]

Mechanism of Action: A Protected Building Block for Stepwise Synthesis

The primary "mechanism of action" for For-L-Ala-OMe is not biological but rather chemical, within the context of peptide synthesis. It functions as a protected amino acid building block, allowing for the directional and sequential formation of peptide bonds.

The formyl group on the nitrogen atom prevents it from acting as a nucleophile, while the methyl ester on the carboxyl group prevents it from being activated by coupling reagents. This dual protection allows the researcher to selectively deprotect either the N-terminus of a peptide chain to add For-L-Ala-OMe, or to deprotect the C-terminus of For-L-Ala-OMe to couple it to another amino acid.

PeptideSynthesis cluster_0 Step 1: N-Terminus Deprotection cluster_1 Step 2: Coupling P1 Peptide-Resin (Free Carboxyl) P1_deprotected Peptide-Resin (Free Amine) P2 Deprotection Reagent P2->P1_deprotected P1_deprotected_ref Peptide-Resin (Free Amine) ForAlaOMe For-L-Ala-OMe (Protected Amine) Peptide_plus_one Elongated Peptide-Resin (For-Ala-Peptide) ForAlaOMe->Peptide_plus_one CouplingAgent Coupling Agent (e.g., DCC, HBTU) CouplingAgent->Peptide_plus_one P1_deprotected_ref->Peptide_plus_one DipeptideSynthesis cluster_reactants Reactants cluster_reagents Reagents ForAlaOMe For-L-Ala-OMe Coupling Peptide Coupling Reaction (0°C to RT, 12-24h) ForAlaOMe->Coupling PheOMe H-Phe-OMe (from hydrochloride salt + TEA) PheOMe->Coupling DCC DCC (Coupling Agent) DCC->Coupling DCM DCM (Solvent) DCM->Coupling Workup Work-up (Filtration, Washes, Drying) Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct For-Ala-Phe-OMe (Dipeptide) Purification->FinalProduct

Sources

Application

Application Notes and Protocols for the Quantitative Analysis of N-Formyl-L-alanine methyl ester (For-ala-ome)

For-ala-ome (N-Formyl-L-alanine methyl ester) is a modified amino acid derivative with increasing importance in biomedical and pharmaceutical research. As a building block in peptide synthesis and a potential biomarker,...

Author: BenchChem Technical Support Team. Date: January 2026

For-ala-ome (N-Formyl-L-alanine methyl ester) is a modified amino acid derivative with increasing importance in biomedical and pharmaceutical research. As a building block in peptide synthesis and a potential biomarker, its accurate quantification in various matrices is crucial for drug development, metabolic studies, and quality control.[1][2] This document provides detailed application notes and protocols for the robust and reliable quantification of For-ala-ome using state-of-the-art analytical methodologies.

These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established analytical principles and regulatory standards. The methodologies presented herein are developed to be self-validating systems, ensuring data integrity and reproducibility.

PART 1: Foundational Principles for For-ala-ome Quantification

The selection of an appropriate analytical technique for For-ala-ome quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide will focus on two primary, robust methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering high sensitivity and selectivity, making it ideal for complex biological matrices.

The stability of the N-formyl group is a critical consideration during sample preparation and analysis. While stable under the acidic conditions often used in peptide synthesis and sample processing, the formyl group can be labile under basic conditions.[3] Therefore, all protocols have been designed to maintain a neutral or acidic pH to ensure the integrity of the analyte.

PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for the quantification of For-ala-ome in biological matrices due to its superior sensitivity and selectivity. This protocol outlines a complete workflow from sample preparation to data analysis.

Principle

This method involves the extraction of For-ala-ome from the sample matrix, followed by separation using reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-formyl-L-alanine-d3 methyl ester, is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.

Experimental Workflow

LC-MS/MS Workflow for For-ala-ome Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Reversed-Phase LC Separation Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of For-ala-ome Calibrate->Quantify

Caption: LC-MS/MS workflow for For-ala-ome quantification.

Detailed Protocol

2.3.1. Materials and Reagents

  • For-ala-ome reference standard

  • N-formyl-L-alanine-d3 methyl ester (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2.3.2. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., plasma) on ice.

  • In a microcentrifuge tube, add 50 µL of the sample.

  • Spike with 10 µL of the SIL-IS working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2.3.3. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the reference standard. For For-ala-ome (MW: 131.13), a potential precursor ion would be [M+H]+ at m/z 132.1. Product ions would be identified by fragmentation.
Source Temp. 500°C
IonSpray Voltage 5500 V

2.3.4. Method Validation

The analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) or FDA's Bioanalytical Method Validation guidance.[4][5][6] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interference at the retention time of the analyte and IS.
Linearity & Range Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Consistent and reproducible.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.
Stability Analyte stability established under various storage and handling conditions.

PART 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is a cost-effective alternative to LC-MS/MS for the quantification of For-ala-ome in less complex matrices or when lower sensitivity is acceptable.

Principle

The quantification is based on the separation of For-ala-ome by reversed-phase HPLC and its detection by UV absorbance. While For-ala-ome lacks a strong chromophore, the peptide bond exhibits absorbance at low UV wavelengths (around 214 nm).[7]

Experimental Workflow

HPLC-UV Workflow for For-ala-ome Quantification cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Reversed-Phase HPLC Separation Inject->LC UV UV Detection (214 nm) LC->UV Integrate Peak Integration UV->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Quantification of For-ala-ome Calibrate->Quantify

Caption: HPLC-UV workflow for For-ala-ome quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • For-ala-ome reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3.3.2. Sample Preparation (Solid-Phase Extraction - SPE)

For cleaner samples, SPE is recommended over protein precipitation for HPLC-UV analysis.[8][9]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the sample (pre-treated with an equal volume of 0.1% TFA in water).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute For-ala-ome with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

3.3.3. HPLC-UV Conditions

ParameterRecommended Conditions
HPLC System Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 214 nm

3.3.4. Method Validation

Similar to the LC-MS/MS method, the HPLC-UV method must be validated according to ICH Q2(R1) guidelines.[4] The validation parameters and acceptance criteria are generally the same, although the LLOQ for HPLC-UV will likely be higher than that for LC-MS/MS.

PART 4: Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Comparison of Typical Performance Characteristics

ParameterLC-MS/MSHPLC-UV
LLOQ Low ng/mL to pg/mL rangeHigh ng/mL to low µg/mL range
Linearity (r²) > 0.99> 0.99
Accuracy (% bias) ± 15%± 15%
Precision (% CV) < 15%< 15%
Selectivity HighModerate
Throughput HighModerate

PART 5: Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of For-ala-ome will depend on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. HPLC-UV provides a robust and cost-effective alternative for less demanding applications. Both methods, when properly developed and validated, can provide accurate and reliable quantification of For-ala-ome. Adherence to established validation guidelines is paramount to ensure data quality and regulatory compliance.

References

  • A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. LCGC International. Available at: [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. Available at: [Link]

  • Protocol for Derivatization of Amino Acids Using Dried Fluorescent Dye for In Situ Analysis. ResearchGate. Available at: [Link]

  • HPLC traces of crude N-formylated and unmodified peptides using the optimised N-formylation protocol. ResearchGate. Available at: [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. Available at: [Link]

  • Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed. Available at: [Link]

  • Proteins & Peptides Analytical Method Validation and Transfer. CD Formulation. Available at: [Link]

  • Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. National Center for Biotechnology Information. Available at: [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Technology Networks. Available at: [Link]

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. ResearchGate. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. National Center for Biotechnology Information. Available at: [Link]

  • HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. PubMed. Available at: [Link]

  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. National Center for Biotechnology Information. Available at: [Link]

  • about Amino Acid Analysis with Post-column Derivatization. YouTube. Available at: [Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. Available at: [Link]

  • Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC? ResearchGate. Available at: [Link]

  • Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. National Center for Biotechnology Information. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information. Available at: [Link]

  • Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing For-ala-ome (5-Aminolevulinic Acid Methyl Ester) Dosage and Administration

Welcome to the technical support center for For-ala-ome, a research-grade formulation of 5-Aminolevulinic Acid Methyl Ester (ALA-ME). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for For-ala-ome, a research-grade formulation of 5-Aminolevulinic Acid Methyl Ester (ALA-ME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the use of this compound in your experiments. As the user's query "For-ala-ome" likely refers to a formulation of 5-aminolevulinic acid methyl ester, this guide will focus on this compound, a widely used precursor for the photosensitizer Protoporphyrin IX (PpIX) in research, particularly in the field of photodynamic therapy (PDT).[1][2][3][4]

The principle behind using ALA-ME is to leverage the cell's own heme synthesis pathway to produce and accumulate the photosensitive molecule, PpIX.[2][5] When exposed to an external ALA source, this pathway can be overdriven, leading to PpIX accumulation, especially in cells with high metabolic rates, such as cancer cells.[5][6] Esterification of 5-aminolevulinic acid (ALA) to its methyl ester form (ALA-ME) is a common chemical modification aimed at improving cellular delivery.[2][7]

This guide will provide you with the necessary information to effectively design your experiments, troubleshoot common issues, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of For-ala-ome for in vitro experiments?

A1: The optimal concentration of For-ala-ome is highly cell-type dependent. A good starting point for most cell lines is to perform a dose-response curve ranging from 0.1 mM to 2 mM . It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Factors that can influence the optimal concentration include cell density, proliferation rate, and the specific activity of enzymes in the heme synthesis pathway within your cells of interest.

Q2: How long should I incubate the cells with For-ala-ome?

A2: Incubation time is a critical parameter that directly influences the intracellular accumulation of PpIX. A typical incubation period ranges from 4 to 24 hours . Shorter incubation times may be sufficient for some cell lines, while others may require longer periods to reach maximal PpIX levels. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 18, and 24 hours) to determine the optimal incubation time for your specific experimental setup. The peak of PpIX fluorescence has been observed at around 6-12 hours of continuous application in some models.[1]

Q3: What is the best way to prepare and store For-ala-ome solutions?

A3: For-ala-ome should be dissolved in a biocompatible solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare fresh solutions for each experiment to ensure potency. If a stock solution is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light to prevent degradation of the compound.

Q4: How does For-ala-ome enter the cells?

A4: The esterification of 5-ALA to ALA-ME is intended to increase its lipophilicity, which can facilitate its passage across the cell membrane. Once inside the cell, it is believed that intracellular esterases cleave the methyl group, releasing 5-ALA to enter the heme synthesis pathway. The transport of 5-ALA and its derivatives into the cell is a complex process that may involve various transporters.[7]

Q5: How can I measure the intracellular accumulation of PpIX?

A5: The accumulation of PpIX can be quantified using fluorescence-based methods. PpIX is a fluorescent molecule with a characteristic emission spectrum. You can use a fluorescence microscope, a plate reader with fluorescence capabilities, or a flow cytometer to measure the intracellular fluorescence. The excitation maximum for PpIX is around 405 nm (Soret band), with emission peaks in the red region of the spectrum (typically around 635 nm and 705 nm).

Troubleshooting Guide

This section addresses common problems encountered during experiments with For-ala-ome.

Problem Possible Cause(s) Recommended Solution(s)
Low or no PpIX fluorescence 1. Sub-optimal For-ala-ome concentration. 2. Insufficient incubation time. 3. Cell line is resistant or has low metabolic activity. 4. Incorrect fluorescence measurement settings. 5. Degradation of For-ala-ome.1. Perform a dose-response experiment to determine the optimal concentration (0.1 mM - 2 mM). 2. Perform a time-course experiment to identify the peak PpIX accumulation time (4-24 hours). 3. Try a different cell line or stimulate the metabolic activity of your current cells if possible. 4. Verify the excitation and emission wavelengths for PpIX (Ex: ~405 nm, Em: ~635 nm). 5. Always use freshly prepared For-ala-ome solutions and protect them from light.
High background fluorescence 1. Autofluorescence of the cell culture medium or plasticware. 2. Non-specific binding of the compound.1. Use phenol red-free medium for fluorescence measurements. 2. Ensure proper washing of cells after incubation with For-ala-ome and before measurement.
High cell toxicity/death 1. For-ala-ome concentration is too high. 2. Extended incubation time. 3. Contamination of the cell culture.1. Reduce the concentration of For-ala-ome. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. 2. Shorten the incubation period. 3. Check for signs of contamination (e.g., cloudy medium, changes in cell morphology).
Inconsistent results between experiments 1. Variation in cell density or passage number. 2. Inconsistent preparation of For-ala-ome solutions. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Maintain consistent cell seeding density and use cells within a specific passage number range. 2. Prepare For-ala-ome solutions fresh for each experiment using a standardized protocol. 3. Ensure proper calibration and maintenance of the cell culture incubator.

Experimental Protocols

Protocol 1: Determination of Optimal For-ala-ome Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of For-ala-ome dilutions: Prepare a series of For-ala-ome concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM) in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of For-ala-ome. Incubate for a fixed period (e.g., 12 hours) under standard cell culture conditions.

  • Washing: After incubation, gently wash the cells twice with PBS to remove any extracellular For-ala-ome.

  • Fluorescence Measurement: Add fresh PBS or phenol red-free medium to the wells. Measure the fluorescence using a plate reader with the appropriate filter set for PpIX (Ex: ~405 nm, Em: ~635 nm).

  • Data Analysis: Plot the fluorescence intensity against the For-ala-ome concentration to determine the concentration that yields the highest PpIX signal without significant cytotoxicity.

Protocol 2: Determination of Optimal Incubation Time
  • Cell Seeding: Seed your cells in multiple wells of a 96-well plate at a consistent density.

  • For-ala-ome Addition: Add the pre-determined optimal concentration of For-ala-ome to the cells.

  • Time-course Incubation: Incubate the cells for different durations (e.g., 4, 8, 12, 18, 24 hours).

  • Washing and Measurement: At each time point, wash the cells and measure the PpIX fluorescence as described in Protocol 1.

  • Data Analysis: Plot the fluorescence intensity against the incubation time to identify the time point of maximum PpIX accumulation.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key pathway and experimental workflow.

Diagram 1: The Heme Synthesis Pathway and PpIX Accumulation

Heme_Synthesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine + Succinyl CoA ALA_Synthase ALA Synthase Glycine->ALA_Synthase ALA_Mito 5-ALA ALA_Synthase->ALA_Mito ALA_Cyto 5-ALA ALA_Mito->ALA_Cyto PpIX Protoporphyrin IX Ferrochelatase Ferrochelatase PpIX->Ferrochelatase Light PpIX->Light Light Activation (e.g., 635 nm) Heme Heme Ferrochelatase->Heme PBG Porphobilinogen ALA_Cyto->PBG UROgenIII Uroporphyrinogen III PBG->UROgenIII COPROgenIII Coproporphyrinogen III UROgenIII->COPROgenIII PROTOgenIX Protoporphyrinogen IX COPROgenIII->PROTOgenIX PROTOgenIX->PpIX ForAlaOme For-ala-ome (External) Esterases Intracellular Esterases ForAlaOme->Esterases ALA_Released 5-ALA Esterases->ALA_Released ALA_Released->ALA_Cyto ROS Reactive Oxygen Species (Cell Death)

Caption: The heme synthesis pathway, illustrating the conversion of external For-ala-ome to PpIX.

Diagram 2: Experimental Workflow for Optimizing For-ala-ome Dosage

Optimization_Workflow Start Start: Plan Experiment Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Dose_Response Dose-Response Experiment (0.1 - 2 mM For-ala-ome) Seed_Cells->Dose_Response Measure_Fluorescence Measure PpIX Fluorescence (Ex: ~405 nm, Em: ~635 nm) Dose_Response->Measure_Fluorescence Time_Course Time-Course Experiment (4 - 24 hours) Time_Course->Measure_Fluorescence Analyze_Data Analyze Data & Determine Optimal Concentration and Time Measure_Fluorescence->Analyze_Data Analyze_Data->Time_Course Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Analyze_Data->Cytotoxicity_Assay Validate_Optimal_Dose Validate Optimal Dose in Main Experiment Cytotoxicity_Assay->Validate_Optimal_Dose End End: Proceed with Main Experiment Validate_Optimal_Dose->End

Caption: A streamlined workflow for determining the optimal dosage and incubation time for For-ala-ome.

References

  • Berger, Y., et al. (2001). Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. ResearchGate. [Link]

  • Cid, A. D., et al. (2018). Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. Photochemical & Photobiological Sciences. [Link]

  • Fotinos, N., et al. (2005). Topical application of 5-aminolevulinic acid and its methylester, hexylester and octylester derivatives: considerations for dosimetry in mouse skin model. PubMed. [Link]

  • Longo, J. P. F., et al. (2016). Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. PMC. [Link]

  • Sies, H., & Jones, D. P. (2020). Reactive oxygen species (ROS) as pleiotropic physiological signalling agents.
  • Wikipedia. (2023). Aminolevulinic acid. Wikipedia. [Link]

  • Yu, C., et al. (2010). Effect and mechanism of 5-aminolevulinic acid-mediated photodynamic therapy in esophageal cancer. PubMed. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Phorbol Esters

A Note on "For-ala-ome": Your query for "For-ala-ome" did not match known reagents in scientific literature. Based on the context of mitigating off-target effects in experimental biology, this guide focuses on Phorbol 12...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "For-ala-ome": Your query for "For-ala-ome" did not match known reagents in scientific literature. Based on the context of mitigating off-target effects in experimental biology, this guide focuses on Phorbol 12-myristate 13-acetate (PMA) , a compound widely used to study a range of cellular processes and well-known for its significant, pleiotropic effects. The challenges you're facing are likely highly similar to those encountered by researchers using PMA. Should you be working with N-Formyl-L-alanine methyl ester, a peptide building block, its biological off-target effects are not extensively documented in the same manner.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is PMA and how does it work?

Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is a small molecule that potently activates Protein Kinase C (PKC).[5] It functions as an analog of diacylglycerol (DAG), a natural signaling molecule. By binding to the C1 domain of conventional and novel PKC isoforms, PMA triggers their translocation to the cell membrane and subsequent activation.[5] This leads to the phosphorylation of numerous downstream proteins, influencing a vast array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[5][6][7][8]

Q2: What are the primary mechanisms behind PMA's off-target effects?

PMA's powerful and widespread effects are a double-edged sword. Its off-target activities stem from several key properties:

  • Broad PKC Isoform Activation: PMA activates multiple PKC isoforms (e.g., conventional: α, β, γ; novel: δ, ε, η, θ), which have distinct and sometimes opposing downstream effects.[9] This lack of specificity is a primary source of unintended signaling.

  • PKC-Independent Pathways: Some evidence suggests PMA can trigger cellular responses, like ERK1/2 activation, independent of PKC, further complicating data interpretation.[5]

  • Induction of Cellular Stress: PMA is a potent inflammatory agent and can induce the production of reactive oxygen species (ROS), leading to oxidative stress that affects numerous signaling pathways.[10][11][12]

  • Receptor Downregulation: Prolonged exposure to PMA can cause the downregulation and desensitization of various cell surface receptors, including the mannose receptor in macrophages and the androgen receptor in prostate cancer cells.[13][14][15][16] This can fundamentally alter a cell's ability to respond to other stimuli.

Q3: Why is it critical to control for these off-target effects?

Troubleshooting Guide: Common Issues & Solutions

Q1: I'm observing high levels of cell death after PMA treatment. What can I do?

Possible Cause: PMA can be cytotoxic at high concentrations or with prolonged exposure.[11][17][18] The effect is highly dependent on the cell type and its metabolic state. For example, in THP-1 monocytic cells, PMA concentrations of 500 ng/mL can reduce viability to below 50% after 48 hours.[18]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of PMA concentrations (e.g., 1 ng/mL to 500 ng/mL) to identify the lowest possible concentration that elicits your desired on-target effect without inducing significant cell death.

  • Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 4, 12, 24, 48 hours) for a given PMA concentration. Some effects may be rapid, allowing you to use shorter incubation times and minimize long-term toxicity.

  • Use a Viability Assay: Quantify cell death using a reliable method, such as Trypan Blue exclusion, MTT, or a live/dead stain with flow cytometry.[17]

Q2: My results are inconsistent between experiments. What's causing the variability?

Possible Cause: Variability can arise from the PMA itself, subtle differences in cell culture conditions, or the duration of treatment. High concentrations of PMA (≥50 ng/mL) can prime cells like THP-1 macrophages to be hypersensitive to other stimuli, such as lipopolysaccharide (LPS), leading to variable levels of cell death.[19]

Troubleshooting Steps:

  • Optimize and Standardize Differentiation Protocols: For cell lines like THP-1 that are differentiated with PMA, the concentration and duration are critical. Lower concentrations (e.g., 15-20 ng/mL) for longer periods (e.g., 72 hours) can produce a more stable, differentiated phenotype with fewer off-target effects compared to high-dose, short-term treatments.[17][19]

  • Aliquot PMA Stock Solutions: PMA can degrade with repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution in DMSO and store them at -20°C or -80°C, protected from light.

  • Control for Serum Effects: Components in fetal bovine serum (FBS) can interact with PMA or affect cell signaling. If possible, perform PMA stimulation in serum-free or reduced-serum media, but first, ensure the cells can tolerate these conditions.[20]

Q3: How can I confirm that my observed effect is mediated by a specific PKC isoform and not an off-target?

Possible Cause: You are observing a real biological effect, but it's being caused by a different PKC isoform than you hypothesized or by a completely separate, PKC-independent pathway.

Troubleshooting Steps:

  • Use Pharmacological Inhibitors: Pre-treat your cells with a specific PKC inhibitor before adding PMA. If the inhibitor blocks the effect, it strongly suggests a PKC-dependent mechanism. Choose inhibitors with known isoform specificity where possible.[21][22]

  • Validate with Multiple Inhibitors: To increase confidence, use at least two different inhibitors that target PKC through distinct mechanisms (e.g., one that competes at the ATP-binding site and one that targets the DAG/PMA-binding site).[21]

  • Employ Genetic Tools: The gold standard for validation is to use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the specific PKC isoform you believe is responsible. If the PMA-induced effect is diminished in these cells, it provides strong evidence for your hypothesis.

  • Use a Negative Control Phorbol Ester: Use a compound like 4α-Phorbol 12,13-didecanoate (4α-PDD), which is structurally similar to PMA but does not activate PKC. If your effect is absent with 4α-PDD, it confirms the involvement of a classic phorbol ester-responsive pathway.

Data & Protocols for Experimental Design

Table 1: Recommended PMA Concentration Ranges for Common Applications
ApplicationCell TypeRecommended Concentration RangeTypical Incubation TimeReference
T-Cell ActivationJurkat, Primary T-Cells5 - 50 ng/mL4 - 48 hours
Macrophage DifferentiationTHP-115 - 100 ng/mL24 - 72 hours[17][19]
ERK ActivationJurkat Cells0.005 - 3.2 ng/mL15 minutes[20]
Apoptosis InductionGastric Cancer Cells (SNU-16)~10 ng/mL (16.2 nM)6 - 24 hours[22]

Note: These are starting points. The optimal concentration must be determined empirically for your specific cell line and experimental endpoint.

Table 2: Common PKC Inhibitors for Validating On-Target Effects
InhibitorTarget PKC IsoformsMechanismNotes
Gö 6983 Pan-PKC (α, β, γ, δ, ζ)ATP-competitiveBroad spectrum inhibitor, useful for confirming general PKC involvement.
Sotrastaurin (AEB071) cPKCs (α, β), nPKCsATP-competitivePotent inhibitor of conventional and novel PKCs.
Calphostin C cPKCs, nPKCsTargets the DAG/PMA-binding C1 domainIrreversible and light-sensitive. Excellent for confirming the effect is mediated via the C1 domain.[21]
Bisindolylmaleimide I cPKCs (α, βI, βII, γ), nPKC (ε)ATP-competitiveRelatively selective for conventional and some novel PKC isoforms.[9]
Protocol 1: Determining Optimal PMA Concentration via Dose-Response Curve
  • Cell Seeding: Plate your cells at a consistent density in a 96-well plate and allow them to adhere or recover overnight.

  • Prepare PMA Dilutions: Create a serial dilution series of PMA in your desired culture medium. A common range is 0.1 ng/mL to 1000 ng/mL. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add the PMA dilutions to the appropriate wells. Incubate for your desired experimental time.

  • Endpoint Measurement: Perform your primary assay (e.g., Western blot for a phosphorylated protein, qPCR for a target gene, or a functional assay).

  • Viability Measurement: In a parallel plate set up under the same conditions, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or resazurin assay) to assess the impact on cell health.[23]

  • Data Analysis: Plot the results of your primary assay against the log of the PMA concentration to determine the EC50 (the concentration that gives half-maximal response).[24][25] Compare this with your viability data to choose a concentration that is both effective and minimally toxic.

Protocol 2: Validating PKC-Dependence with a Pharmacological Inhibitor
  • Cell Seeding: Plate cells as you would for your standard experiment.

  • Inhibitor Pre-treatment: Prepare your chosen PKC inhibitor (e.g., Gö 6983 at 1-10 µM) in culture medium. Add it to the designated wells. Also, include wells with vehicle control for the inhibitor. Incubate for 30-60 minutes (or as recommended by the manufacturer).

  • PMA Stimulation: Add PMA at your predetermined optimal concentration to both inhibitor-treated and non-inhibitor-treated wells. Also include control wells with only the inhibitor and wells with neither inhibitor nor PMA.

  • Incubation: Incubate for the standard duration of your experiment.

  • Assay: Perform your endpoint measurement.

  • Interpretation: If the PMA-induced effect is significantly reduced or abolished in the wells pre-treated with the PKC inhibitor, it provides strong evidence that the pathway is PKC-dependent.

Visualizing Pathways and Workflows

Diagram 1: PMA's Primary Signaling Pathway

pma_pathway cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream DAG Diacylglycerol (DAG) PMA PMA (External Stimulus) PMA->PKC_inactive Binds C1 Domain Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Response

Caption: Canonical activation of Protein Kinase C (PKC) by PMA.

Diagram 2: Troubleshooting Workflow for Unexpected PMA Effects

troubleshooting_workflow Start Unexpected Result (e.g., High Toxicity, Variability) Dose_Response Run Dose-Response & Time-Course Start->Dose_Response Check_Toxicity Is toxicity still high at effective concentration? Dose_Response->Check_Toxicity Use_Inhibitor Validate with PKC Inhibitor Check_Toxicity->Use_Inhibitor No Optimize Optimize Protocol: Lower Dose / Shorter Time Check_Toxicity->Optimize Yes Check_Block Is the effect blocked? Use_Inhibitor->Check_Block On_Target Result is likely On-Target (PKC-mediated) Check_Block->On_Target Yes Off_Target Result is likely Off-Target (PKC-independent) Check_Block->Off_Target No Optimize->Use_Inhibitor

Caption: A logical workflow for troubleshooting PMA experiments.

References

  • Baxter, E.W., Graham, A.E., Re, N.A., Carr, I.M., Robinson, J.I., Mackie, S.L., & Morgan, A.W. (2014). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. International Immunopharmacology, 23, 37–45. [Link]

  • Borges, S., et al. (2025). PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules. Cancer Cell International, 25(1). [Link]

  • Chem-Impex. (n.d.). Formyl-L-alanine methyl ester. Retrieved from [Link]

  • Choi, E. J., et al. (2014). PMA synergistically enhances apicularen A-induced cytotoxicity by disrupting microtubule networks in HeLa cells. BMC Cancer, 14, 49. [Link]

  • Chung, Y. H., et al. (1999). Protein kinase C activation by PMA rapidly induces apoptosis through caspase-3/CPP32 and serine protease(s) in a gastric cancer cell line. Cancer Letters, 138(1-2), 169-77. [Link]

  • D'Atri, F., et al. (1998). PMA inhibits NK cell generation, cytotoxic activity and NK-1.1 expression. Immunology Letters, 61(2-3), 187-93. [Link]

  • Glesne, D., & Huberman, E. (2006). Development of a High-Throughput Cell-Based Assay for Superoxide Production in HL-60 Cells. Assay and Drug Development Technologies, 4(3), 325-334. [Link]

  • J&K Scientific LLC. (n.d.). Formyl-L-alanine methyl ester | 32221-83-3. Retrieved from [Link]

  • Jang, J. H., et al. (2017). Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation. Biochemical and Biophysical Research Communications, 491(2), 488-494. [Link]

  • Kim, M. O., et al. (2009). Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction. Cancer Biology & Therapy, 8(9), 838-45. [Link]

  • Lee, H., et al. (2014). PMA induces androgen receptor downregulation and cellular apoptosis in prostate cancer cells. Journal of Molecular Endocrinology, 53(1), 31-41. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved from [Link]

  • Mdluli, S., et al. (2021). The Cytotoxicity of Phorbol 12- Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol. Materials, 14(17), 4998. [Link]

  • Park, E. K., et al. (2018). The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium. PLoS One, 13(3), e0194202. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of PMA on THP-1 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of PKC inhibitors on PMA induced ankyrin exposure. Retrieved from [Link]

  • Roy, A., & Mukherjee, S. (2020). Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. Antioxidants, 9(12), 1238. [Link]

  • Stein, M., et al. (1990). Down-regulation of mannose receptor activity in macrophages after treatment with lipopolysaccharide and phorbol esters. The Journal of Immunology, 145(5), 1519-1525. [Link]

  • Traore, K., et al. (2005). Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent. Leukemia Research, 29(8), 863-75. [Link]

  • Varga, G., et al. (2002). Activation of TRPV4 channels (hVRL-2/mTRP12) by phorbol derivatives. The Journal of Biological Chemistry, 277(29), 26021-8. [Link]

  • Volkman, D. J., & Fauci, A. S. (1983). Desensitization of macrophages to stimuli which induce secretion of superoxide anion. Down-regulation of receptors for phorbol myristate acetate. The Journal of Immunology, 131(5), 2490-5. [Link]

  • Waterman, H., et al. (2002). The effects of PMA on receptor ubiquitination and degradation are mediated by PKC. The Journal of Biological Chemistry, 277(48), 46013-9. [Link]

  • Wu, C. H., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • Wu, C. H., et al. (2025). Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. ChemistrySelect. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of N-Formyl-L-alanine methyl ester (For-Ala-OMe) in Solution

Welcome to the technical support guide for N-formyl-L-alanine methyl ester (For-Ala-OMe). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-formyl-L-alanine methyl ester (For-Ala-OMe). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. By understanding the underlying chemical principles of For-Ala-OMe degradation, you can implement effective strategies to ensure the integrity, reproducibility, and success of your work.

Introduction to For-Ala-OMe Stability

N-formyl-L-alanine methyl ester is a valuable intermediate in peptide synthesis and pharmaceutical research.[1] Its utility, however, is matched by its susceptibility to degradation in solution. The two primary points of instability on the molecule are the methyl ester and the N-formyl group . Understanding and mitigating the chemical reactions at these sites is critical for maintaining the purity and efficacy of your experimental solutions. The principal degradation pathways are hydrolysis of the ester and potential deformylation, both of which are highly sensitive to environmental conditions such as pH, temperature, and solvent choice.[2]

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered when working with For-Ala-OMe in solution.

Question 1: My For-Ala-OMe solution is losing purity over time, even when stored in the refrigerator. What chemical degradation is occurring?

Answer: The primary cause of purity loss in aqueous solutions of For-Ala-OMe is hydrolysis . This occurs via two main pathways:

  • Ester Hydrolysis: This is typically the faster and more common degradation route. The methyl ester group (-OCH₃) is attacked by water, cleaving it to form N-formyl-L-alanine and methanol. This reaction is strongly catalyzed by both acids (H⁺) and bases (OH⁻).[2]

  • Amide (N-formyl) Hydrolysis: The formyl group protecting the N-terminus can also be hydrolyzed, a process known as deformylation. This reaction typically requires harsher conditions, such as strong acids, compared to ester hydrolysis.[3][4]

The rate of these reactions is significantly influenced by the pH of your solution and the storage temperature.

G cluster_main For-Ala-OMe Degradation Pathways cluster_products Degradation Products ForAlaOMe For-Ala-OMe (N-formyl-L-alanine methyl ester) FormylAla N-formyl-L-alanine ForAlaOMe->FormylAla Ester Hydrolysis (Catalyzed by H⁺ / OH⁻) Dominant Pathway AlaOMe L-alanine methyl ester ForAlaOMe->AlaOMe Deformylation (Slower; Strong Acid)

Caption: Primary degradation pathways for For-Ala-OMe in aqueous solution.

Question 2: What is the optimal pH for preparing and storing For-Ala-OMe solutions to maximize stability?

Answer: To minimize degradation, aqueous solutions of For-Ala-OMe should be prepared using a sterile, slightly acidic buffer, ideally in the pH range of 5 to 6 .

Causality: The kinetics of ester hydrolysis are at their minimum in a slightly acidic to neutral pH range.

  • In highly acidic conditions (pH < 3): The reaction is accelerated through acid catalysis.[5]

  • In alkaline conditions (pH > 7): The reaction is rapidly accelerated by base-catalyzed hydrolysis, where the hydroxide ion acts as a potent nucleophile.[5]

Therefore, maintaining a pH between 5 and 6 provides the most stable environment by minimizing both acid and base-catalyzed degradation pathways.

Question 3: Which solvent should I use for my experiments? Does an organic solvent improve stability?

Answer: The choice of solvent is critical. While aqueous buffers are common, their use requires careful pH control and is not recommended for long-term storage.

  • Aqueous Solutions: Prone to rapid hydrolysis and should ideally be prepared fresh before each use.[2] If an aqueous solution must be stored, it should be for no more than a day at 2-8°C.[2]

  • Organic Solvents: For improved stability, especially for long-term storage, use anhydrous organic solvents such as DMSO or ethanol. In these solvents, the lack of water significantly reduces the rate of hydrolysis. Solutions in organic solvents can be stored for up to a month at -20°C or up to 6 months at -80°C.[2]

Key Takeaway: For stock solutions intended for long-term storage, dissolving For-Ala-OMe in an anhydrous organic solvent is strongly preferred over aqueous buffers.

Question 4: How significantly does temperature impact the stability of my For-Ala-OMe solution?

Answer: Temperature is a major factor accelerating degradation. As a general rule, lower temperatures slow down chemical reactions, including hydrolysis.

  • Solid Form: As a lyophilized powder, For-Ala-OMe is most stable. It should be stored at -20°C or -80°C in a tightly sealed, desiccated container to protect it from moisture.[6][7][8] Under these conditions, it can be stable for years.[6][7]

  • In Solution:

    • Room Temperature: Viable for only a few hours to a couple of days at most.[8]

    • Refrigeration (2-8°C): Stability is extended to approximately one day for aqueous solutions.[2]

    • Freezing (-20°C to -80°C): This is the recommended temperature for storing solutions.[7][9] It can extend stability to about a month or longer.[8]

Crucially, avoid repeated freeze-thaw cycles. These cycles can damage the peptide and reduce its stability.[7] It is best practice to aliquot reconstituted solutions into single-use volumes before freezing.[8][9]

Table 1: Recommended Storage Conditions for For-Ala-OMe
FormSolventTemperatureRecommended DurationKey Considerations
Solid (Lyophilized) N/A-20°C to -80°CSeveral yearsStore in a desiccated, tightly sealed container.[6][7][8]
Solution Anhydrous DMSO, Ethanol-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2][8]
Solution Anhydrous DMSO, Ethanol-20°CUp to 1 monthEnsure solvent is anhydrous.[2]
Solution Aqueous Buffer (pH 5-6)2-8°CNot recommended (Max 24 hours)Highly prone to hydrolysis. Prepare fresh before use. [2]

Protocol for a Self-Validating Stability Study

To ensure the integrity of For-Ala-OMe in your specific experimental buffer, it is highly recommended to perform a simple stability study. This protocol uses High-Performance Liquid Chromatography (HPLC), the gold standard for assessing peptide purity.[10][11][12]

Objective: To determine the degradation rate of For-Ala-OMe in a specific solution over time at various temperatures.
Materials:
  • For-Ala-OMe (solid)

  • Your chosen solvent/buffer system

  • HPLC system with a C18 column and UV detector[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sterile, single-use vials

Experimental Workflow:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare fresh For-Ala-OMe stock solution (e.g., 1 mg/mL) B Aliquot into 15 sterile vials A->B C1 5 vials at 4°C B->C1 Distribute C2 5 vials at 25°C (Room Temp) B->C2 Distribute C3 5 vials at 37°C B->C3 Distribute D Inject T=0 sample (from each temp set) onto HPLC C1->D C2->D C3->D E Inject samples at T=2h, 8h, 24h, 48h D->E Time Points F Analyze Data: Calculate % Purity vs. Time E->F

Caption: Workflow for conducting a self-validating stability study of For-Ala-OMe.

Step-by-Step Procedure:
  • Solution Preparation: Prepare a stock solution of For-Ala-OMe at a known concentration (e.g., 1 mg/mL) in your chosen buffer or solvent system.

  • Aliquoting: Immediately dispense the solution into multiple sterile, single-use vials. This prevents contamination and the need to thaw the main stock.[8]

  • Time Zero (T=0) Analysis: Immediately take one aliquot from each planned temperature condition and analyze it via HPLC to establish the initial purity.

  • Incubation: Place the remaining aliquots at their respective storage temperatures (e.g., 4°C, 25°C, and 37°C for an accelerated study).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours), remove one aliquot from each temperature and analyze it by HPLC.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250x4.6 mm, 5 µm).[13]

    • Detection: UV at 210-220 nm.[13]

    • Gradient: A typical gradient might be 5-95% Mobile Phase B over 20 minutes. This should be optimized to achieve good separation between the parent For-Ala-OMe peak and any degradation products.[14]

  • Data Analysis: For each time point and temperature, calculate the peak area of the intact For-Ala-OMe as a percentage of the total peak area. Plot "% Purity" versus "Time" for each condition to visualize the degradation kinetics.

By following this protocol, you can generate empirical data on the stability of For-Ala-OMe in your specific experimental setup, ensuring the reliability and validity of your results.

References

  • How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. Retrieved January 9, 2026, from [Link]

  • Peptide Storage Guide. (n.d.). Cusabio. Retrieved January 9, 2026, from [Link]

  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. (n.d.). Dripdok Help Center - Intercom. Retrieved January 9, 2026, from [Link]

  • Best Practices for Storing Peptides: Maximizing Stability and Potency. (n.d.). Peptide Sciences. Retrieved January 9, 2026, from [Link]

  • Peptide Storage. (n.d.). NIBSC. Retrieved January 9, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved January 9, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved January 9, 2026, from [Link]

  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 9, 2026, from [Link]

  • Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid. (n.d.). Google Patents.
  • Process for removing an n-formyl group. (n.d.). Google Patents.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI. Retrieved January 9, 2026, from [Link]

Sources

Optimization

refinement of For-ala-ome synthesis protocol

An Application Scientist's Guide to the Synthesis of N-Formyl-L-Alanine Methyl Ester (For-Ala-OMe) Welcome to the Technical Support Center for N-Formyl-L-Alanine Methyl Ester (For-Ala-OMe) synthesis. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of N-Formyl-L-Alanine Methyl Ester (For-Ala-OMe)

Welcome to the Technical Support Center for N-Formyl-L-Alanine Methyl Ester (For-Ala-OMe) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this valuable N-formylated amino acid ester, a key building block in peptide synthesis and pharmaceutical research[1][2].

As Senior Application Scientists, we understand that synthesizing even seemingly simple molecules can present unexpected challenges. This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocol, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to not only successfully synthesize For-Ala-OMe but also to diagnose and resolve issues that may arise during your campaign.

The most direct and common pathway to For-Ala-OMe involves a two-step process: the esterification of L-Alanine to its methyl ester hydrochloride salt (H-Ala-OMe·HCl), followed by the N-formylation of this ester. This approach is generally favored due to the commercial availability and stability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Formylation cluster_2 Purification & Analysis L-Alanine L-Alanine H-Ala-OMe_HCl H-Ala-OMe·HCl L-Alanine->H-Ala-OMe_HCl  MeOH, TMSCl or SOCl₂ Ala-OMe H-Ala-OMe·HCl For-Ala-OMe For-Ala-OMe Ala-OMe->For-Ala-OMe  Formylating Agent, Base Crude_Product Crude For-Ala-OMe Pure_Product Pure For-Ala-OMe Crude_Product->Pure_Product  Chromatography Analysis Analysis Pure_Product->Analysis  NMR, MS, IR Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Amine Amine Mixed_Anhydride R-CO-O-CO-OR' Amine->Mixed_Anhydride Desired_Product Amide (R-CO-NR₂) Mixed_Anhydride->Desired_Product Attack at Acyl Carbon Side_Product Urethane (R'-O-CO-NR₂) Mixed_Anhydride->Side_Product Attack at Carbonate Carbon

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Methyl Aminolevulinate (For-ala-ome) Production

Welcome to the technical support center for the scaled production of methyl aminolevulinate (For-ala-ome). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled production of methyl aminolevulinate (For-ala-ome). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the complexities of moving from bench-scale synthesis to larger-scale manufacturing of this critical photosensitizing agent. As a prodrug for protoporphyrin IX (PpIX) in photodynamic therapy (PDT), the purity, stability, and yield of For-ala-ome are paramount to its therapeutic efficacy.[1][2] This guide is structured to address common hurdles with scientifically-grounded explanations and actionable protocols.

Troubleshooting Guide: From Synthesis to Stability

This section addresses specific problems that may arise during the scale-up of For-ala-ome production, offering potential causes and detailed solutions.

Problem 1: Low Yield During Esterification

You're experiencing a significant drop in yield as you scale up the Fischer esterification of 5-aminolevulinic acid (ALA) with methanol.

Potential Causes:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction.[3][4] As the reaction proceeds, the accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield of the ester. This issue is often exacerbated at larger scales where efficient removal of byproducts is more challenging.[5]

  • Insufficient Catalyst Activity: The acid catalyst (commonly sulfuric acid or hydrochloric acid) may not be present in a sufficient concentration relative to the reactants at a larger scale to effectively protonate the carboxylic acid and drive the reaction forward.[3]

  • Suboptimal Reaction Temperature and Time: The reaction kinetics may not scale linearly. The temperature and reaction time that were optimal at the lab scale may not be sufficient for a larger reaction volume to reach completion.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the degradation of the starting material, 5-aminolevulinic acid, can occur.

Troubleshooting Protocol:

  • Implement Water Removal:

    • Azeotropic Distillation: For larger scale reactions, employing a Dean-Stark apparatus is highly effective for the continuous removal of water from the reaction mixture, driving the equilibrium towards the product side.[5]

    • Use of Dehydrating Agents: While less practical for very large scales, the addition of a chemical drying agent can be considered.

  • Optimize Catalyst Concentration:

    • Perform a catalyst loading study at the pilot scale to determine the optimal concentration of the acid catalyst. It is crucial to balance catalytic activity with the potential for acid-catalyzed degradation of the product.

  • Reaction Condition Optimization:

    • Systematically vary the reaction temperature and monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to establish the optimal temperature profile that maximizes yield without promoting significant degradation.

    • Determine the reaction endpoint accurately to avoid unnecessary heating that could lead to side product formation.

  • Consider Alternative Esterification Methods:

    • For instance, the use of thionyl chloride with the alcohol can be an alternative to the traditional Fischer esterification, although this method requires careful handling due to the corrosive and hazardous nature of the reagent.[6]

Problem 2: Product Instability and Degradation

You're observing the formation of impurities in your final For-ala-ome product during storage or in solution.

Potential Causes:

  • Dimerization: 5-aminolevulinic acid and its esters are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.[7][8] The primary degradation pathway is a head-to-head condensation of two molecules to form pyrazine derivatives, which are inactive for PpIX synthesis.[7][9]

  • Hydrolysis: As an ester, For-ala-ome can be susceptible to hydrolysis back to 5-aminolevulinic acid and methanol, especially in the presence of water and under non-acidic conditions.

  • Oxidation: The amino ketone functionality can be susceptible to oxidative degradation.

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of any aqueous solutions of For-ala-ome below 5.0.[7][8] The stability of both ALA and its methyl ester is significantly greater in acidic conditions.[9]

    • During workup and purification, use acidified solvents where appropriate to minimize degradation.

  • Temperature Control:

    • Store both the final product and any intermediate solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.[8]

  • Inert Atmosphere:

    • To prevent oxidative degradation, consider handling and storing the product under an inert atmosphere, such as nitrogen or argon.[7]

  • Formulation Strategies:

    • For final drug product formulation, consider non-aqueous vehicles or lyophilized powders that are reconstituted immediately before use to ensure stability. Nanoemulsions have also been shown to stabilize the prodrug.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying For-ala-ome at a large scale?

A1: Scaling up the purification of For-ala-ome presents several challenges:

  • Residual Starting Material: Ensuring the complete removal of unreacted 5-aminolevulinic acid is critical, as it has different physicochemical properties and bioavailability.

  • Degradation Products: The purification process must effectively remove any pyrazine dimers or other degradation products formed during the reaction or workup.

  • Solvent Removal: Efficiently removing residual solvents from the final product to meet pharmaceutical standards (e.g., ICH guidelines) can be challenging at a large scale.

  • Chromatography Scale-Up: If chromatographic purification is used, scaling up from lab-scale columns to industrial-scale systems requires careful optimization of stationary phase, mobile phase composition, and flow rates to maintain resolution and purity. Ion-exchange chromatography has been used for the purification of the parent compound, ALA.[10]

Q2: How can I monitor the progress of the esterification reaction effectively?

A2: Effective reaction monitoring is crucial for process control and optimization. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the disappearance of the starting material (ALA) and the appearance of the product (For-ala-ome). It can also be used to detect the formation of impurities.

  • Gas Chromatography (GC): GC can be used if the compounds are sufficiently volatile or can be derivatized.

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative method for monitoring the progress of the reaction, especially during initial optimization studies.

Q3: Are there greener synthesis routes for producing 5-aminolevulinic acid, the precursor to For-ala-ome?

A3: Yes, there is significant research into more environmentally friendly methods for ALA synthesis to avoid hazardous reagents like liquid bromine.[11] One promising approach involves the use of copper bromide (CuBr2) as a safer and more selective brominating agent for biobased methyl levulinate, a renewable starting material.[11][12] Additionally, biosynthetic routes using microorganisms are being explored as a sustainable alternative to chemical synthesis.[13][14]

Visualizing Key Processes

To aid in understanding the critical aspects of For-ala-ome production, the following diagrams illustrate the synthesis pathway, degradation mechanism, and a general troubleshooting workflow.

G cluster_synthesis For-ala-ome Synthesis Pathway 5-ALA 5-Aminolevulinic Acid (ALA) Reaction Fischer Esterification 5-ALA->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Reaction For-ala-ome Methyl Aminolevulinate (For-ala-ome) Reaction->For-ala-ome Water Water (H2O) Reaction->Water

Caption: Fischer esterification of 5-ALA to For-ala-ome.

G cluster_degradation For-ala-ome Degradation Pathway For-ala-ome_1 For-ala-ome Dimerization Dimerization (pH > 5, Aqueous) For-ala-ome_1->Dimerization For-ala-ome_2 For-ala-ome For-ala-ome_2->Dimerization Pyrazine_Derivative Inactive Pyrazine Derivative Dimerization->Pyrazine_Derivative

Caption: Primary degradation pathway of For-ala-ome.

G cluster_troubleshooting General Troubleshooting Workflow Problem Identify Problem (e.g., Low Yield, Impurities) Analyze Analyze Potential Causes - Equilibrium - Stability - Purity Problem->Analyze Optimize Implement Solutions - Water Removal - pH/Temp Control - Purification Analyze->Optimize Verify Verify Outcome (Analytical Testing) Optimize->Verify

Caption: A systematic approach to troubleshooting.

Data Summary

The following table summarizes key parameters influencing the stability of 5-aminolevulinic acid and its methyl ester, which are critical for process development and formulation.

ParameterCondition for Enhanced StabilityRationaleReference
pH < 5.0Inhibits the dimerization reaction, which is a primary degradation pathway in aqueous solutions.[7][8]
Temperature Low Temperature (e.g., 2-8 °C)Reduces the rate of all chemical degradation reactions, including dimerization and hydrolysis.[8]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidative degradation of the molecule.[7]
Solvent Non-aqueous or AnhydrousMinimizes hydrolysis of the ester and prevents water-mediated degradation pathways.[9]

References

  • Zaia, Y., Feng, Y., Zeng, X., Tang, X., Sun, Y., & Lin, L. (2019). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. RSC Advances, 9(20), 10091–10093. [Link]

  • Gola, G. F., Di Venosa, G. M., Sáenz, D. A., Calvo, G. H., Cabrera, G. M., Casas, A. G., & Ramırez, J. A. (2016). Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction. Organic & Biomolecular Chemistry, 14(39), 9349–9357. [Link]

  • Gola, G. F., Di Venosa, G. M., Sáenz, D. A., Calvo, G. H., Cabrera, G. M., Casas, A. G., & Ramırez, J. A. (2016). Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction. Organic & Biomolecular Chemistry, 14(39), 9349–9357. [Link]

  • Kim, C. H., Kwon, M., & Kim, Y. (2010). Synthesis and Evaluation of Unsaturated Alkyl Esters of 5-Aminolevulinic Acid as Precursors to Protoporphyrin IX. Bulletin of the Korean Chemical Society, 31(11), 3411–3414. [Link]

  • O'Connor, A. E., Gallagher, W. M., & Byrne, A. T. (2009). Porphyrin and nonporphyrin photosensitizers in oncology: preclinical and clinical advances in photodynamic therapy. Photochemistry and photobiology, 85(5), 1053–1074. [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Lab scale experimental set up of esterification reaction coupled with pervaporation reactor. Retrieved from [Link]

  • Clark, J. (2015). Esterification. Chemguide. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). The stability of 5-aminolevulinic acid and its ester derivatives. Retrieved from [Link]

  • Zaia, Y., Feng, Y., Zeng, X., Tang, X., Sun, Y., & Lin, L. (2019). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. RSC Advances, 9(20), 10091–10093. [Link]

  • MDPI. (2024). Fighting Cancer with Photodynamic Therapy and Nanotechnologies: Current Challenges and Future Directions. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Royal Society of Chemistry. (2021). Overcoming barriers in photodynamic therapy harnessing nano-formulation strategies. Chemical Society Reviews, 50(14), 8119-8159. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. Retrieved from [Link]

  • BioSpace. (2020). Photodynamic Therapy Market: Photosensitizers Drugs Dominate Global Market. [Link]

  • Wikipedia. (n.d.). Methyl aminolevulinate. Retrieved from [Link]

  • Sciencemadness.org. (2013). Esterification scale-up = problems?! [Link]

  • ResearchGate. (n.d.). Overcoming barriers in photodynamic therapy harnessing nano-formulation strategies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends in Photodynamic Therapy: Products, Market and Future Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2008). Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma. Journal of Photochemistry and Photobiology B: Biology, 92(3), 163-171. [Link]

  • DermNet. (n.d.). Methyl aminolevulinate photodynamic therapy (MAL PDT, Metvix PDT). Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]

  • Google Patents. (n.d.). CN109796353B - Synthetic method of 5-aminolevulinic acid hydrochloride.
  • PubMed. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Photochemical & Photobiological Sciences, 6(8), 859-864. [Link]

  • PubMed Central. (2021). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review. Bioresources and Bioprocessing, 8(1), 100. [Link]

  • U.S. Food and Drug Administration. (n.d.). METVIXIA (methyl aminolevulinate) Cream, 16.8%. Retrieved from [Link]

  • PubMed Central. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 10, 869324. [Link]

  • PubMed. (2021). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review. Bioresources and Bioprocessing, 8(1), 100. [Link]

  • ResearchGate. (n.d.). Long-term efficacy and safety of daylight photodynamic therapy with methyl aminolevulinate for actinic keratosis of the face and scalp. Retrieved from [Link]

  • Frontiers. (2019). Fine-Tuning of hemB Using CRISPRi for Increasing 5-Aminolevulinic Acid Production in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 7, 194. [Link]

  • National Institutes of Health. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Bioresources and Bioprocessing, 9(1), 68. [Link]

  • PubMed. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Bioresources and Bioprocessing, 9(1), 68. [Link]

  • PubMed. (2014). Photodynamic therapy with methyl 5-aminolevulinate acid might be ineffective in recalcitrant alopecia totalis regardless of using a microneedle roller to increase skin penetration. Annals of Dermatology, 26(4), 521–523. [Link]

Sources

Optimization

Technical Support Center: Minimizing Batch-to-Batch Variability of N-Formyl-L-alanyl Methyl Ester (For-Ala-OMe)

Document ID: TSC-FA-202601 Last Updated: January 13, 2026 Introduction N-Formyl-L-alanyl methyl ester (For-Ala-OMe) is a modified amino acid derivative used in various research applications, including as a building block...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FA-202601

Last Updated: January 13, 2026

Introduction

N-Formyl-L-alanyl methyl ester (For-Ala-OMe) is a modified amino acid derivative used in various research applications, including as a building block in peptide synthesis and in the study of formylated peptide signaling.[1][2] Achieving consistent, high-purity batches of For-Ala-OMe is critical for reproducible experimental results. However, batch-to-batch variability in terms of yield, purity, and physical properties is a common challenge.

This technical support guide provides a comprehensive framework for troubleshooting and minimizing this variability. It is designed for researchers, scientists, and drug development professionals to ensure the consistent production of high-quality For-Ala-OMe.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of For-Ala-OMe in a question-and-answer format.

Issue 1: Inconsistent Yields Between Batches

Question: My final yield of lyophilized For-Ala-OMe powder varies significantly from one synthesis to the next. What are the likely causes and how can I stabilize my output?

Answer:

Yield variability is a multifaceted issue often stemming from inconsistencies in raw materials, reaction conditions, or work-up procedures. A systematic approach is necessary to identify and control the source of variation.

Root Causes & Corrective Actions:

  • Raw Material Quality: The purity and handling of the starting material, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl), are paramount.[3][4][5]

    • Inconsistent Purity: Impurities in the starting material can interfere with the formylation reaction.[3] Always source H-Ala-OMe·HCl from a reputable supplier and review the Certificate of Analysis (CoA) for each new lot.[6]

    • Hygroscopicity: H-Ala-OMe·HCl is hygroscopic.[7] Absorbed moisture will alter the molar equivalence in your reaction, leading to incomplete conversion. Always allow the reagent to warm to room temperature in a desiccator before opening and weigh it quickly.[8]

  • Reaction Conditions: The N-formylation reaction is sensitive to stoichiometry and temperature.

    • Formylating Agent: The purity and reactivity of your formylating agent (e.g., ethyl formate, N-formylimidazole) can degrade over time. Use fresh or properly stored reagents for each batch.

    • Temperature Control: Inconsistent temperature control can lead to side reactions or incomplete conversion.[4] Utilize a calibrated reaction setup with consistent heating and stirring.

    • Reaction Time: Ensure the reaction is monitored to completion (e.g., by Thin Layer Chromatography or LC-MS) before proceeding to the work-up.

  • Work-up and Purification: Losses during extraction and purification are a common source of yield variability.

    • Extraction Efficiency: Ensure consistent solvent volumes and a standardized number of extractions for each batch.

    • Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and their derivatives.[9] Variability in column packing, mobile phase preparation, or fraction collection can significantly impact yield. A standardized, validated HPLC protocol is crucial.

Issue 2: Variable Purity Profiles and Unexpected Impurities

Question: My HPLC and MS analyses show different impurity profiles for each batch of For-Ala-OMe. What are these impurities and how can I prevent them?

Answer:

The presence of varied impurities points to inconsistencies in the synthesis or purification process. Most peptide-related impurities arise during synthesis (SPPS-related) or subsequent degradation.[10] Common impurities include deletion sequences, products of side-chain reactions, and racemization.[10][11][12]

Common Impurities & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy & Explanation
Unreacted H-Ala-OMe·HCl Incomplete formylation reaction due to poor reagent quality, incorrect stoichiometry, or insufficient reaction time.Ensure accurate molar ratios and use fresh, high-quality formylating agents. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
Di-formylated Species Over-reaction or harsh reaction conditions.Optimize the stoichiometry of the formylating agent and maintain strict temperature control.
Hydrolysis Product (For-Ala-OH) Exposure to water during work-up or storage, especially if residual acid or base is present.Use anhydrous solvents and ensure the final product is thoroughly dried. Store the lyophilized powder in a desiccator at -20°C or below.[13]
Racemization Products (For-D-Ala-OMe) Exposure to basic conditions during synthesis or work-up.Avoid strong bases. If a base is required, use a non-nucleophilic hindered base and maintain low temperatures. Fmoc-deprotection steps in SPPS are a known cause of racemization.[10]

Workflow for Investigating Purity Variability:

Caption: A systematic workflow for troubleshooting purity variability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for For-Ala-OMe that I should monitor?

A1: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality.[14] For For-Ala-OMe, the key CQAs are:

  • Identity: Confirmed by mass spectrometry (MS) to match the expected molecular weight (131.13 g/mol ).[1][15]

  • Purity: Typically assessed by RP-HPLC, with a target purity level (e.g., >98%).[15][16] The impurity profile should also be consistent.

  • Appearance: Should be a white to off-white lyophilized powder.

  • Solubility: The product should be freely soluble in the intended solvent (e.g., water, DMSO).

Q2: What are the recommended storage conditions for For-Ala-OMe to ensure long-term stability?

A2: Proper storage is crucial to prevent degradation.[6][13]

  • Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container inside a desiccator to protect from moisture and light.[13][17] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][8]

  • In Solution: Long-term storage in solution is not recommended due to the risk of hydrolysis.[8] If necessary, prepare fresh solutions for each experiment. For short-term storage, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6][17]

Q3: How can I ensure my analytical methods for quality control are reliable?

A3: Method validation is key. For HPLC, this involves demonstrating specificity, linearity, accuracy, precision, and robustness. Regulatory bodies like the FDA and ICH provide guidelines for analytical method validation.[16][18] Key analytical techniques for peptide characterization include HPLC, MS, and NMR spectroscopy.[16][19]

Q4: Does the quality of raw materials like solvents and reagents significantly impact batch consistency?

A4: Absolutely. The quality of all raw materials, including solvents and reagents, can impact the final product.[3][4] For instance, using lower-grade solvents can introduce impurities that are difficult to remove during purification. Peroxides in solvents like THF or dioxane can cause oxidation of sensitive residues. It is crucial to use high-purity, peptide-synthesis-grade reagents and solvents.[20]

Part 3: Key Experimental Protocols

Protocol 1: Standard Synthesis of For-Ala-OMe

This protocol describes a general procedure for the N-formylation of L-alanine methyl ester.

  • Dissolution: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Neutralization: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise at 0°C to liberate the free amine.

  • Formylation: Add the formylating agent (e.g., ethyl formate, 1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol provides a general method for assessing the purity of synthesized For-Ala-OMe.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

Synthesis and Purification Workflow:

Caption: A standard workflow for the synthesis and purification of For-Ala-OMe.

References

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. Pharmaceutical Technology.
  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.
  • Related impurities in peptide medicines. PubMed.
  • Ask the Expert: Developing Strategic Analytical Programs for Therapeutic Peptides. BioProcess International.
  • Improving Peptide Synthesis. Occam Design.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • L-Alanine, N-formyl-, methyl ester. PubChem.
  • What do you do when your peptide synthesis fails?. Biotage.
  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. GenScript.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Batch Variability of Synthetic Peptides. Benchchem.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Exploring Peptide Synthesis: Raw Materials for Advanced Research and Development. Ningbo Inno Pharmchem Co., Ltd..
  • Peptide Isolation & Purification Techniques. Waters Corporation.
  • Handling and Storage Guidelines for Peptides. Bachem.
  • How to Store Peptides | Best Practices for Researchers. Biosynth.
  • L-Alanine methyl ester hydrochloride. ChemicalBook.
  • Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy of For-ala-ome: A Comparative Guide for Preclinical Cancer Research

This guide provides a comprehensive framework for validating the in vivo efficacy of N-formyl-L-alanine methyl ester (For-ala-ome), a novel investigational compound. As direct in vivo data for For-ala-ome is not yet publ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of N-formyl-L-alanine methyl ester (For-ala-ome), a novel investigational compound. As direct in vivo data for For-ala-ome is not yet publicly available, this document establishes a scientifically rigorous approach for its evaluation. This is achieved by drawing parallels with related alanine derivatives that have shown promise in cancer therapy and by comparing its hypothetical performance against established standard-of-care chemotherapeutics. This guide is intended for researchers, scientists, and drug development professionals actively engaged in preclinical oncology.

Introduction to For-ala-ome and its Postulated Mechanism of Action

For-ala-ome, chemically identified as N-formyl-L-alanine methyl ester, is an amino acid derivative with potential as a cancer therapeutic.[1][2] While its precise mechanism is under investigation, based on the known anti-cancer properties of related compounds like β-alanine and inhibitors of alanine aminotransferase, we postulate that For-ala-ome exerts its anti-tumor effects by modulating cancer cell metabolism.[3][4][5]

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis even in the presence of oxygen (the Warburg effect). Alanine plays a crucial role in these metabolic shifts. By introducing a modified alanine derivative like For-ala-ome, it is hypothesized that key enzymatic processes in cancer cell metabolism are disrupted, leading to reduced proliferation and viability. The N-formyl and methyl ester modifications may enhance cellular uptake and stability, making it a promising candidate for in vivo studies.[6][7]

Postulated Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for For-ala-ome, where it interferes with metabolic pathways crucial for tumor growth.

For-ala-ome_Mechanism Postulated Mechanism of Action of For-ala-ome cluster_cell Cancer Cell For-ala-ome For-ala-ome Metabolic Pathways Metabolic Pathways For-ala-ome->Metabolic Pathways Disruption Cancer Cell Cancer Cell Tumor Growth & Proliferation Tumor Growth & Proliferation Metabolic Pathways->Tumor Growth & Proliferation Inhibition Apoptosis Apoptosis Metabolic Pathways->Apoptosis Induction

Caption: Postulated mechanism of For-ala-ome in cancer cells.

Comparative In Vivo Efficacy Evaluation: A Proposed Study Design

To rigorously assess the in vivo potential of For-ala-ome, a comparative study against a standard-of-care chemotherapeutic agent is essential. For this guide, we will consider a patient-derived xenograft (PDX) model of ovarian cancer and compare the efficacy of For-ala-ome with Carboplatin, a platinum-based chemotherapy agent commonly used in the treatment of this malignancy.[8][9][10]

Rationale for Model and Comparator Selection
  • Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line-derived xenografts (CDX) because they better preserve the heterogeneity and architecture of the original tumor.[11][12]

  • Ovarian Cancer: This malignancy presents a significant unmet medical need, with many patients developing resistance to standard therapies.[13]

  • Carboplatin: As a cornerstone of first-line chemotherapy for ovarian cancer, Carboplatin provides a robust benchmark for evaluating the efficacy of a novel agent like For-ala-ome.[14]

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical but plausible outcome of a preclinical study comparing For-ala-ome with Carboplatin in an ovarian cancer PDX model.

Treatment GroupN (animals)Mean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control101500 ± 2500%+2%
For-ala-ome (50 mg/kg)10750 ± 15050%-3%
Carboplatin (30 mg/kg)10600 ± 12060%-8%
For-ala-ome + Carboplatin10300 ± 8080%-10%

Note: Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.

Experimental Protocol: In Vivo Efficacy Assessment in a PDX Model

This section provides a detailed, step-by-step protocol for a representative in vivo study.

Experimental Workflow Diagram

In_Vivo_Workflow Experimental Workflow for In Vivo Efficacy Study start Start acclimatization Animal Acclimatization start->acclimatization implantation Tumor Implantation (PDX) acclimatization->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Step-by-step workflow for the in vivo efficacy study.

Detailed Methodology
  • Animal Husbandry and Acclimatization:

    • House female immunodeficient mice (e.g., NOD-scid gamma) in a specific pathogen-free facility.

    • Allow a one-week acclimatization period before the start of the experiment.

    • Provide ad libitum access to sterile food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Surgically implant a small fragment (approximately 3x3 mm) of a well-characterized ovarian cancer PDX subcutaneously into the flank of each mouse.[15]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in the comparative data table.

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., sterile saline with 5% DMSO) via intraperitoneal (IP) injection daily.

    • For-ala-ome: Dissolve For-ala-ome in the vehicle and administer via IP injection daily at the specified dose.

    • Carboplatin: Administer via IP injection once weekly at the specified dose.[9]

    • Combination Therapy: Administer For-ala-ome daily and Carboplatin once weekly.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or posture.[16][17]

  • Endpoint and Tissue Collection:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume and body weight for each group at each time point.

    • Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between groups.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating systems to ensure the trustworthiness of the results:

  • Concurrent Vehicle Control: The inclusion of a vehicle-treated group provides a baseline for normal tumor growth and allows for the accurate calculation of TGI.

  • Positive Control (Standard-of-Care): Comparing the investigational compound to a clinically relevant standard-of-care chemotherapy validates the sensitivity of the tumor model and provides a benchmark for efficacy.

  • Toxicity Monitoring: Continuous monitoring of body weight and clinical signs provides an integrated assessment of the compound's safety profile.[18]

  • Randomization: Random allocation of animals to treatment groups minimizes bias and ensures that any observed differences are likely due to the treatment itself.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound approach for the in vivo validation of For-ala-ome. By employing a clinically relevant PDX model and comparing the compound's hypothetical efficacy against a standard-of-care agent, researchers can generate the robust data necessary to advance this promising therapeutic candidate. Future studies should aim to elucidate the precise molecular mechanism of For-ala-ome and explore its efficacy in a broader range of cancer models.

References

  • Sudilovsky, O., Gibbons, D. F., Martin, R. L., & Friedman, L. R. (1978). In vitro cytotoxicity and in vivo acute responses to some amino acid copolymers and their esters. J Bioeng, 2(3-4), 325-32.
  • The Institute of Cancer Research. (n.d.). Drug combination gives 'exciting' results in ovarian and lung cancer in early trial.
  • Matulonis, U. A. (2025).
  • Cancer Research UK. (n.d.). Chemotherapy for ovarian cancer.
  • Thiele, K., & Pabst, R. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Leukocyte Biology, 51(2), 163-9.
  • American Cancer Society. (2025). Chemotherapy for Ovarian Cancer.
  • Vaughan, R. A., Gannon, N. P., Garcia-Smith, R., Licon-Munoz, Y., Barberena, M. A., Bisoffi, M., & Trujillo, K. A. (2014). β-Alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. Molecular Cancer, 13, 14.
  • Vasey, P. A. (2003). Primary ovarian cancer chemotherapy: current standards of care. British Journal of Cancer, 89 Suppl 3(Suppl 3), S3-7.
  • Beuster, G., Zarse, K., Kaleta, C., Thierbach, R., Kiehntopf, M., Steinberg, P., Schuster, S., & Ristow, M. (2011). Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth. The Journal of Biological Chemistry, 286(25), 22323-30.
  • Vaughan, R. A., Gannon, N. P., Garcia-Smith, R., Licon-Munoz, Y., Barberena, M. A., Bisoffi, M., & Trujillo, K. A. (2014). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. Molecular Cancer, 13(1), 14.
  • Wang, L., Zhu, L., Wang, J., Li, Y., Zhang, Y., & Li, F. (2014). Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. Nuclear Medicine and Biology, 41(1), 48-56.
  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
  • Beuster, G., Zarse, K., Kaleta, C., Thierbach, R., Kiehntopf, M., Steinberg, P., Schuster, S., & Ristow, M. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22323-22330.
  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models.
  • R Discovery. (2025). In vivo toxicity studies: Significance and symbolism.
  • Request PDF. (2025). Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters.
  • Varshney, U., & Singh, N. S. (2019). Rapid formylation of the cellular initiator tRNA population makes a crucial contribution to its exclusive participation at the step of initiation. Journal of Biosciences, 44(1), 12.
  • ChemRxiv. (n.d.).
  • Doss, M. X., & Jenkins, S. V. (2018). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 1772, 123-134.
  • Chem Help ASAP. (2023). in vivo general toxicology studies. YouTube.
  • Charles River Laboratories. (n.d.).
  • Request PDF. (2025). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines.
  • Kim, J. M. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 165-172.
  • J&K Scientific LLC. (n.d.). Formyl-L-alanine methyl ester.
  • MDPI. (n.d.).
  • Chem-Impex. (n.d.). Formyl-L-alanine methyl ester.
  • MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines.
  • Chem-Impex. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride.
  • Chemsrc. (2025). N-formyl-D,L-alanine methyl ester.

Sources

Validation

A Head-to-Head Comparison for Cellular Activation Studies: For-ala-ome vs. fMLP

A Technical Guide for Researchers in Immunology and Drug Development In the study of innate immunity and inflammation, N-formylated peptides are critical tools for probing the responses of phagocytic cells. These molecul...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Immunology and Drug Development

In the study of innate immunity and inflammation, N-formylated peptides are critical tools for probing the responses of phagocytic cells. These molecules, typically released by bacteria or damaged mitochondria, act as potent chemoattractants, guiding neutrophils and other leukocytes to sites of infection or injury.[1][2] Among the most widely used of these agonists is N-Formylmethionyl-leucyl-phenylalanine (fMLP), a synthetic tripeptide that has become a gold standard in the field.[1][3][4] This guide provides a head-to-head comparison between fMLP and a less characterized, simpler dipeptide derivative, N-formyl-L-alanine methyl ester (For-ala-ome), offering researchers the data needed to select the appropriate agonist for their experimental needs.

This comparison will delve into their mechanisms of action, receptor selectivity, and functional potency in key cellular assays, supported by detailed experimental protocols.

Mechanism of Action: The Formyl Peptide Receptor (FPR) Family

Both For-ala-ome and fMLP exert their effects by activating members of the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors (GPCRs).[5][6] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[5][6] These receptors are primarily expressed on myeloid cells, including neutrophils and monocytes.[5][7]

Upon ligand binding, the FPRs undergo a conformational change, activating intracellular heterotrimeric G proteins (primarily of the Gαi family).[8][9] This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][10] These pathways, along with the activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminate in the characteristic cellular responses: chemotaxis, degranulation, and the production of superoxide anions via the NADPH oxidase complex.[5][8][9]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR1/FPR2 G_protein Gαi/βγ FPR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates Ca_Store ER Ca2+ Store IP3->Ca_Store Opens Channel PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca2+]i Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Cell_Response Cellular Responses (Chemotaxis, Superoxide Prod.) Ca_Cytosol->Cell_Response PKC->Cell_Response Ligand fMLP or For-ala-ome Ligand->FPR Binds

Caption: FPR Signaling Pathway.

Head-to-Head Performance Comparison

The primary distinction between fMLP and For-ala-ome lies in their affinity and selectivity for different FPR subtypes, which dictates their potency in cellular assays. fMLP is a well-established high-affinity agonist for FPR1 and a low-affinity agonist for FPR2.[11][12] In contrast, data for For-ala-ome is less abundant, but its simpler structure suggests it may exhibit different binding characteristics.

ParameterfMLP (N-Formyl-Met-Leu-Phe)For-ala-ome (N-Formyl-Ala-OMe)Key Insights
Receptor Affinity High affinity for FPR1 (Kd ~1-10 nM)[12][13]. Low affinity for FPR2 (Kd ~430 nM)[12].Data not widely available, expected to be a weaker agonist than fMLP due to its simpler structure.fMLP's high affinity for FPR1 makes it a potent activator of neutrophil pro-inflammatory responses.[13]
Chemotaxis (EC50) ~0.1 nM (peak response at 10⁻¹⁰ M)[14].Not established.fMLP is an exceptionally potent chemoattractant, with a distinct optimal concentration for migration.[14]
Ca²⁺ Mobilization (EC50) ~5 µM (in FPR2-transfected cells)[15][16], occurs at nM concentrations in neutrophils[17].Not established.Calcium flux is a rapid and robust response to fMLP, involving both release from internal stores and influx from the extracellular space.[17][18]
Superoxide Prod. (EC50) ~10.2 nM (in LPS-primed equine neutrophils)[19]. Requires higher concentrations (>10⁻⁸ M) than chemotaxis[14].Not established.Superoxide generation is a key anti-microbial function that typically requires a stronger or more sustained stimulus than chemotaxis.[14]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[20] A lower EC50 value indicates higher potency.

Experimental Protocols: A Guide to Functional Assays

To empirically compare these two compounds, three core functional assays are recommended. Below are detailed, self-validating protocols for each.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay quantifies the directed migration of neutrophils toward a chemoattractant gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Isolate 1. Isolate Human Neutrophils (e.g., Ficoll-Paque/Dextran) Resuspend 2. Resuspend Cells in Assay Medium Isolate->Resuspend Add_Cells 6. Add Neutrophil Suspension to Upper Chamber Resuspend->Add_Cells Prep_Agonist 3. Prepare Agonist Dilutions (fMLP, For-ala-ome) Add_Agonist 4. Add Agonist to Lower Chamber Prep_Agonist->Add_Agonist Place_Membrane 5. Place Micropore Membrane (3-5 µm pores) Add_Agonist->Place_Membrane Place_Membrane->Add_Cells Incubate 7. Incubate at 37°C, 5% CO2 (60-90 min) Add_Cells->Incubate Remove_Cells 8. Remove Non-migrated Cells from Upper Surface Incubate->Remove_Cells Stain_Quantify 9. Stain and Quantify Migrated Cells (Microscopy or Plate Reader) Remove_Cells->Stain_Quantify

Caption: Boyden Chamber Chemotaxis Workflow.

Methodology:

  • Neutrophil Isolation : Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Ensure high purity (>95%) and viability.[21]

  • Chamber Preparation : Use a 96-well Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size is optimal for neutrophils).[21][22]

  • Loading : Add assay medium containing various concentrations of the chemoattractant (e.g., fMLP or For-ala-ome, from 10⁻¹¹ M to 10⁻⁶ M) to the lower wells.[14][23] Add the neutrophil suspension (typically 1-2 x 10⁶ cells/mL) to the upper wells.[23]

  • Incubation : Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[21][23]

  • Quantification : After incubation, remove the upper chamber and scrape off non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Giemsa or DAPI) and count them under a microscope. Alternatively, migrated cells in the bottom well can be lysed and quantified using a fluorescent dye (e.g., CyQuant) or by measuring endogenous enzyme activity like myeloperoxidase.[24]

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Methodology:

  • Cell Preparation : Use isolated neutrophils or a cell line expressing the target FPR (e.g., HL-60 cells differentiated into a neutrophil-like state).

  • Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).[25][26] The AM ester allows the dye to cross the cell membrane. Typical loading conditions are 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C.[27] Probenecid may be included to prevent dye extrusion.[25][28]

  • Washing : Gently wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.[28]

  • Measurement : Place the cell suspension or adherent cells in a fluorometric plate reader or fluorescence microscope. Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).[26][27]

  • Stimulation : Inject the agonist (fMLP or For-ala-ome) and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in [Ca²⁺]i.[29]

  • Data Analysis : The response is typically measured as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to calculate EC50 values.

Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of extracellular superoxide (O₂⁻), a key component of the neutrophil respiratory burst.

Methodology:

  • Cell Preparation : Isolate neutrophils as described above. Priming the cells with a low dose of an agent like lipopolysaccharide (LPS) or a cytokine (e.g., TNF-α) can enhance the response to fMLP, though it is not always required.[19][30]

  • Assay Setup : Resuspend neutrophils in a physiological buffer (e.g., HBSS) containing ferricytochrome c.[31]

  • Stimulation : Add the agonist (fMLP or For-ala-ome) to the cell suspension. Activated neutrophils will produce O₂⁻, which reduces the ferricytochrome c to ferrocytochrome c.[31]

  • Measurement : The reduction of cytochrome c is measured spectrophotometrically as an increase in absorbance at 550 nm over time.[31][32]

  • Controls : A crucial control is to include superoxide dismutase (SOD) in a parallel reaction. SOD scavenges O₂⁻, thus inhibiting the reduction of cytochrome c. The SOD-inhibitable portion of the absorbance change represents the specific O₂⁻ production.[32]

  • Data Analysis : The rate of superoxide production is calculated from the change in absorbance using the extinction coefficient for cytochrome c.

Conclusion and Recommendations

  • fMLP remains the agonist of choice for potent and specific activation of neutrophils, primarily through FPR1 . Its well-characterized dose-response curves for chemotaxis, calcium signaling, and superoxide production make it an excellent positive control and a reliable tool for studying the canonical pro-inflammatory pathways.[3][4] Researchers should be mindful of its bimodal dose-response for chemotaxis, where supra-optimal concentrations can be inhibitory.

  • For-ala-ome , due to its simpler chemical structure, is predicted to be a weaker agonist than fMLP. While this may be seen as a disadvantage, it could be experimentally useful for dissecting receptor-ligand interactions or for studies where a less potent, more finely tunable stimulus is desired. Its performance relative to fMLP, particularly its selectivity for FPR1 versus FPR2/3, must be determined empirically using the protocols outlined above.

For drug development professionals, fMLP serves as a benchmark for screening novel anti-inflammatory compounds that target the FPR pathway. For-ala-ome could potentially serve as a starting point for a fragment-based drug design approach. The ultimate choice of agonist will depend on the specific research question, whether it be maximizing a cellular response, probing receptor subtype selectivity, or discovering novel modulators of inflammation.

References

  • Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). NIH. [Link]

  • The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (2022). Frontiers. [Link]

  • Formyl peptide receptor. (n.d.). Wikipedia. [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (2020). PMC - NIH. [Link]

  • N-Formylmethionine-leucyl-phenylalanine. (n.d.). Wikipedia. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2013). NIH. [Link]

  • The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. (2021). MDPI. [Link]

  • A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. (1982). PubMed. [Link]

  • Neutrophil Chemotaxis Assay. (n.d.). Charles River Laboratories. [Link]

  • Structural differences between FPR1 and FPR2 a Dose-dependent action of... (n.d.). ResearchGate. [Link]

  • The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2009). Ingenta Connect. [Link]

  • A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (2023). NIH. [Link]

  • Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. (2007). PubMed. [Link]

  • Formyl peptide receptor 1. (n.d.). Wikipedia. [Link]

  • The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2009). PubMed. [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2014). PMC - NIH. [Link]

  • Concentration-response curve for fMLP-stimulated superoxide generation... (n.d.). ResearchGate. [Link]

  • N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. (1999). PMC - NIH. [Link]

  • Superoxide responses to formyl-methionyl-leucyl-phenylalanine in primed neutrophils. Role of intracellular and extracellular calcium. (1991). PubMed. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (2017). PMC - PubMed Central. [Link]

  • N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction With Two N-formylpeptide Receptor (FPR) Subtypes. Molecular Characterization of FPR2, a Second Mouse Neutrophil FPR. (1999). PubMed. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). NIH. [Link]

  • Neutrophil chemotaxis, phagocytosis, and generation of reaction oxygen species show a hierarchy of responsiveness to increasing concentrations of N-formyl-Met-Leu-Phe. (1992). PubMed. [Link]

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. (2009). Resolve a DOI Name. [Link]

  • Pharmacological inhibition of PLDs does not affect fMLP-induced... (n.d.). ResearchGate. [Link]

  • FLIPR Calcium 4 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. (2013). PMC - PubMed Central. [Link]

  • L-Alanine, N-formyl-, methyl ester. (n.d.). PubChem - NIH. [Link]

  • Cytochrome c reduction assay for the measurement of extracellular... (n.d.). ResearchGate. [Link]

  • Drug modulation of superoxide anion production from human neutrophils. (1987). PubMed. [Link]

  • Chemotaxis Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • Oxidation of reduced cytochrome c by hydrogen peroxide. Implications for superoxide assays. (1985). PubMed. [Link]

  • Scheme 1.6: Detection of Superoxide by Reduction of a Cytochrome C... (n.d.). ResearchGate. [Link]

  • EC50. (n.d.). Wikipedia. [Link]

  • FMLP-induced enzyme release from neutrophils: a role for intracellular calcium. (1983). PubMed. [Link]

  • A monoclonal antibody-inhibiting FMLP-induced chemotaxis of human neutrophils. (1986). Journal of Leukocyte Biology. [Link]

  • Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. (2001). PubMed. [Link]

  • Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. (n.d.). SpringerLink. [Link]

  • FMLP-induced chemotaxis signal overrides that of other... (n.d.). ResearchGate. [Link]

  • Changes of intracellular free calcium concentration in human polymorphonuclear leukocytes after repeated stimulations with N-formyl-methionyl-leucyl-phenylalanine. (1995). PubMed. [Link]

  • FMLP-induced enzyme release from neutrophils: A role for intracellular calcium. (1983). American Journal of Physiology-Cell Physiology. [Link]

  • Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. (2015). PMC - NIH. [Link]

  • Ala-Ala-OMe. (n.d.). PubChem - NIH. [Link]

  • Fmoc-Ala-OMe, N-Fmoc-L-alanine methyl ester. (n.d.). Aapptec Peptides. [Link]

Sources

Comparative

Independent Verification of a Novel Peptide's Activity: A Comparative Guide Featuring For-ala-ome

For researchers, scientists, and professionals in drug development, the introduction of a novel peptide into the experimental workflow necessitates rigorous and independent verification of its identity and biological act...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of a novel peptide into the experimental workflow necessitates rigorous and independent verification of its identity and biological activity. Reproducibility and the integrity of downstream data are contingent on this foundational step. This guide provides a comprehensive framework for the independent verification of a novel peptide, using the hypothetical N-formylated, C-terminally methyl-esterified dipeptide, "For-ala-ome" (N-formyl-L-alanyl-L-alanine methyl ester), as a case study. We will objectively compare its potential performance with established alternatives and provide the supporting experimental methodologies.

The core principle of this guide is to treat any new peptide as an unknown, requiring systematic characterization before its integration into complex biological assays. We will not only outline the necessary steps but also delve into the rationale behind each experimental choice, ensuring a self-validating and trustworthy process.

Part 1: Foundational Verification - Confirming the Identity and Purity of For-ala-ome

Before investigating its biological activity, it is paramount to confirm that the synthesized peptide matches its expected chemical structure and is of sufficient purity. Inconsistencies in peptide quality can lead to irreproducible experimental results.[1]

Experimental Protocol: Peptide Identity and Purity Verification

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate the peptide of interest from any impurities and to quantify its purity.

  • Methodology:

    • Dissolve a small, accurately weighed sample of lyophilized For-ala-ome in an appropriate solvent (e.g., water or a water/acetonitrile mixture).

    • Inject the sample into a reverse-phase HPLC system equipped with a C18 column.

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm (the peptide bond absorption maximum).

    • The purity is calculated as the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered acceptable for biological assays.[2]

  • Rationale: HPLC is a gold-standard technique for assessing the purity of synthetic peptides.[1] The separation is based on the hydrophobicity of the peptide and any contaminants, providing a clear quantitative measure of purity.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the peptide, thereby verifying its amino acid sequence and modifications.[2]

  • Methodology:

    • Introduce the dissolved peptide sample into a mass spectrometer (e.g., an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) instrument).

    • Acquire the mass spectrum and identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • Compare the observed molecular weight to the theoretical molecular weight of For-ala-ome.

  • Rationale: Mass spectrometry provides a highly accurate determination of molecular weight, which is a direct reflection of the peptide's composition.[1][2] A match between the observed and theoretical mass is strong evidence of the peptide's identity.

Data Summary: Foundational Verification of For-ala-ome
ParameterTheoretical ValueObserved ValueAcceptance Criteria
Purity (HPLC) >95%[Example: 97.5%]>95%
Molecular Weight (MS) [Calculated theoretical mass][Observed m/z]± 0.5 Da of theoretical

Part 2: Investigating the Biological Activity of For-ala-ome - A Hypothesis-Driven Approach

Given the structure of For-ala-ome (an N-formylated dipeptide with a methyl-esterified C-terminus), we can hypothesize several potential biological activities. N-formylated peptides are known to be potent chemoattractants for certain immune cells, while methyl esterification can influence cell permeability and interaction with enzymes.[3] Dipeptides can also act as enzyme substrates or inhibitors.[4]

This guide will focus on one of the most common activities of small peptides: interaction with proteases. We will investigate two opposing hypotheses:

  • Hypothesis 1: For-ala-ome acts as a substrate for a specific protease.

  • Hypothesis 2: For-ala-ome acts as an inhibitor of a specific protease.

For comparison, we will use a generic fluorogenic protease substrate and a known protease inhibitor.

Experimental Workflow for Activity Screening

workflow cluster_prep Preparation cluster_assays Activity Assays cluster_analysis Data Analysis & Interpretation P1 Verified For-ala-ome A1 Substrate Assay: Protease + For-ala-ome (LC-MS Analysis) P1->A1 A2 Inhibition Assay: Protease + Fluorogenic Substrate + For-ala-ome P1->A2 P2 Protease Stock P2->A1 P2->A2 A3 Control Assays: - Protease + Fluorogenic Substrate - Protease + Fluorogenic Substrate + Known Inhibitor P2->A3 P3 Fluorogenic Substrate P3->A2 P3->A3 P4 Known Inhibitor P4->A3 D1 Hypothesis 1: Cleavage products detected? (Substrate Activity) A1->D1 D2 Hypothesis 2: Fluorescence decrease? (Inhibitory Activity) A2->D2 A3->D2 D3 Comparative Analysis D1->D3 D2->D3

Caption: Workflow for verifying For-ala-ome's protease-related activity.

Hypothesis 1: For-ala-ome as a Protease Substrate

To test if For-ala-ome is cleaved by a protease, we will incubate it with a model protease (e.g., Trypsin or a custom protease of interest) and analyze the reaction mixture for cleavage products using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Setup:

    • Test Reaction: Combine the protease, For-ala-ome, and an appropriate reaction buffer.

    • Control 1 (No Protease): For-ala-ome in reaction buffer without the protease.

    • Control 2 (No Substrate): Protease in reaction buffer.

  • Incubation: Incubate all reactions at the optimal temperature for the protease (e.g., 37°C) for a set time course (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching agent (e.g., formic acid or TFA).

  • LC-MS Analysis:

    • Inject the quenched reaction mixtures into an LC-MS system.[5]

    • Separate the components using a suitable chromatographic gradient.

    • Monitor the disappearance of the full-length For-ala-ome parent ion and the appearance of new ions corresponding to the predicted cleavage products (N-formyl-L-alanine and L-alanine methyl ester).

    • Confirm the identity of the cleavage products by tandem mass spectrometry (MS/MS).[6][7]

SampleExpected Outcome if For-ala-ome is a Substrate
Test Reaction Decrease in the peak area of For-ala-ome over time. Appearance and increase in the peak areas of cleavage products.
Control 1 (No Protease) No change in the peak area of For-ala-ome. No appearance of cleavage products.
Control 2 (No Substrate) Absence of peaks for For-ala-ome or its cleavage products.

The rate of cleavage of For-ala-ome can be compared to that of a known peptide substrate for the same protease to determine its relative efficiency as a substrate.

Hypothesis 2: For-ala-ome as a Protease Inhibitor

To test if For-ala-ome inhibits protease activity, a fluorometric assay is employed.[8][9] This assay uses a generic, highly fluorescent substrate that is quenched when intact. Upon cleavage by a protease, the fluorescence increases.[10] An inhibitor will prevent this increase in fluorescence.

  • Reagent Preparation:

    • Prepare a solution of the protease in its assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., FITC-casein).

    • Prepare a dilution series of For-ala-ome.

    • Prepare a solution of a known protease inhibitor for comparison (e.g., Aprotinin for Trypsin).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Protease + varying concentrations of For-ala-ome.

    • Positive Control (No Inhibition): Protease + assay buffer (no inhibitor).

    • Negative Control (Max Inhibition): Protease + known inhibitor.

    • Blank: Assay buffer only.

  • Pre-incubation: Incubate the plate to allow the inhibitors (For-ala-ome and the known inhibitor) to bind to the protease.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Read the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 490/525 nm for FITC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the positive control (100% activity).

    • Plot the percent inhibition versus the concentration of For-ala-ome to determine the IC₅₀ (the concentration at which 50% of the enzyme activity is inhibited).

CompoundIC₅₀ (µM)Potency
For-ala-ome [Experimental Value][Relative to Known Inhibitor]
Known Inhibitor (e.g., Aprotinin) [Literature or Experimental Value]High
Negative Control (e.g., a non-inhibitory peptide) No inhibition observedNone

By comparing the IC₅₀ of For-ala-ome to that of a well-characterized inhibitor, its potency as an inhibitor can be objectively assessed.

Part 3: Concluding the Verification Process

The independent verification of a novel peptide like For-ala-ome is a multi-step process that requires careful planning and execution. It begins with the fundamental confirmation of the peptide's identity and purity and then moves to hypothesis-driven testing of its biological activity. The comparative approach, using known substrates and inhibitors as benchmarks, is crucial for placing the activity of the novel peptide into a scientifically meaningful context.

This guide provides a robust framework for such an investigation. By following these principles of methodical verification and objective comparison, researchers can ensure the reliability of their findings and build a solid foundation for future discoveries.

References

  • Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. PMC - NIH. Available from: [Link]

  • Using Protease Assays for Accurate Protease Detection. G-Biosciences. Available from: [Link]

  • Quantitative protease cleavage site profiling using tandem-mass-tag labeling and LC-MALDI-TOF/TOF MS/MS analysis. PubMed. Available from: [Link]

  • Why Independent Peptide Batch Testing Ensures Quality. Peptide Batch Testing. Available from: [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central. Available from: [Link]

  • Achieving Highly Selective Substrate Design, MIT and Harvard Collaborate to Discover Novel Protease Cleavage Patterns Using Generative AI. HyperAI. Available from: [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available from: [Link]

  • Ancient protein. Wikipedia. Available from: [Link]

  • LC-MS results for the peptide cleavage after Eu treatment of the resin. ResearchGate. Available from: [Link]

  • Identification of the cleavage site using mass spectrometry analysis. ResearchGate. Available from: [Link]

  • Decoding Lab Reports: Peptide Verification Report Metrics. Peptide Verification. Available from: [Link]

  • Methyl ester of N-formylmethionyl-leucyl-phenylalanine: chemotactic responses of human blood monocytes and inhibition of gold compounds. PubMed. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of For-ala-ome for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and peptide synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their fi...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and peptide synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of N-Formyl-L-alanine methyl ester (For-ala-ome), a compound utilized in various synthetic pathways. As researchers and scientists, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred resource for ensuring that the disposal of For-ala-ome aligns with the highest standards of laboratory safety and regulatory compliance, thereby building a foundation of trust in our shared scientific endeavors.

While Safety Data Sheets (SDS) for the closely related compound, L-Alanine methyl ester hydrochloride, suggest a low hazard profile with no specific classification under EU or OSHA regulations[1][2], the toxicological properties of many research-specific derivatives like For-ala-ome are often not extensively documented[3]. Therefore, a precautionary approach is not only recommended but essential for protecting both laboratory personnel and the environment.

Core Principles of For-ala-ome Disposal

The disposal of any research chemical, including For-ala-ome, must adhere to strict local, state, and federal regulations[4]. The overarching principle is to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department. Never dispose of peptides or their derivatives in the regular trash or down the public drain system[4].

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. If handling a powdered form of For-ala-ome that could become airborne, all manipulations should be performed within a certified chemical fume hood to prevent inhalation[1][3].

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the compliant disposal of For-ala-ome and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management[4][5]. All items that have come into contact with For-ala-ome must be segregated from general laboratory waste at the point of generation. This is a critical step to prevent cross-contamination and ensure that waste streams are handled appropriately[4].

Items to be segregated include:

  • Unused or expired For-ala-ome (in solid or solution form).

  • Contaminated consumables: pipette tips, tubes, vials, and weighing papers.

  • Contaminated PPE: gloves and disposable lab coats.

  • Solutions containing For-ala-ome, including reaction mixtures and purification fractions.

Step 2: Containerization

Select a designated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with For-ala-ome and any solvents used[3][5][6]. For instance, if For-ala-ome is dissolved in a chlorinated solvent, ensure the waste container is appropriate for halogenated waste.

Waste TypeRecommended Container
Solid Waste (powder, tips)Sealable, robust plastic container or drum liner bag.
Liquid Waste (solutions)Sealable, chemical-resistant bottle (HDPE or glass).
Sharps (needles, scalpels)Puncture-resistant sharps container.

Table 1: Recommended containers for different For-ala-ome waste streams.

Step 3: Labeling

Accurate and thorough labeling of waste containers is a legal requirement and crucial for the safety of all personnel handling the waste[7][8]. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste" prominently displayed[3][8].

  • The full chemical name: "N-Formyl-L-alanine methyl ester" or "For-ala-ome" .

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The date the waste was first added to the container.

  • The specific hazards associated with the contents (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent)[8].

Step 4: Storage and Accumulation

Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[6][8]. This area must be under the control of laboratory personnel.

Key storage requirements include:

  • Keeping waste containers securely closed at all times, except when adding waste[6].

  • Storing incompatible chemicals separately, using physical barriers or secondary containment[5].

  • Regularly inspecting the SAA for any signs of leaks or container degradation[5].

Step 5: Disposal through Institutional EHS

The final and most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste[4]. EHS will work with licensed hazardous waste disposal contractors to ensure the waste is managed in a compliant and environmentally sound manner. Do not attempt to dispose of the waste through any other means.

Workflow for For-ala-ome Disposal Decision Making

The following diagram illustrates the logical flow for making decisions regarding the disposal of For-ala-ome.

ForAlaOme_Disposal_Workflow cluster_pretreatment Optional Pre-treatment (EHS Approval Required) start Start: For-ala-ome waste generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Select & Use Correct Waste Container segregate->containerize inactivate Chemical Inactivation? (e.g., 10% Bleach) segregate->inactivate For liquid waste only label Label Container: 'Hazardous Waste' Contents & Date containerize->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end inactivate->containerize No collect_inactive Collect Inactivated Solution as Hazardous Waste inactivate->collect_inactive Yes collect_inactive->containerize

A decision-making workflow for the proper disposal of For-ala-ome.

Chemical Inactivation as a Potential Pre-Treatment

For some peptide waste, chemical inactivation can be a viable pre-treatment step before collection, provided it is permitted by your institution's EHS department[3]. A common method involves using a strong oxidizing agent like sodium hypochlorite (bleach) to degrade the peptide structure.

Example Protocol for Chemical Inactivation (Requires EHS Approval)
  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Prepare Bleach Solution: Prepare a fresh 10% bleach solution, which has a final concentration of approximately 0.5-1.0% sodium hypochlorite.

  • Inactivate Peptide Waste: Slowly add the liquid waste containing For-ala-ome to the bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution[3].

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation[3].

  • Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container and disposed of through your EHS department[3]. Do not pour the inactivated solution down the drain.

This pre-treatment step should only be considered after a thorough risk assessment and with the explicit approval of your EHS department, as it may not be suitable for all waste streams, especially those containing incompatible solvents.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only ensures regulatory compliance but also reinforces the trustworthiness and integrity of our scientific community.

References

  • Daniels Health. (2025, May 21).
  • Bench-Top. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MLO. (n.d.).
  • American Chemical Society.
  • BenchChem. (2025). Proper Disposal of HCV Peptide (257-266)
  • AAPPTec, LLC.
  • National Center for Biotechnology Information. (n.d.). L-Alanine methyl ester. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDa8XpyJop__ROrKyzeIFbVEIIw7g5Tg6tcasRSoyyaZNOurZmTO6Vk0xVWPS0s2BtURJe9EMdonEclzXYVV_y0UHjnGXDzO1t wkjpEOO6sBw8_7qt1Lybvdnqw8q8wIF9fF3NY5mibKURa_w0FEskPJPVjik1Eau]( wkjpEOO6sBw8_7qt1Lybvdnqw8q8wIF9fF3NY5mibKURa_w0FEskPJPVjik1Eau)
  • Sigma-Aldrich. (2025, April 30).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: L-Alanine methyl ester hydrochloride.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-Formyl-L-alanine methyl ester

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-Formyl-L-alanine methyl ester (For-ala-ome), ensuring that your primary focus can remain on your research, confident in the safety of your practice.

This document moves beyond a simple checklist. It delves into the rationale behind each safety protocol, empowering you to make informed, risk-based decisions in the laboratory.

Hazard Identification: Understanding For-ala-ome

N-Formyl-L-alanine methyl ester is an amino acid derivative. While specific toxicological data is not extensively documented, the precautionary principle dictates that it should be handled with care.[1] Structurally similar compounds, such as other amino acid esters and formylated molecules, may cause irritation to the skin, eyes, and respiratory tract upon exposure.[2] Therefore, we must operate under the assumption that For-ala-ome presents similar potential hazards. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure risk from the outset.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood, especially when handling the solid, powdered form of the compound to prevent inhalation of dust.[2]

  • Administrative Controls: Adhering to standard operating procedures (SOPs), receiving proper training, and maintaining a clean and uncluttered workspace are crucial administrative controls.[3][4] Never work alone when handling chemicals.[4]

Core PPE Requirements for Handling For-ala-ome

A thorough risk assessment is paramount for determining the appropriate level of PPE.[5] The following table outlines the recommended PPE for various laboratory tasks involving For-ala-ome.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing solid compound Safety glasses with side shields or goggles.[5]Disposable nitrile gloves.[5]Standard laboratory coat.[6]Required if outside a fume hood or if dust is generated.[6]
Preparing solutions Goggles to protect against splashes.[5]Disposable nitrile gloves.[5]Standard laboratory coat.[6]Not typically required if performed in a fume hood.
Handling solutions at room temperature Safety glasses with side shields.[5]Disposable nitrile gloves.[5]Standard laboratory coat.[6]Not required.
Cleaning spills Goggles and a face shield.[6]Chemical-resistant gloves (e.g., thicker nitrile or neoprene).Chemical-resistant apron over a lab coat.NIOSH-approved respirator with particulate filter.[6]
A Deeper Look at Glove Selection

Disposable nitrile gloves are generally sufficient for incidental contact.[5] However, it is crucial to inspect gloves for any signs of degradation or punctures before each use.[7] After handling the chemical, remove gloves promptly and wash your hands thoroughly.

Procedural Protocols: Ensuring Safe Execution

Adherence to standardized procedures minimizes the risk of exposure and ensures the integrity of your experiment.

Protocol 4.1: Standard Operating Procedure for Weighing Solid For-ala-ome
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean.[3]

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves as specified in the table above.

  • Handling: Conduct all manipulations of the solid compound within the fume hood to minimize inhalation risk.[2] Use a spatula for transfers to avoid generating dust.

  • Weighing: Tare a clean weigh boat on the analytical balance. Carefully transfer the desired amount of For-ala-ome to the weigh boat.

  • Cleanup: Securely cap the stock container. Clean any residual powder from the spatula and work surface with a damp cloth, which should be disposed of as chemical waste.

  • Doff PPE: Remove gloves using the proper technique to avoid contaminating your skin, followed by your lab coat and goggles. Wash hands thoroughly.

Diagram: PPE Selection Workflow

This flowchart illustrates the decision-making process for selecting appropriate PPE when working with For-ala-ome.

PPE_Workflow cluster_ppe Required PPE start Start: Handling For-ala-ome fume_hood Work inside a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or liquid? fume_hood->solid_or_liquid Yes aerosol_risk Potential for aerosol/ dust generation? fume_hood->aerosol_risk No splash_risk Significant splash risk? solid_or_liquid->splash_risk Liquid ppe_basic Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves solid_or_liquid->ppe_basic Solid aerosol_risk->ppe_basic No ppe_respirator Add NIOSH-approved Respirator aerosol_risk->ppe_respirator Yes ppe_goggles Upgrade to Goggles splash_risk->ppe_goggles No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes

Caption: PPE selection decision tree for For-ala-ome.

Decontamination and Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: Solid waste, such as used gloves and absorbent towels contaminated with For-ala-ome, should be placed in a designated hazardous waste container.[8]

  • Chemical Waste: Unused or excess chemicals should never be disposed of down the sink.[9] Collect all liquid and solid waste containing For-ala-ome in clearly labeled, sealed, and appropriate waste containers.[8][10]

  • Empty Containers: Empty containers that held For-ala-ome should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label before disposing of the container as regular trash.[11]

Always follow your institution's and local regulations for hazardous waste disposal.[12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[2]

  • Spill: For a small spill, and if you are trained to do so, don the appropriate PPE (including respiratory protection).[6] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

By integrating these principles and procedures into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
For-ala-ome
Reactant of Route 2
Reactant of Route 2
For-ala-ome
© Copyright 2026 BenchChem. All Rights Reserved.